molecular formula C12H10BrNO B1374594 2-(Benzyloxy)-4-bromopyridine CAS No. 960298-00-4

2-(Benzyloxy)-4-bromopyridine

Cat. No.: B1374594
CAS No.: 960298-00-4
M. Wt: 264.12 g/mol
InChI Key: ZBTZIRNIUHLSSJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-bromopyridine is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTZIRNIUHLSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682431
Record name 2-(Benzyloxy)-4-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960298-00-4
Record name 2-(Benzyloxy)-4-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to the Synthesis of 2-(Benzyloxy)-4-bromopyridine: A Mechanistic and Practical Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of 2-(Benzyloxy)-4-bromopyridine, a key intermediate in pharmaceutical and materials science research. Starting from the readily available 4-bromo-2-chloropyridine, this document elucidates the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, and offers expert insights into process optimization and troubleshooting. Designed for researchers, chemists, and drug development professionals, this guide bridges theoretical principles with practical application, ensuring a robust and reproducible synthetic methodology.

Introduction: Strategic Importance of the Target Moiety

Substituted pyridines are foundational scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved drugs. The title compound, this compound, serves as a versatile building block. The benzyloxy group at the C2 position acts as a stable protecting group or a precursor for further functionalization, while the bromine atom at the C4 position is primed for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular complexity. This dual functionality makes it a highly valuable intermediate for constructing complex molecular architectures.

The synthesis detailed herein follows a classic and highly effective pathway: a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide will dissect this transformation from first principles to final product, providing the causal logic behind each procedural step.

The SNAr Mechanism: An In-Depth Rationale

The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions are typically unfavorable for simple aryl halides due to the high energy required to disrupt the aromatic system.[1] However, the pyridine ring possesses unique electronic properties that facilitate this transformation.

Why does this reaction work so well for 2-halopyridines?

  • Ring Activation: The nitrogen atom within the pyridine ring is highly electronegative, withdrawing electron density from the ring carbons. This makes the ring inherently "electron-deficient" and thus more susceptible to attack by a nucleophile.[2]

  • Positional Selectivity: The activating effect of the ring nitrogen is most pronounced at the C2 and C4 positions (ortho and para, respectively).[3] When a nucleophile attacks at the C2 position of 4-bromo-2-chloropyridine, the negative charge of the resulting intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.[1][3] This resonance stabilization significantly lowers the activation energy of the reaction, making the C2 position the preferred site of attack over the C4 position.[3]

  • Leaving Group Ability: While both chlorine and bromine are good leaving groups, the carbon-chlorine bond is more readily cleaved in this SNAr context, driven by the powerful nucleophilicity of the in-situ generated sodium benzoxide.

The overall transformation can be visualized in two key stages:

  • Stage 1: Nucleophile Formation. A strong base, sodium hydride (NaH), is used to deprotonate the weakly acidic benzyl alcohol, generating the potent sodium benzoxide nucleophile.

  • Stage 2: Addition-Elimination. The benzoxide anion attacks the electron-deficient C2 carbon of the pyridine ring, forming a transient, negatively charged Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride leaving group, yielding the final product.[4]

Detailed Experimental Protocol

This protocol is designed for robustness and high yield. Adherence to safety procedures, particularly when handling sodium hydride, is paramount.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)Notes
4-Bromo-2-chloropyridineC₅H₃BrClN192.44-5.00 g25.98Starting Material
Sodium Hydride (60% disp. in oil)NaH24.0060% w/w1.25 g31.25Strong base; water-reactive
Benzyl AlcoholC₇H₈O108.14-3.37 g (3.24 mL)31.17Nucleophile precursor
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-100 mL-Reaction Solvent
Saturated NH₄Cl (aq.)NH₄Cl-Sat.~50 mL-Quenching solution
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~200 mL-Extraction Solvent
Brine (Saturated NaCl aq.)NaCl-Sat.~50 mL-Washing solution
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-Drying agent
Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[5][6] It must be handled under an inert atmosphere (nitrogen or argon).[5] Always wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[7][8] All glassware must be thoroughly dried before use. Have a Class D fire extinguisher or dry sand readily available for emergencies.[8]

  • Solvents: THF and Ethyl Acetate are flammable. All operations should be conducted in a well-ventilated chemical fume hood, away from ignition sources.

Step-by-Step Procedure

Part A: Preparation of Sodium Benzoxide (Nucleophile Generation)

  • Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Purge the flask with inert gas for 10-15 minutes.

  • NaH Addition: Carefully weigh 1.25 g of 60% NaH dispersion and add it to the flask under a positive flow of inert gas.

  • Solvent Addition: Add 50 mL of anhydrous THF to the flask via cannula or syringe. Begin stirring to create a suspension.

  • Benzyl Alcohol Addition: Using a syringe, add 3.24 mL of benzyl alcohol dropwise to the stirred NaH suspension over 10-15 minutes. Causality Note: Slow addition is crucial to control the vigorous evolution of hydrogen gas as the alkoxide is formed.

  • Reaction Completion: Stir the mixture at room temperature for 30-45 minutes, or until the evolution of gas ceases. The mixture should become a slightly cloudy or clear solution of sodium benzoxide.

Part B: SNAr Reaction

  • Substrate Addition: Dissolve 5.00 g of 4-bromo-2-chloropyridine in 50 mL of anhydrous THF and add this solution dropwise to the freshly prepared sodium benzoxide solution via syringe or dropping funnel over 20 minutes.

  • Heating: Heat the reaction mixture to 60-65 °C (reflux temperature of THF) and maintain this temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 20% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-6 hours.

Part C: Work-up and Purification

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise. Safety Note: The quench must be done slowly to safely react with any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash them with 50 mL of brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[9] A gradient elution, starting with 100% hexanes and gradually increasing to 10-20% ethyl acetate in hexanes, is typically effective for separating the product from non-polar impurities and any unreacted starting material.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white solid or pale yellow oil.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis, from starting materials to the purified final product.

G cluster_prep Part A: Nucleophile Generation cluster_reaction Part B: SNAr Reaction cluster_workup Part C: Work-up & Purification NaH Sodium Hydride (NaH) NaOBn Sodium Benzoxide (in THF) NaH->NaOBn Deprotonation (H₂ gas evolves) BnOH Benzyl Alcohol BnOH->NaOBn ReactionMix Reaction Mixture (Heat to 65°C) NaOBn->ReactionMix StartMat 4-Bromo-2-chloropyridine (in THF) StartMat->ReactionMix Quench Quench (aq. NH₄Cl) ReactionMix->Quench Extract Extraction (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product Pure 2-(Benzyloxy)- 4-bromopyridine Purify->Product

Caption: Workflow for the synthesis of this compound.

Process Optimization and Troubleshooting

Even robust protocols can encounter issues. This section provides insights into common challenges and their solutions.

Symptom / Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Product Formation 1. Inactive Sodium HydrideNaH can be deactivated by moisture. Use a fresh bottle or wash the dispersion with anhydrous hexane to remove the protective mineral oil and any surface oxides before use.[5]
2. "Wet" Reagents/SolventTrace water in THF or benzyl alcohol will quench the NaH. Ensure all solvents are properly dried and glassware is flame-dried under an inert atmosphere.
3. Insufficient Reaction Time/TempThe SNAr reaction may be sluggish. Ensure the internal reaction temperature reaches 60-65°C and consider extending the reaction time, monitoring carefully by TLC.
Multiple Spots on TLC (Impure Product) 1. Incomplete ReactionUnreacted 4-bromo-2-chloropyridine remains. See "Low Yield" solutions.
2. Side ReactionsIf the temperature is too high or reaction time too long, decomposition or side reactions can occur. Maintain the recommended temperature.
3. Difficult PurificationProduct and starting material may have similar Rf values. Optimize the chromatography eluent system (e.g., use a Toluene/EtOAc or DCM/Hexanes system) for better separation.[10]
Difficulty in Isolating Product During Work-up 1. Emulsion during ExtractionPyridine-containing compounds can sometimes act as surfactants. Add more brine to the aqueous layer to "salt out" the organic product and break the emulsion.
2. Product is Water SolubleWhile unlikely for this product, if the product were more polar, repeated extractions with a more polar solvent (like DCM) might be necessary.

Troubleshooting Logic Flow

G Start Reaction Issue Identified (e.g., Low Yield) Check_NaH Verify NaH Activity (Fresh bottle? H₂ evolution?) Start->Check_NaH Is nucleophile formation the issue? Check_Anhydrous Confirm Anhydrous Conditions (Dry solvent/glassware?) Start->Check_Anhydrous Is nucleophile formation the issue? Check_Temp Check Reaction Temperature (Is it 60-65°C?) Start->Check_Temp Is the SNAr step sluggish? Optimize_Chroma Optimize Chromatography (Change solvent system?) Start->Optimize_Chroma Is purification the issue? Result Problem Solved Check_NaH->Result Check_Anhydrous->Result Check_Temp->Result Optimize_Chroma->Result

Caption: A logical approach to troubleshooting common synthesis issues.

Conclusion

The synthesis of this compound from 4-bromo-2-chloropyridine via Nucleophilic Aromatic Substitution is a reliable and efficient method for accessing a valuable synthetic intermediate. A thorough understanding of the underlying SNAr mechanism, strict adherence to anhydrous and inert reaction conditions, and careful purification are the cornerstones of success. This guide provides the necessary technical detail and practical insights to empower researchers to confidently and reproducibly perform this important transformation.

References

An In-depth Technical Guide to 2-(Benzyloxy)-4-bromopyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-4-bromopyridine is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its strategic substitution pattern, featuring a versatile bromine atom at the 4-position and a stable benzyloxy protecting group at the 2-position, renders it a highly valuable precursor for the construction of complex molecular architectures. The bromine atom serves as a handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. Simultaneously, the benzyloxy group, a robust protecting group for the corresponding pyridone, allows for a wide range of chemical transformations to be performed on other parts of the molecule before its potential removal. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValue
CAS Number 960298-00-4
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Appearance Typically a white to off-white solid
Purity Commercially available with purities often exceeding 95%

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from commercially available starting materials. A common and reliable method involves the O-benzylation of 4-bromo-2-hydroxypyridine. This transformation is typically carried out under basic conditions to deprotonate the hydroxyl group, followed by nucleophilic substitution with a benzyl halide.

Experimental Protocol: Synthesis from 4-Bromo-2-hydroxypyridine

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Bromo-2-hydroxypyridine

  • Benzyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromo-2-hydroxypyridine (1.0 equivalent) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes to allow for the formation of the sodium salt.

  • Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 8.0-8.2 ppm (d, 1H): Pyridine H6 proton, deshielded by the adjacent nitrogen atom.

  • δ 7.3-7.5 ppm (m, 5H): Phenyl protons of the benzyl group.

  • δ 7.0-7.1 ppm (d, 1H): Pyridine H5 proton.

  • δ 6.8-6.9 ppm (s, 1H): Pyridine H3 proton.

  • δ 5.4-5.5 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 163-164 ppm: C2 carbon of the pyridine ring (attached to the benzyloxy group).

  • δ 148-150 ppm: C6 carbon of the pyridine ring.

  • δ 135-137 ppm: Quaternary carbon of the phenyl group.

  • δ 128-129 ppm: Phenyl carbons (CH).

  • δ 127-128 ppm: Phenyl carbons (CH).

  • δ 122-124 ppm: C5 carbon of the pyridine ring.

  • δ 118-120 ppm: C3 carbon of the pyridine ring.

  • δ 115-117 ppm: C4 carbon of the pyridine ring (attached to bromine).

  • δ 68-70 ppm: Methylene carbon (-CH₂-) of the benzyl group.

Reactivity and Synthetic Applications

The bromine atom at the 4-position of the pyridine ring is the primary site of reactivity, making this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound readily couples with a variety of boronic acids and their derivatives in the presence of a palladium catalyst and a base to yield 4-substituted-2-(benzyloxy)pyridines.

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand to produce 4-amino-2-(benzyloxy)pyridine derivatives.

Application in the Synthesis of Biologically Active Molecules

This compound is a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. For example, it can be utilized in the synthesis of corticotropin-releasing factor (CRF) receptor ligands, which are of interest for the treatment of stress-related disorders.[1]

Furthermore, its structural motif is found in building blocks used for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins and represent a promising new therapeutic modality. The 2-(benzyloxy)pyridine core can serve as a scaffold to which linkers and ligands for an E3 ubiquitin ligase and a target protein are attached.

Conclusion

This compound is a versatile and valuable building block for organic synthesis and drug discovery. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of a diverse array of substituted pyridine derivatives. The stability of the benzyloxy protecting group provides synthetic flexibility, making it an ideal starting material for multi-step syntheses of complex, biologically active molecules. As research in areas such as targeted protein degradation continues to expand, the importance of key intermediates like this compound is set to grow.

References

Decoding the Molecular Architecture: A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 2-(Benzyloxy)-4-bromopyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. This document moves beyond a simple data report, offering a detailed interpretation grounded in the fundamental principles of NMR and substituent effects, alongside a robust experimental protocol for data acquisition.

Introduction: The Role of NMR in Characterizing Substituted Pyridines

Substituted pyridines are a cornerstone of many pharmaceutical compounds due to their ability to engage in a variety of biological interactions. The precise arrangement of substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn govern its efficacy and safety. Unambiguous structural confirmation is therefore a critical step in the drug discovery and development pipeline. High-resolution NMR spectroscopy provides a detailed fingerprint of the molecular structure, revealing through-bond and through-space atomic connectivity.

Molecular Structure and Numbering

For clarity in spectral assignment, the following IUPAC numbering scheme for this compound is used throughout this guide.

Caption: IUPAC numbering for this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three protons on the pyridine ring and the seven protons of the benzyloxy group. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the electron-donating nature of the benzyloxy group, and the electron-withdrawing, yet sterically bulky, bromine atom.

Table 1: Predicted ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.15d~5.51HH-6
~7.45-7.30m-5HPhenyl H's (H-9, H-10, H-11)
~7.05d~1.51HH-3
~6.85dd~5.5, ~1.51HH-5
~5.40s-2HMethylene H's (H-7)
Interpretation of the ¹H NMR Spectrum
  • H-6 (δ ~8.15 ppm): This proton, being α to the electronegative nitrogen atom, is the most deshielded of the pyridine ring protons and thus appears furthest downfield. It is expected to be a doublet due to coupling with H-5.

  • Phenyl Protons (δ ~7.45-7.30 ppm): The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in the typical aromatic region.

  • H-3 (δ ~7.05 ppm): This proton is expected to appear as a narrow doublet due to a small meta-coupling to H-5. Its upfield shift relative to H-5 is attributed to the electron-donating resonance effect of the adjacent benzyloxy group.

  • H-5 (δ ~6.85 ppm): This proton will be a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-3. The electron-donating benzyloxy group at position 2 and the bromine at position 4 both contribute to its chemical shift.

  • Methylene Protons (H-7, δ ~5.40 ppm): The two protons of the methylene bridge will appear as a sharp singlet, as there are no adjacent protons to couple with. Their downfield shift is due to the attachment to an electronegative oxygen atom.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show eleven distinct signals, five for the pyridine ring carbons and six for the benzyloxy group carbons (with two pairs of phenyl carbons being equivalent by symmetry).

Table 2: Predicted ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~163.5C-2
~149.0C-6
~136.5C-8 (ipso-phenyl)
~128.8C-10 (meta-phenyl)
~128.5C-11 (para-phenyl)
~128.0C-9 (ortho-phenyl)
~122.0C-5
~115.0C-3
~108.0C-4
~68.0C-7 (Methylene)
Interpretation of the ¹³C NMR Spectrum
  • C-2 (δ ~163.5 ppm): This carbon, directly attached to the electron-donating oxygen of the benzyloxy group, is significantly deshielded and appears furthest downfield among the pyridine carbons.

  • C-6 (δ ~149.0 ppm): As the α-carbon to the nitrogen, C-6 is also strongly deshielded.

  • Phenyl Carbons (δ ~136.5-128.0 ppm): The carbons of the benzyl group's phenyl ring appear in their characteristic region. The ipso-carbon (C-8) is typically the most deshielded of this group.

  • C-5 (δ ~122.0 ppm) and C-3 (δ ~115.0 ppm): These carbons are shielded relative to C-6 due to their greater distance from the nitrogen atom. The electron-donating effect of the benzyloxy group contributes to the upfield shift of C-3.

  • C-4 (δ ~108.0 ppm): The carbon bearing the bromine atom is expected to be significantly shielded due to the "heavy atom effect" of bromine.

  • Methylene Carbon (C-7, δ ~68.0 ppm): This carbon is deshielded due to its attachment to the electronegative oxygen atom.[1][2]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Use approximately 0.6-0.7 mL of the deuterated solvent.

  • Dissolution: Add the solvent to the vial and gently agitate using a vortex mixer or sonicator until the sample is fully dissolved.

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (final concentration of ~0.03%).

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve transfer 3. Filter & Transfer to NMR Tube dissolve->transfer standard 4. Add TMS (Internal Standard) transfer->standard cap 5. Cap & Label standard->cap insert 6. Insert into Spectrometer lock 7. Lock on Solvent Signal insert->lock tune 8. Tune & Match Probe lock->tune shim 9. Shim for Homogeneity tune->shim acquire 10. Acquire Data (¹H and ¹³C) shim->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Spectrometer Setup and Data Acquisition (400 MHz Spectrometer)
  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

  • Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field.

  • Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure optimal signal detection.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines and good resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0 to 170 ppm.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. In the absence of TMS, the residual solvent peak of CDCl₃ can be used (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, rooted in established spectroscopic principles. The provided data tables and interpretations serve as a robust reference for researchers working with this compound. Furthermore, the comprehensive experimental protocol outlines the necessary steps to acquire high-quality, reliable NMR data, ensuring the integrity and reproducibility of experimental results in the critical field of drug development and chemical research.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the mass spectrometric behavior of 2-(benzyloxy)-4-bromopyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a molecule incorporating a stable pyridine core, a labile benzylic ether group, and a halogen, its characterization demands a nuanced approach. This document is structured to provide researchers, scientists, and drug development professionals with the foundational principles, practical methodologies, and interpretive logic required for a robust analysis.

Strategic Overview: Choosing the Right Analytical Approach

The molecular architecture of this compound dictates the optimal mass spectrometry (MS) strategy. The presence of a basic nitrogen atom in the pyridine ring makes it an excellent candidate for positive-mode electrospray ionization (ESI), which typically yields a strong protonated molecular ion [M+H]+. This "soft" ionization technique is paramount for establishing the molecular weight.

However, to gain deeper structural insights, the higher-energy technique of electron ionization (EI) is invaluable. EI induces predictable and extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[1][2] This guide will therefore detail a dual-pronged approach, leveraging both ESI for molecular mass confirmation and EI for structural elucidation.

A critical and unmissable feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[3][4][5] This results in any bromine-containing ion appearing as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass-to-charge units (m/z).[4][5][6][7] This characteristic pattern is a powerful diagnostic tool for confirming the presence and number of bromine atoms in the molecule and its fragments.

Core Physicochemical Data
PropertyValue
Molecular Formula C₁₂H₁₀BrNO
Monoisotopic Mass 262.9997 u
Average Mass 264.1200 u
Key Structural Features Pyridine Ring, Benzyloxy Group, Bromine Substituent

Experimental Workflow: From Sample to Spectrum

A reproducible analytical workflow is the bedrock of trustworthy data. The following protocol is designed as a self-validating system for the analysis of this compound using both LC-ESI-MS/MS and GC-EI-MS.

G Figure 1: Comprehensive MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_esi LC-ESI-MS/MS cluster_ei GC-EI-MS cluster_data Data Interpretation A Weigh ~1 mg of sample B Dissolve in 1 mL Solvent A->B C Vortex to Homogenize B->C D Dilute for Analysis C->D E Inject into LC-MS D->E H Inject into GC-MS D->H F Acquire Full Scan MS (Confirm [M+H]⁺) E->F G Perform MS/MS on m/z 264/266 F->G J Analyze Isotope Patterns G->J I Acquire EI Spectrum (70 eV) H->I I->J K Identify Key Fragments J->K L Propose Fragmentation Pathways K->L M Confirm Structure L->M

Caption: General experimental workflow for MS analysis.

Step-by-Step Protocol (GC-EI-MS)
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC System Conditions:

    • Injector: Split/splitless, 250°C.

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS System Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][8]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak. Analyze the molecular ion region and the fragmentation pattern, paying close attention to the bromine isotopic signatures.

Fragmentation Analysis: Decoding the Molecular Blueprint

The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The benzylic ether linkage is the most labile site.

Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of EI, the molecule readily fragments. The primary cleavage event is the homolytic cleavage of the O-CH₂ bond, leading to two highly diagnostic ions.

G Figure 2: Proposed EI Fragmentation Pathway cluster_path1 Pathway A: Benzylic Cleavage cluster_path2 Pathway B: Alpha Cleavage M [C₁₂H₁₀BrNO]⁺˙ m/z 263/265 F1 [C₇H₇]⁺ Tropylium Ion m/z 91 M->F1 - C₅H₃BrNO˙ F3 [C₁₁H₈BrN]⁺ m/z 233/235 M->F3 - CHO˙ F1_frag [C₅H₅]⁺ m/z 65 F1->F1_frag - C₂H₂ F2 [C₅H₃BrNO]˙ Radical Fragment F4 [CHO]˙ Radical Fragment

Caption: Key fragmentation routes under Electron Ionization.

  • Molecular Ion ([M]⁺˙): The molecular ion will be clearly visible as a doublet at m/z 263 and 265 , reflecting the ⁷⁹Br and ⁸¹Br isotopes, respectively.[4][6]

  • Benzylic Cleavage (Pathway A): The most favorable fragmentation is the cleavage of the benzylic C-O bond. This generates the highly stable tropylium cation, [C₇H₇]⁺ , which gives a very strong signal at m/z 91 .[9] This is often the base peak in the spectrum of benzyl ethers.[10][11]

  • Further Fragmentation of Tropylium Ion: The tropylium ion can further lose acetylene (C₂H₂) to yield an ion at m/z 65 .

  • Loss of Bromine: Cleavage of the C-Br bond from the molecular ion can result in a fragment at m/z 184 [M-Br]⁺.

ESI-MS/MS Fragmentation of the Protonated Molecule [M+H]⁺

In ESI, the molecule is first protonated, likely on the pyridine nitrogen, to form the ion at m/z 264/266 . Collision-Induced Dissociation (CID) of this precursor ion yields a different, yet complementary, set of fragments.

G Figure 3: Proposed ESI-MS/MS Fragmentation cluster_path1 Pathway C: Neutral Loss of Toluene cluster_path2 Pathway D: Neutral Loss of Bromopyridinol MH [M+H]⁺ m/z 264/266 F5 [C₅H₄BrNO]⁺ m/z 172/174 MH->F5 - C₇H₈ F6 [C₇H₇]⁺ Tropylium Ion m/z 91 MH->F6 - C₅H₄BrNO F5_frag [C₄H₄BrN]⁺ m/z 144/146 F5->F5_frag - CO

Caption: Key fragmentation routes for the protonated molecule.

  • Precursor Ion ([M+H]⁺): The protonated molecule at m/z 264/266 is selected for fragmentation.

  • Neutral Loss of Toluene (Pathway C): A common pathway for protonated benzyl ethers involves the rearrangement and elimination of a neutral toluene molecule (C₇H₈, 92 u). This would produce a fragment ion at m/z 172/174 .

  • Formation of Tropylium Ion (Pathway D): Similar to EI, the facile cleavage of the benzylic bond can occur, leading to the loss of a neutral 4-bromo-2-hydroxypyridine molecule and the formation of the stable tropylium ion at m/z 91 .

Summary of Predicted Key Ions
Ion (m/z)Ion CompositionIonization ModeDescription
263 / 265[C₁₂H₁₀BrNO]⁺˙EIMolecular Ion (M⁺˙) with Br isotope pattern.
264 / 266[C₁₂H₁₁BrNO]⁺ESIProtonated Molecular Ion ([M+H]⁺).
184[C₁₂H₁₀NO]⁺EILoss of Bromine atom from the molecular ion.
172 / 174[C₅H₄BrNO]⁺ESI-MS/MSNeutral loss of toluene from [M+H]⁺.
91[C₇H₇]⁺EI, ESI-MS/MSTropylium ion; highly stable and often the base peak.
65[C₅H₅]⁺EILoss of acetylene from the tropylium ion.

Conclusion and Best Practices

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles of ionization and fragmentation can be applied to elucidate a chemical structure. The key to a successful analysis lies in a multi-faceted approach.

  • Always use a soft ionization technique like ESI to unambiguously determine the molecular weight via the protonated molecule [M+H]⁺.

  • Utilize a hard ionization technique like EI to generate rich, reproducible fragmentation patterns for structural confirmation.

  • Critically examine the spectra for the characteristic 1:1 isotopic pattern of bromine-containing ions, as this is a definitive marker for the compound and its fragments.

  • Correlate the observed fragments with established fragmentation mechanisms for functional groups like benzyl ethers to build a confident structural assignment.

By integrating these strategies, researchers can leverage mass spectrometry as a powerful and definitive tool for the characterization of this compound and related molecules in any research and development setting.

References

An In-Depth Technical Guide to the Solubility Profile of 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, understanding the physicochemical properties of key intermediates is paramount. 2-(Benzyloxy)-4-bromopyridine, with its substituted pyridine core, is a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its molecular structure—a blend of aromatic, heterocyclic, and halogenated features—presents a unique solubility profile that dictates its handling, reaction conditions, and formulation potential. The solubility of a compound governs everything from the choice of reaction solvent to its bioavailability in a physiological setting.

This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this document leverages first principles of physical organic chemistry to establish a predictive solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for researchers to empirically determine the solubility of this compound in a range of common organic solvents. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing research and development objectives.

Part 1: Molecular Structure Analysis and Predictive Solubility

The solubility of a molecule is fundamentally dictated by its structure and the intermolecular forces it can establish with a solvent.[3] The principle of "like dissolves like" serves as our primary guide, where solubility is favored when the solute and solvent share similar polarities and hydrogen bonding capabilities.[3]

The structure of this compound (Molecular Formula: C₁₂H₁₀BrNO, Molecular Weight: 264.12 g/mol ) incorporates three key functional regions:[1][4]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts polarity to the molecule.[5] Pyridine itself is a polar, aprotic compound miscible with a wide array of solvents, from water to non-polar hydrocarbons like hexane.[6][7]

  • Benzyloxy Group (-OCH₂Ph): This is a bulky and largely non-polar substituent. While the ether oxygen can act as a hydrogen bond acceptor, the large phenyl group will favor interactions with less polar and aromatic solvents through van der Waals forces and π-stacking. Its size may also sterically hinder solvent access to the more polar parts of the molecule.[8]

  • Bromo Substituent (-Br): The bromine atom at the 4-position is an electron-withdrawing group that increases the molecule's overall molecular weight and polarizability, but does not contribute to hydrogen bonding.

Based on this structural analysis, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High These solvents possess strong dipoles that can effectively solvate the polar pyridine ring without the steric hindrance challenges of protic solvents.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)High to Moderate The polarity of these solvents is well-suited to the mixed polar/non-polar character of the molecule.
Ethers Tetrahydrofuran (THF), Diethyl Ether (Et₂O)Moderate These solvents share the ether functional group and can interact favorably with the benzyloxy moiety.
Aromatic Toluene, BenzeneModerate to Low The aromatic ring of the solvent can engage in π-stacking with the phenyl and pyridine rings, but the overall polarity of the solute may limit high solubility.
Polar Protic Ethanol, Methanol, IsopropanolModerate to Low While these solvents can hydrogen bond with the pyridine nitrogen, the bulky, non-polar benzyloxy group is expected to significantly limit solubility compared to smaller, more polar pyridines.[8]
Nonpolar Hexane, Heptane, CyclohexaneLow The significant polarity imparted by the pyridine ring and ether linkage is incompatible with the non-polar nature of aliphatic hydrocarbon solvents.
Aqueous WaterVery Low The molecule's large, hydrophobic surface area (from the benzyl and bromo groups) will dominate, leading to poor solubility in water. The computed XLogP3-AA for the similar isomer, 2-(Benzyloxy)-5-bromopyridine, is 3.3, indicating a preference for lipophilic environments.[5]

Part 2: Experimental Protocols for Solubility Determination

To move from prediction to empirical fact, rigorous experimental determination is necessary. The following protocols describe methodologies for both rapid qualitative assessment and precise quantitative measurement of thermodynamic solubility.

Workflow for Comprehensive Solubility Assessment

The following diagram illustrates a logical workflow for characterizing the solubility of a novel compound like this compound.

G cluster_0 Phase 1: Prediction & Planning cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis A Structural Analysis of This compound B Predict Qualitative Solubility (Like Dissolves Like) A->B C Select Diverse Solvent Panel (Polar, Aprotic, Nonpolar) B->C D Protocol 1: Qualitative Spot Test C->D E Protocol 2: Quantitative Shake-Flask Method C->E K Interpret & Apply Data (Process Dev, Formulation) D->K Initial Insight F Equilibrate (24-48h) at Constant Temp E->F G Separate Solid & Supernatant (Centrifugation/Filtration) F->G H Quantify Concentration (e.g., HPLC-UV) G->H I Calculate Solubility (mg/mL or Molarity) H->I J Compile Data into Solubility Table I->J J->K

Caption: Experimental workflow for solubility profiling.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, low-material-cost estimation of solubility, ideal for initial solvent screening.[9][10]

Objective: To classify the compound as "soluble," "partially soluble," or "insoluble" in a range of solvents.

Materials:

  • This compound

  • Small, dry test tubes or 1.5 mL vials

  • A selection of solvents (e.g., Water, Ethanol, DMSO, DCM, Toluene, Hexane)

  • Vortex mixer

  • Spatula

Procedure:

  • Preparation: Add approximately 2-5 mg of this compound to a clean, dry vial. The exact mass is not critical, but consistency across tests is key.

  • Solvent Addition: Add 0.5 mL of the test solvent to the vial.

  • Agitation: Cap the vial and vortex vigorously for 60 seconds.

  • Observation: Visually inspect the mixture against a dark background.

    • Soluble: A completely clear, homogenous solution with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy.

    • Insoluble: The solid material appears unchanged, with no visible signs of dissolution.

  • Record: Log the observation for each solvent. For compounds that appear insoluble, gentle warming can be attempted to assess temperature effects, though this moves beyond standard room temperature solubility.

Trustworthiness Check: The self-validating aspect of this protocol lies in the use of control solvents where high (e.g., DMSO) and low (e.g., Hexane) solubility are strongly predicted. If the compound dissolves in Hexane or is insoluble in DMSO, it would indicate a potential issue with the compound's identity or purity and warrant further investigation.

Protocol 2: Quantitative Equilibrium Solubility via Shake-Flask Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound, providing a precise concentration value.[8]

Objective: To determine the exact concentration (e.g., in mg/mL) of a saturated solution of the compound at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents

  • Analytical balance

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., an incubator)

  • Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

  • Calibrated pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. "Excess" is critical; ensure a significant amount of solid will remain undissolved. A starting point is ~10 mg of solid per 1 mL of solvent.

    • Precisely add a known volume of the selected solvent (e.g., 1.0 mL).

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker or rotator set to a constant, moderate speed.

    • Allow the mixture to equilibrate at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow the solid to settle.

    • Causality Check: This step is vital to avoid contaminating the saturated solution with undissolved microparticles, which would artificially inflate the measured solubility.

    • Carefully withdraw an aliquot of the clear supernatant. For best results, either centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) and sample the supernatant, or pass the solution through a 0.22 µm syringe filter.

  • Quantification:

    • Precisely dilute the saturated solution aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Analyze the diluted sample using HPLC-UV (or UV-Vis).

    • Calculate the concentration of the original saturated solution using the calibration curve and accounting for the dilution factor.

Solubility Calculation: Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)

Part 3: Interpreting and Applying Solubility Data

The quantitative data generated from the shake-flask method provides actionable insights for researchers and drug developers.

  • For Process Chemists: High solubility in a solvent like Toluene or THF might suggest it as a suitable medium for a chemical reaction. Conversely, low solubility in a solvent like Heptane could make it an excellent anti-solvent for crystallization and purification.

  • For Formulation Scientists: Solubility in pharmaceutically acceptable co-solvents (e.g., Ethanol) is a key parameter for developing liquid formulations. Low aqueous solubility is a primary indicator that bioavailability-enhancing strategies, such as amorphous solid dispersions or lipid-based formulations, may be required.

  • For Discovery Scientists: Early assessment of solubility in buffers like Phosphate-Buffered Saline (PBS) helps triage compounds. A compound with extremely low aqueous solubility may face significant challenges in later development stages.

The relationship between a molecule's structure and its resulting solubility is a foundational concept in chemistry, as depicted below.

G cluster_mol This compound Structure cluster_sol Solvent Interactions mol C₁₂H₁₀BrNO Pyridine Pyridine Ring (Polar, H-Bond Acceptor) mol->Pyridine imparts Benzyl Benzyloxy Group (Non-polar, Bulky) mol->Benzyl imparts Bromo Bromo Group (Polarizable) mol->Bromo imparts DMSO Polar Aprotic (DMSO) Strong Dipole-Dipole Pyridine->DMSO Favorable Interaction (High Solubility) Hexane Nonpolar (Hexane) Weak van der Waals Pyridine->Hexane Unfavorable Interaction (Low Solubility) Benzyl->DMSO Unfavorable Interaction Benzyl->Hexane Favorable Interaction

Caption: Intermolecular forces driving solubility.

Conclusion

References

The Strategic Utility of 2-(Benzyloxy)-4-bromopyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to serve as a bioisostere for other aromatic systems make it a highly sought-after motif in drug design.[2] This guide focuses on a particularly versatile building block, 2-(Benzyloxy)-4-bromopyridine, and explores its potential applications in the synthesis of innovative therapeutic agents. This molecule offers a strategic combination of a protected hydroxyl group and a reactive bromine atom, enabling sequential and diverse functionalization to access a wide array of complex molecular scaffolds.

Core Attributes of this compound: A Chemist's Perspective

From a synthetic standpoint, this compound (CAS No. 960298-00-4) presents two key features that underpin its utility: the benzyloxy group at the 2-position and the bromo group at the 4-position.

  • The 2-Benzyloxy Group: This moiety serves as a masked 2-pyridone. The benzyl protecting group can be readily removed under various conditions, most commonly via palladium-catalyzed hydrogenolysis, to reveal the 2-hydroxypyridine, which exists in tautomeric equilibrium with the 2-pyridone form.[3] The 2-pyridone scaffold is a privileged structure in its own right, known to act as a hydrogen bond donor and acceptor, and is found in a number of kinase inhibitors.[3][4]

  • The 4-Bromo Group: The bromine atom at the 4-position is a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity in palladium-catalyzed cross-coupling reactions is a central theme in the application of this building block.

The strategic placement of these two functional groups allows for a modular approach to library synthesis, where the 4-position can be elaborated first, followed by deprotection at the 2-position to unmask the pyridone, or vice versa, providing access to a diverse range of substituted pyridines and 2-pyridones.

Key Synthetic Transformations and Their Mechanistic Underpinnings

The true power of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are workhorses in modern medicinal chemistry, enabling the efficient construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures.[5] In the context of this compound, this reaction allows for the introduction of a diverse range of aromatic and heteroaromatic substituents at the 4-position.

Reaction Causality: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide to the palladium(0) catalyst. This is followed by transmetalation with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.

Experimental Protocol: Exemplar Suzuki-Miyaura Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent such as a mixture of toluene and water (e.g., 4:1) is added a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as K₂CO₃ (2.0 eq).

  • Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Reactant AReactant BCatalyst SystemBaseSolventTemperature (°C)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100~85-95
This compoundPyridine-3-boronic acidPdCl₂(dppf)K₃PO₄Dioxane100~90-98

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow start Start: this compound + Arylboronic Acid reagents Add: - Palladium Catalyst - Base - Solvent start->reagents reaction Heat under Inert Atmosphere (80-110 °C) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 4-Aryl-2-(benzyloxy)pyridine purification->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[6][7] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of this compound, providing access to a rich diversity of 4-amino-2-(benzyloxy)pyridine derivatives.

Reaction Causality: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. The key steps involve oxidative addition of the aryl bromide to the palladium(0) catalyst, coordination of the amine, deprotonation of the coordinated amine by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[7]

Experimental Protocol: Exemplar Buchwald-Hartwig Amination

  • Reaction Setup: A mixture of this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like BINAP (0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq) is suspended in an anhydrous, aprotic solvent like toluene.

  • Execution: The reaction vessel is sealed and heated under an inert atmosphere to a temperature typically between 80 and 110 °C.

  • Monitoring and Work-up: After completion as monitored by TLC or LC-MS, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Reactant AReactant BCatalyst SystemBaseSolventTemperature (°C)Yield (%)
This compoundMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100~80-95
This compoundAnilinePd(OAc)₂ / XPhosCs₂CO₃Dioxane110~85-98

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: this compound + Amine reagents Add: - Palladium Catalyst - Ligand & Base - Solvent start->reagents reaction Heat under Inert Atmosphere (80-110 °C) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 4-Amino-2-(benzyloxy)pyridine purification->product

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[8][] This reaction is particularly valuable for creating rigid linkers in drug molecules or for further elaboration of the alkyne functionality.

Reaction Causality: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the coupled product and regenerates the palladium(0) catalyst.

Experimental Protocol: Exemplar Sonogashira Coupling

  • Reaction Setup: In a reaction vessel under an inert atmosphere, this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), a copper co-catalyst like CuI (0.05 eq), and a base, typically an amine such as triethylamine, are dissolved in a suitable solvent like DMF or THF. The terminal alkyne (1.2 eq) is then added.

  • Execution: The reaction is stirred at room temperature or gently heated (e.g., to 50-70 °C) until the starting material is consumed.

  • Monitoring and Work-up: Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water, and purified by column chromatography.

Reactant AReactant BCatalyst SystemBaseSolventTemperature (°C)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF60~85-95
This compoundEthynyltrimethylsilanePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane80~90-97

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow start Start: this compound + Terminal Alkyne reagents Add: - Pd/Cu Catalysts - Base & Solvent start->reagents reaction Stir/Heat under Inert Atmosphere (25-70 °C) reagents->reaction workup Filtration & Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Product: 4-Alkynyl-2-(benzyloxy)pyridine purification->product

Caption: Workflow for a typical Sonogashira coupling reaction.

Applications in Medicinal Chemistry: Targeting Key Disease Pathways

The substituted pyridine and 2-pyridone scaffolds accessible from this compound are prevalent in a number of therapeutic areas, most notably in oncology and inflammatory diseases.

Kinase Inhibitors: A Dominant Application

Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] The 2-pyridone motif is a well-established hinge-binding fragment in many kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding site of the enzyme.[3][4]

  • MEK Inhibitors: The Ras/Raf/MEK/ERK signaling pathway is frequently hyperactivated in various cancers.[11] MEK inhibitors have emerged as a successful class of targeted therapies.[] The 4-substituted-2-pyridone scaffold can be envisioned as a core element in the design of novel MEK inhibitors, where the substituent at the 4-position, installed via cross-coupling of this compound, can be tailored to occupy specific pockets in the enzyme's active site.

  • SYK Inhibitors: Spleen tyrosine kinase (SYK) is a key mediator of signaling in various immune cells and is a target for the treatment of autoimmune diseases and certain B-cell malignancies.[][13] Many SYK inhibitors feature a substituted heterocyclic core, and the 4-substituted-2-pyridone moiety represents a viable scaffold for the development of new SYK inhibitors.

PARP Inhibitors: Exploiting Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations.[6][14] Several approved PARP inhibitors incorporate a substituted phthalazinone or a similar heterocyclic core that mimics the nicotinamide portion of the NAD+ substrate. The 4-substituted-2-pyridone scaffold can be designed to fulfill a similar role, with the substituent at the 4-position providing additional interactions within the PARP active site to enhance potency and selectivity.[15]

Diagram: From Building Block to Potential Therapeutics

Applications cluster_reactions Key Cross-Coupling Reactions cluster_targets Potential Therapeutic Targets start This compound suzuki Suzuki-Miyaura start->suzuki Functionalization at C4 buchwald Buchwald-Hartwig start->buchwald Functionalization at C4 sonogashira Sonogashira start->sonogashira Functionalization at C4 deprotection Deprotection (e.g., Hydrogenolysis) suzuki->deprotection buchwald->deprotection sonogashira->deprotection scaffolds Substituted 2-Pyridone Scaffolds deprotection->scaffolds mek MEK Inhibitors scaffolds->mek Drug Design & SAR Optimization syk SYK Inhibitors scaffolds->syk Drug Design & SAR Optimization parp PARP Inhibitors scaffolds->parp Drug Design & SAR Optimization

Caption: Synthetic strategy from this compound to potential kinase and PARP inhibitors.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound is a high-value building block for medicinal chemistry, offering a reliable and flexible platform for the synthesis of diverse libraries of substituted pyridines and 2-pyridones. Its predictable reactivity in cornerstone cross-coupling reactions, combined with the proven therapeutic relevance of the resulting scaffolds, makes it an indispensable tool for drug discovery programs targeting a wide range of diseases. As the demand for novel, targeted therapies continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.

References

A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(Benzyloxy)-4-bromopyridine in Heterocyclic Synthesis

In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Their unique three-dimensional structures and ability to engage in specific biological interactions make them privileged scaffolds. Within this domain, the pyridine core is of paramount importance. This compound has emerged as a particularly strategic starting material for the synthesis of novel and complex heterocyclic systems.

Its utility is threefold:

  • Orthogonal Reactivity: The C4-bromine atom provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at a key vector.[1]

  • Protected Pyridone Motif: The 2-benzyloxy group serves as a stable protecting group for the 2-hydroxypyridine tautomer. This prevents interference from the otherwise reactive N-H and carbonyl functionalities of the 2-pyridone form, directing reactivity to the C4-position.

  • Latent Functionality: Upon successful elaboration of the C4-position, the benzyl group can be readily cleaved to unmask the 2-pyridone, a common pharmacophore known for its hydrogen bonding capabilities, or the 2-alkoxy group can participate in further cyclization reactions.[2][3]

This guide provides an in-depth exploration of the key synthetic transformations originating from this compound, offering field-proven insights, detailed experimental protocols, and a mechanistic rationale for constructing diverse and novel heterocyclic architectures.

Part 1: Functionalization of the C4-Position via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] The C(sp²)-Br bond in this compound is an excellent electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for installing new aryl, heteroaryl, or vinyl groups at the C4-position.[4] The reaction couples the bromopyridine with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4][5]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the activated boronic acid (boronate), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] The choice of base is critical for activating the boronic acid to facilitate transmetalation.[6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst System4-HalopyridineBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄4-BromopyridineK₂CO₃Toluene/H₂O10085[1]
PdCl₂(dppf)4-ChloropyridineK₃PO₄Dioxane10092[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 264 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium precursor, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg).

  • Inerting and Solvent Addition: Evacuate and backfill the tube with argon three times. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Add degassed solvents, toluene (4 mL) and water (1 mL).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-(benzyloxy)-4-phenylpyridine.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition pd0->pd_complex pd_intermediate R¹-Pd(II)L₂-X pd_complex->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_trans_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_trans_intermediate reductive_elim Reductive Elimination pd_trans_intermediate->reductive_elim reductive_elim->pd0 r1r2 R¹-R² reductive_elim->r1r2 Product r1x R¹-X (Ar-Br) r1x->pd_complex r2b R²-B(OR)₂ + Base r2b->transmetalation

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond, linking the pyridine core to a terminal alkyne.[7][8] This reaction typically uses a dual catalytic system of palladium and copper(I) iodide.[9][10]

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles.[9] The palladium cycle mirrors the Suzuki reaction. Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the Pd(II) complex.[9] The amine base is crucial as it both deprotonates the terminal alkyne and serves as a ligand.[10]

Table 2: Typical Conditions for Sonogashira Coupling

SubstrateCatalyst SystemBaseSolventTemp. (°C)Reference
Aryl BromidePd(PPh₃)₂Cl₂ / CuIEt₃NToluene100[7]
2-Amino-3-bromopyridinePd(OAc)₂ / PPh₃ / CuIK₂CO₃DMF100[11]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol, 264 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).

  • Inerting and Reagent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed triethylamine (Et₃N, 3 mL) via syringe, followed by phenylacetylene (1.2 mmol, 132 µL).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction's endpoint is often indicated by the formation of a dense precipitate (triethylammonium bromide). Monitor by TLC.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to yield 2-(benzyloxy)-4-(phenylethynyl)pyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of aminopyridine derivatives, which are precursors to many fused heterocyclic systems, the Buchwald-Hartwig amination is the method of choice.[12][13] This reaction couples the bromopyridine with a primary or secondary amine using a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[14]

Mechanistic Rationale: The choice of ligand is paramount, as it must stabilize the palladium catalyst, promote oxidative addition, and facilitate the rate-limiting reductive elimination step to form the C-N bond.[12] Bulky, electron-rich phosphine ligands like Xantphos or XPhos are often required. The base (e.g., Cs₂CO₃, NaOtBu) is responsible for deprotonating the amine to generate the active nucleophile.[13]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: In a glovebox or under a stream of argon, add to an oven-dried Schlenk tube: this compound (1.0 mmol, 264 mg), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).

  • Inerting and Reagent Addition: If not in a glovebox, seal the tube, then evacuate and backfill with argon three times. Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 8-12 hours. Monitor progress by GC-MS.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by crystallization or flash column chromatography to obtain 4-(2-(benzyloxy)pyridin-4-yl)morpholine.

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Part 2: Construction of Fused Heterocyclic Systems

With a diverse range of functional groups installed at the C4-position, the stage is set for cyclization reactions to build more complex, fused heterocyclic scaffolds. Pyridopyrimidines, for instance, are a class of heterocycles with significant therapeutic interest.[15]

Synthesis of Pyrido[4,3-d]pyrimidinones

A common strategy involves the C-N coupling of this compound with an amine, followed by cyclization to form the pyrimidine ring. For example, a pyrido[4,3-d]pyrimidin-4(3H)-one can be synthesized from a 4-aminonicotinic acid derivative.[16] A plausible route starting from our key intermediate is outlined below.

Synthetic Pathway Rationale:

  • Amination: The starting material undergoes a Buchwald-Hartwig amination to install a primary amino group at C4, yielding 4-amino-2-(benzyloxy)pyridine.

  • Acylation: The resulting aminopyridine is acylated with a suitable reagent, such as an acyl chloride or anhydride, to introduce the necessary carbonyl and R-group for the second ring.

  • Cyclization: The acylated intermediate is then subjected to cyclization conditions, often thermal or acid/base-catalyzed, to close the pyrimidine ring.

  • Deprotection: Finally, the benzyl protecting group is removed to yield the target pyridopyrimidinone.

Pyridopyrimidine_Synthesis A This compound B 4-Amino-2-(benzyloxy)pyridine A->B Buchwald-Hartwig Amination (e.g., with NH₃ source) C N-Acylated Intermediate B->C Acylation (e.g., RCOCl) D Fused Pyrido-oxazinone C->D Intramolecular Cyclization (e.g., Heat or Acid) E Pyrido[4,3-d]pyrimidin-4(3H)-one D->E Reaction with Amine (e.g., R'NH₂)

Figure 3: A potential synthetic route to Pyrido[4,3-d]pyrimidin-4(3H)-ones.

Part 3: The Role and Removal of the Benzyloxy Protecting Group

The 2-benzyloxy group is not merely a passive spectator; its presence is a deliberate strategic choice to mask the 2-pyridone functionality. Its eventual removal is often a critical final step to reveal the desired bioactive scaffold.

Deprotection Strategy: Catalytic Hydrogenolysis The most common and cleanest method for cleaving a benzyl ether is catalytic hydrogenolysis.[3]

Mechanistic Rationale: The reaction proceeds on the surface of a palladium catalyst (typically 5-10% Pd on carbon). The benzyl C-O bond is cleaved by hydrogen, liberating the free hydroxyl (pyridone) and generating toluene as a benign byproduct, which is easily removed.[17] This method is favored for its mild conditions and high efficiency.[2]

Experimental Protocol: Debenzylation via Hydrogenolysis

  • Reaction Setup: To a hydrogenation flask, add the benzylated substrate (1.0 mmol) and a suitable solvent such as methanol or ethanol (10 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol % Pd). The catalyst is often pyrophoric and should be handled with care, preferably wet with solvent.

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Reaction: Stir the suspension vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 2-pyridone product.

Conclusion

This compound stands as a robust and versatile platform for the synthesis of diverse heterocyclic compounds. Its well-defined reactivity allows for the selective functionalization of the C4 position through a suite of powerful palladium-catalyzed cross-coupling reactions. The strategic use of the benzyloxy group as a cleavable protecting group enables the subsequent construction of complex fused systems and the final unveiling of the biologically relevant 2-pyridone motif. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this key building block in the quest for novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylated Pyridines in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application in the pharmaceutical industry is particularly profound, where the synthesis of complex biaryl and heteroaryl structures is paramount. Among these, the 2,4-disubstituted pyridine motif is a privileged scaffold, frequently encountered in a diverse array of biologically active molecules and clinical drug candidates.

This application note provides a detailed guide to the Suzuki-Miyaura coupling of 2-(benzyloxy)-4-bromopyridine with various arylboronic acids. The benzyloxy protecting group offers a strategic advantage, allowing for late-stage deprotection to reveal the corresponding pyridone, a common pharmacophore. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and optimized method for the synthesis of 4-aryl-2-(benzyloxy)pyridines, crucial intermediates in the construction of novel therapeutics.

Mechanistic Insights: The Catalytic Cycle of Transformation

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][4][5] The cycle is initiated by the active Pd(0) species and comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]

  • Oxidative Addition: The catalytic cycle begins with the insertion of the coordinatively unsaturated Pd(0) catalyst into the carbon-bromine bond of this compound. This irreversible step forms a square planar Pd(II) complex. The reactivity of the aryl halide is a critical factor in this rate-determining step, with reactivity decreasing in the order I > OTf > Br > Cl.[4]

  • Transmetalation: This step involves the transfer of the aryl group from the boronic acid to the palladium center. The role of the base is paramount here; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[6][7][8] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step, the two organic ligands on the palladium complex—the pyridyl and the aryl groups—couple and are eliminated from the palladium's coordination sphere. This exergonic process forms the desired C-C bond of the 4-aryl-2-(benzyloxy)pyridine product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxidativeAddition Oxidative Addition Pd0->OxidativeAddition Ar-X PdII_intermediate Ar-Pd(II)L2-X OxidativeAddition->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation Ar'-B(OH)2 / Base Diorganopalladium Ar-Pd(II)L2-Ar' Transmetalation->Diorganopalladium ReductiveElimination Reductive Elimination Diorganopalladium->ReductiveElimination ReductiveElimination->Pd0 Ar-Ar' Product 4-Aryl-2-(benzyloxy)pyridine ReductiveElimination->Product ArX This compound ArX->OxidativeAddition ArBOH2 Arylboronic Acid ArBOH2->Transmetalation caption Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be necessary for specific substrates.

Materials and Reagents:

ReagentGradeSupplier
This compound≥97%Commercially Available
Arylboronic Acid≥98%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDegassed, DeionizedIn-house

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 M and 0.5 M with respect to the this compound.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Base (K₂CO₃) - Catalyst (Pd(dppf)Cl₂) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvents (1,4-Dioxane/Water) inert->solvent heat Heat and Stir (90-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with Water/Brine monitor->workup Reaction Complete extract Extraction and Drying workup->extract purify Purification (Column Chromatography) extract->purify end End (Isolated Product) purify->end

Figure 2. A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting and Optimization: A Scientist's Perspective

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.[10]

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Inappropriate base or solvent- Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere.[10]- Verify the purity of starting materials.- Ensure thorough degassing of solvents and proper inert atmosphere techniques.- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, DMF).[11]
Homocoupling of Boronic Acid - Presence of oxygen, which can reoxidize Pd(0) to Pd(II).[9]- Inefficient oxidative addition.- Improve degassing procedures rigorously.[10]- Consider using a more electron-rich ligand to promote oxidative addition.
Protodeborylation of Boronic Acid - Hydrolysis of the boronic acid, especially with heteroaryl boronic acids.[9]- Prolonged reaction times or high temperatures.- Use the boronic acid pinacol ester as a more stable alternative.- Minimize reaction time and temperature where possible.- Consider using anhydrous conditions with a base like KF.[12]
Dehalogenation of Aryl Halide - Presence of impurities that can act as hydride sources.- Certain phosphine ligands can promote this side reaction.- Purify the aryl halide before use.- Screen different phosphine ligands.

Conclusion: Enabling the Synthesis of Novel Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of 4-aryl-2-(benzyloxy)pyridines. By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can efficiently access these valuable intermediates. The insights and troubleshooting guidance provided in this application note are intended to empower scientists in their pursuit of novel molecular entities for drug discovery and development.

References

conditions for Suzuki coupling with 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling with 2-(Benzyloxy)-4-bromopyridine

Authored by: A Senior Application Scientist

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with this compound. The guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices, ensuring a robust and reproducible protocol.

Introduction: The Strategic Importance of Pyridine Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in constructing biaryl and hetero-biaryl motifs is particularly crucial in pharmaceutical and materials science. The 2,4-disubstituted pyridine core, accessible through substrates like this compound, is a privileged scaffold found in numerous biologically active molecules.

However, the coupling of nitrogen-containing heteroaryl halides, such as pyridines, presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] Furthermore, the electron-deficient nature of the pyridine ring can influence the kinetics of the catalytic cycle. This guide provides a comprehensive framework for overcoming these challenges to achieve high-yield coupling with this compound.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is critical for troubleshooting and optimization. The widely accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd RPdX R¹-Pd(II)L₂-X (Organopalladium Complex) OxAdd->RPdX Transmetalation Transmetalation RPdX->Transmetalation RPdR R¹-Pd(II)L₂-R² Transmetalation->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid/Ester) Boronate [R²-B(OR)₂(Base)]⁻ (Boronate 'ate' complex) BoronicAcid->Boronate Base Base Base->Boronate Boronate->Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[1]

  • Transmetalation : The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate "ate" complex.[6][7][8]

  • Reductive Elimination : The two organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst.[5]

Optimizing Reaction Parameters for this compound

Success with this specific substrate hinges on the careful selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the quality of the reagents.

Catalyst and Ligand Selection: Mitigating Pyridine Inhibition

The primary challenge with pyridine substrates is the potential for the nitrogen lone pair to bind to the palladium center, acting as a catalyst poison. To circumvent this, bulky and electron-rich phosphine ligands are paramount. These ligands promote the desired catalytic pathway by:

  • Steric Hindrance : The bulkiness of the ligand disfavors the binding of the pyridine nitrogen.

  • Electron Donation : Increased electron density on the palladium center facilitates the oxidative addition step and promotes the final reductive elimination.[7]

Recommended Systems:

  • Buchwald Ligands : Ligands such as SPhos and XPhos are highly effective for coupling heteroaryl halides due to their steric bulk and electron-rich nature.[3][9]

  • Palladacycles : These pre-catalysts are often highly active, thermally stable, and require lower catalyst loadings.[5][10]

  • N-Heterocyclic Carbenes (NHCs) : NHCs are strong electron-donating ligands that can provide high stability and activity.[6]

For general use, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand is a reliable starting point.

The Role of the Base: Driving Transmetalation

The base is not a passive component; it is critical for activating the boronic acid for transmetalation.[7][11] There are two proposed mechanisms for this activation: the "boronate" pathway, where the base forms a highly nucleophilic "ate" complex with the boronic acid, and the "hydroxide" pathway, where the base first forms a palladium-hydroxide complex.[8][11]

For electron-deficient heteroaryl halides, stronger bases are often required to accelerate the transmetalation step.

Recommended Bases:

  • Potassium Phosphate (K₃PO₄) : An excellent choice for many challenging Suzuki couplings, providing a good balance of basicity without being overly harsh.[12][13]

  • Cesium Carbonate (Cs₂CO₃) : A strong base that is often effective when others fail, particularly with sterically hindered substrates.[12]

  • Potassium Fluoride (KF) : A milder option that can be effective, especially if the substrate contains base-sensitive functional groups (though less relevant for the stable benzyloxy group).[6][14]

Critical Insight : The physical state of the base matters. It should be anhydrous and finely powdered to ensure maximum surface area and reactivity in the reaction mixture.[3]

Solvent Selection: Ensuring Reagent Compatibility

The solvent must solubilize all reaction components while being compatible with the catalytic cycle. Aprotic polar solvents are generally preferred.

Recommended Solvents:

  • 1,4-Dioxane : A common and effective solvent for Suzuki reactions.[4][15]

  • Toluene : Another widely used solvent, particularly at higher temperatures.[4][15]

  • Tetrahydrofuran (THF) : Suitable for reactions at moderate temperatures.[4][15]

  • N,N-Dimethylformamide (DMF) : A polar aprotic solvent that can be useful for solubilizing difficult substrates.[4][15][16]

Often, a small amount of water is added to the organic solvent. This can aid in dissolving the inorganic base and facilitate the formation of the active boronate species. However, excessive water can promote the undesirable side reaction of protodeboronation.[3][17]

Crucial Precaution : All solvents must be rigorously degassed before use. The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state, halting the reaction.[3] Degassing can be achieved by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.

Summary of Recommended Conditions

The following table summarizes the recommended starting conditions for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid partner.

ParameterRecommended Range/ValueRationale & Key Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Standard, commercially available Pd(II) and Pd(0) sources.
Catalyst Loading 1-5 mol %Lower loadings (e.g., 0.5-1%) may be possible with highly active ligands.
Ligand SPhos, XPhosBulky, electron-rich ligands to prevent catalyst inhibition by pyridine nitrogen.[3][9]
Ligand:Pd Ratio 2:1 to 4:1Ensures complete coordination to the palladium center.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases to promote efficient transmetalation.[11][12]
Base Equivalents 2-3 equivalentsEnsures complete activation of the boronic acid.
Boronic Acid 1.1-1.5 equivalentsA slight excess drives the reaction to completion.
Solvent Dioxane, Toluene, THFCommon aprotic solvents. Must be degassed.[3][4][15]
Temperature 80-110 °CReaction is typically heated to ensure a reasonable rate.
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent oxidation of the Pd(0) catalyst.[3]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Experimental_Workflow start Start prep Reagent & Glassware Preparation (Flame-dry flask, Degas solvent) start->prep setup Reaction Setup (Under Inert Atmosphere) prep->setup reagents Add: 1. 2-(BnO)-4-Br-Py 2. Boronic Acid 3. Base (K₃PO₄) 4. Pd Catalyst/Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction (80-110 °C) Monitor by TLC/LC-MS solvent->reaction workup Aqueous Workup (Quench, Extract with Organic Solvent) reaction->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General experimental workflow for the Suzuki coupling protocol.

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol %)

  • SPhos (0.04 equiv, 4 mol %)

  • 1,4-Dioxane, anhydrous and degassed

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure
  • Glassware Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition : To the cooled flask, add this compound, the arylboronic acid, and finely powdered K₃PO₄.

  • Catalyst Addition : In a separate vial, briefly mix the Pd(OAc)₂ and SPhos. Add this catalyst/ligand mixture to the reaction flask.

  • Inert Atmosphere : Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition : Using a syringe, add the degassed 1,4-dioxane to the flask. The reaction mixture should be stirred.

  • Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting this compound is consumed.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst (Pd(0) oxidized) 2. Catalyst Inhibition1. Ensure strict inert atmosphere. Re-run with freshly degassed solvents and meticulous inert gas technique.[3] 2. Increase ligand:Pd ratio. Switch to a bulkier ligand like XPhos.
Protodeboronation Presence of water or protic sources.Use rigorously dried solvents and reagents. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.[3][17]
Homocoupling of Boronic Acid Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a side cycle.The most critical step is the strict exclusion of oxygen . Degas solvents thoroughly.[3][17]
Dehalogenation of Starting Material Side reaction favored under certain conditions.Screen different bases or solvents. Lowering the reaction temperature may help favor the desired cross-coupling pathway.[17]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation when key experimental parameters are carefully controlled. The use of bulky, electron-rich phosphine ligands is essential to overcome catalyst inhibition by the pyridine nitrogen, while a strong, anhydrous base like K₃PO₄ is required to drive the reaction forward. Above all, maintaining a strictly inert atmosphere is non-negotiable for preserving the active Pd(0) catalyst and preventing unwanted side reactions. By adhering to the principles and protocols outlined in this guide, researchers can reliably access valuable 2,4-disubstituted pyridine building blocks for application in drug discovery and materials science.

References

Application Notes: Synthesis of Biarylpyridines via 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of biarylpyridines, a critical scaffold in medicinal chemistry, utilizing 2-(Benzyloxy)-4-bromopyridine as a versatile intermediate. The strategic use of a benzyloxy protecting group on the pyridine ring facilitates high-yielding cross-coupling reactions and allows for subsequent deprotection to furnish the corresponding 4-aryl-2-pyridones. This document explores the rationale behind experimental choices, offers step-by-step protocols for Suzuki-Miyaura coupling, and outlines the final deprotection step, providing researchers in drug discovery and organic synthesis with a robust and reliable methodology.

Introduction: The Significance of Biarylpyridines and 4-Aryl-2-pyridones

Biarylpyridine and 4-aryl-2-pyridone motifs are privileged structures found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Their prevalence stems from their ability to engage in key hydrogen bonding interactions and adopt conformations suitable for binding to various enzymatic targets.[3] The synthesis of these scaffolds is, therefore, a subject of intense research in medicinal chemistry and drug development.[4]

The strategic disconnection for the synthesis of 4-aryl-2-pyridones often involves the formation of a carbon-carbon bond at the C4 position of a protected 2-pyridone precursor. This compound emerges as an ideal starting material for this purpose. The benzyl ether serves as a robust protecting group for the pyridone oxygen, rendering the pyridine ring amenable to transition-metal-catalyzed cross-coupling reactions. The bromine atom at the 4-position provides a reactive handle for the introduction of various aryl and heteroaryl substituents.

The Strategic Intermediate: this compound

This compound (C₁₂H₁₀BrNO) is a key building block in the synthesis of a wide array of substituted pyridines.[5][6][7] Its utility lies in the orthogonal reactivity of the C-Br bond and the benzyloxy group. The electron-withdrawing nature of the pyridine nitrogen facilitates palladium-catalyzed cross-coupling reactions at the 4-position. The benzyloxy group can be readily cleaved under various conditions, most commonly via hydrogenolysis, to reveal the 2-pyridone functionality.[8][9]

Core Synthesis Workflow: From Bromopyridine to Biarylpyridone

The overall synthetic strategy involves a two-step sequence: a palladium-catalyzed cross-coupling reaction to form the biarylpyridine, followed by the deprotection of the benzyloxy group to yield the final 4-aryl-2-pyridone. The Suzuki-Miyaura coupling is a widely employed and highly effective method for the C-C bond formation step due to its mild reaction conditions and broad functional group tolerance.[10][11][12]

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Deprotection start This compound suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->suzuki boronic_acid Aryl Boronic Acid/Ester boronic_acid->suzuki intermediate 4-Aryl-2-(benzyloxy)pyridine suzuki->intermediate deprotection Deprotection (e.g., Hydrogenolysis) intermediate->deprotection final_product 4-Aryl-2-pyridone deprotection->final_product G cluster_workflow Experimental Workflow setup Reaction Setup (Inert Atmosphere) heating Heating & Stirring (Conventional or Microwave) setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Aqueous Workup (Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification

References

Application Notes & Protocols: Sonogashira Coupling with 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Heterocyclic Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[1][2] Its applications are vast, spanning the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][3]

This guide provides a comprehensive technical overview and a detailed protocol for the Sonogashira coupling of 2-(benzyloxy)-4-bromopyridine. Pyridine-containing compounds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The ability to selectively introduce an alkynyl moiety at the 4-position of the pyridine ring, while preserving the benzyloxy group at the 2-position, opens avenues for the synthesis of a diverse array of novel chemical entities with potential therapeutic applications.

Mechanistic Insights: The Dual Catalytic Cycle

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] While the exact mechanism is still a subject of some debate, the following steps provide a well-supported model for the reaction.

The Palladium Cycle
  • Reductive Elimination and Catalyst Regeneration: The cycle begins with a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst.

  • Oxidative Addition: The aryl halide (in this case, this compound) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II)-aryl intermediate. The reactivity of the halide is a crucial factor, with the general trend being I > Br > Cl.[1]

  • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle
  • π-Alkyne Complex Formation: The terminal alkyne coordinates with a copper(I) salt, typically copper(I) iodide (CuI).

  • Deprotonation: In the presence of a base (commonly an amine), the terminal alkyne is deprotonated to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)(X)L₂ Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_T Ar-Pd(II)(C≡CR)L₂ Pd_OA->Pd_T Transmetalation (from Cu cycle) Pd_T->Pd0 Reductive Elimination Product Ar-C≡CR Pd_T->Product CuX Cu(I)X Cu_pi [Cu(I)(H-C≡CR)]⁺X⁻ CuX->Cu_pi Alkyne Coordination Cu_acetylide Cu(I)-C≡CR Cu_pi->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_OA To Pd Cycle

Figure 1: Simplified representation of the dual catalytic cycles in the Sonogashira coupling reaction.

Substrate Specifics: this compound

The electronic properties of the pyridine ring can influence the reactivity of the C-Br bond. The electron-withdrawing nature of the nitrogen atom in the pyridine ring can affect the rate of oxidative addition. However, the presence of the electron-donating benzyloxy group at the 2-position can modulate this effect. Careful optimization of reaction conditions is therefore crucial for achieving high yields.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general procedure that can be adapted and optimized for specific terminal alkynes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available---
Terminal Alkyne≥98%Commercially Availablee.g., Phenylacetylene
Pd(PPh₃)₂Cl₂Catalyst GradeCommercially Available---
Copper(I) Iodide (CuI)≥99%Commercially Available---
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableShould be degassed
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableShould be degassed
Saturated aq. NH₄Cl---Prepared in-house---
Ethyl Acetate (EtOAc)ACS GradeCommercially Available---
Brine---Prepared in-house---
Anhydrous Na₂SO₄ or MgSO₄---Commercially Available---
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles for liquid transfers

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Flash chromatography setup

Reaction Setup and Procedure

Experimental_Workflow start Start reagents Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a dry flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvents Add degassed THF and Et₃N inert->solvents alkyne Add terminal alkyne dropwise solvents->alkyne reaction Stir at room temperature (or heat if necessary) alkyne->reaction monitor Monitor reaction by TLC reaction->monitor quench Quench with saturated aq. NH₄Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash column chromatography concentrate->purify end Obtain pure product purify->end

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling protocol.

Step-by-Step Method:

  • Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), and copper(I) iodide (CuI, 0.04-0.10 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) via syringe. A typical solvent ratio is 4:1 THF:Et₃N.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) may be required.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkynyl-2-(benzyloxy)pyridine.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the palladium precatalyst is of good quality. Consider using a different palladium source or ligand.
Insufficiently anhydrous/anaerobic conditionsUse properly dried solvents and glassware. Ensure a good inert gas atmosphere.
Formation of Di-alkyne Homocoupling (Glaser Coupling) Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.
High concentration of copper catalystReduce the amount of CuI. Consider a copper-free protocol if homocoupling is a persistent issue.[5]
De-benzylation of the Starting Material or Product Harsh reaction conditionsAvoid high temperatures. Use a milder base if necessary.

Conclusion

The Sonogashira coupling of this compound is a robust and reliable method for the synthesis of valuable 4-alkynylpyridine derivatives. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired products. The protocol outlined in this application note provides a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

Application Notes & Protocols: Strategic Functionalization of the Pyridine Scaffold via 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Primacy of the Pyridine Scaffold in Modern Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutic agents, with the pyridine motif present in numerous FDA-approved drugs.[3] These compounds exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

The synthesis of highly functionalized pyridines is therefore a critical endeavor for researchers in drug discovery. A key challenge lies in the controlled, regioselective introduction of diverse substituents onto the pyridine core. This guide focuses on the strategic use of 2-(Benzyloxy)-4-bromopyridine as a versatile and pivotal building block to achieve this goal. The rationale for its selection is twofold:

  • The 4-Bromo Position: The bromine atom at the C4 position serves as an exceptionally versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the direct and modular installation of carbon and nitrogen nucleophiles.

  • The 2-Benzyloxy Protecting Group: The 2-hydroxy group of the more stable 2-pyridone tautomer is protected as a benzyl ether. This is a critical strategic choice that prevents potential side reactions at the 2-position and directs reactivity cleanly to the C4-bromo site. The benzyl group can be reliably cleaved under mild conditions in a final step to unmask the 2-pyridone, a common pharmacophore in its own right.[5]

This document provides a detailed exploration of the key synthetic transformations enabled by this compound, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic campaigns.

Strategic C4-Functionalization: A Cross-Coupling Toolkit

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems. This compound is an excellent substrate for these transformations, enabling the formation of C-C and C-N bonds with high efficiency.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A This compound (Starting Material) B Palladium-Catalyzed Cross-Coupling A->B Suzuki-Miyaura (C-C) Buchwald-Hartwig (C-N) Sonogashira (C-C) C C4-Functionalized 2-Benzyloxypyridine (Intermediate) B->C D Benzyl Group Deprotection (e.g., Hydrogenolysis) C->D E 4-Substituted-2-pyridone (Final Product) D->E

Caption: Synthetic workflow using this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating aryl-aryl or aryl-vinyl bonds due to the operational simplicity and the commercial availability and stability of boronic acid reagents.[6] In this context, it allows for the direct attachment of various aryl, heteroaryl, or vinyl groups to the C4 position of the pyridine ring.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of this compound. This is typically the rate-determining step.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, and base is crucial for achieving high yields.[8][9] For electron-deficient heteroaryl halides like bromopyridines, electron-rich phosphine ligands often accelerate the reductive elimination step. A base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation.[8][9]

G cluster_cycle center Pd(II) B Transmetalation (R-B(OH)₂) center->B R-B(OH)₂ (Base) A Oxidative Addition (Ar-Br) C Reductive Elimination (Ar-R) Pd(0) Pd(0) C->Pd(0) Ar-R Pd(0)->A Ar-Br

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of aryl amines is fundamental in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful and general method for constructing C-N bonds, a transformation that is often challenging using classical methods.[10][11] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[12]

Causality of Reagent Selection:

  • Catalyst/Ligand: The choice of ligand is critical and has evolved through several "generations".[10] Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are often employed.[7] These ligands promote the formation of the active monoligated Pd(0) species, facilitate the oxidative addition, and accelerate the final reductive elimination step, which is often rate-limiting for C-N bond formation.[13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[7][12]

Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

To introduce alkyne functionalities, which are valuable for further transformations (e.g., click chemistry, cyclizations) or as structural elements themselves, the Sonogashira coupling is the method of choice.[14][15] This reaction couples terminal alkynes with aryl halides.[16][17]

Mechanistic Hallmark: The Sonogashira reaction is unique in that it typically employs a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI) co-catalyst.[16] The palladium catalyst follows a cycle similar to the Suzuki coupling. The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex much more rapidly than the alkyne itself, greatly accelerating the overall reaction.[15] An amine base, such as triethylamine or piperidine, is used both as the base and often as the solvent.[18]

Data Summary: Representative Cross-Coupling Conditions

The following table summarizes typical starting conditions for the cross-coupling of this compound. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

Reaction TypePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)Ref.
Suzuki-Miyaura Pd(PPh₃)₄ (2-5)-K₂CO₃ (2.0)Toluene/H₂O80-10085-95[8][18]
Suzuki-Miyaura Pd(dppf)Cl₂ (2-5)-K₃PO₄ (3.0)Dioxane90-10088-96[8][9]
Buchwald-Hartwig Pd₂(dba)₃ (1-2)BINAP (2-4)NaOtBu (1.5)Toluene80-10080-95[7][10]
Buchwald-Hartwig Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane10085-98[7][13]
Sonogashira PdCl₂(PPh₃)₂ (2)-Piperidine/DMF85-9585-95[18][19]

Key Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Solvents should be appropriately dried and reactions involving organometallics should be run under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Synthesis of 2-(Benzyloxy)-4-arylpyridine

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

  • SPhos (0.04 equiv.)

  • Potassium phosphate (K₃PO₄, 3.0 equiv.)

  • Toluene and Water (10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the required volume of toluene. Add this catalyst solution to the Schlenk flask via syringe.

  • Add the remaining toluene and water to the reaction mixture.

  • Heat the mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Purification:

  • The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Synthesis of 4-Amino-2-(benzyloxy)pyridine Derivatives

Materials:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv.)

  • XPhos (0.02 equiv.)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv.)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Add the anhydrous toluene, followed by the amine, and finally the this compound.

  • Seal the flask and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification:

  • The crude material is purified by flash column chromatography on silica gel.

Protocol 3: Deprotection to Access 4-Substituted-2-pyridones

Synthesis of 4-Aryl-2-pyridone

Materials:

  • C4-functionalized 2-benzyloxypyridine (1.0 equiv.)

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the C4-functionalized 2-benzyloxypyridine in methanol or ethanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; add it under a stream of nitrogen or argon.

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature for 4-12 hours. For more stubborn substrates, a Parr hydrogenator at 50 psi may be required.[20]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

Purification:

  • The resulting 2-pyridone is often crystalline and may be purified by recrystallization. If necessary, purification can be achieved by flash column chromatography.

Conclusion

This compound stands out as a robust and highly effective building block for the synthesis of substituted pyridines and pyridones. Its utility is anchored in the reliable reactivity of the C4-bromo position in a suite of modern palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The strategic placement of the 2-benzyloxy group serves to direct this reactivity and provides a straightforward route to the medicinally relevant 2-pyridone scaffold via a simple deprotection step. The protocols and data presented herein offer a validated starting point for researchers to leverage this versatile intermediate in the pursuit of novel molecular architectures for drug discovery and materials science.

References

Application Note & Protocol: A Scalable and Regioselective Synthesis of 2-(Benzyloxy)-4-bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Benzyloxy)-4-bromopyridine is a pivotal building block in modern medicinal chemistry, serving as a key intermediate for a wide array of pharmacologically active molecules, including novel antagonists for the human androgen receptor and various kinase inhibitors.[1] Its utility stems from the orthogonal reactivity of the benzyloxy ether and the bromo-substituent, allowing for sequential and site-selective modifications. This guide provides a comprehensive, in-depth analysis of a robust and scalable synthetic strategy, moving beyond a simple recitation of steps to explain the critical process parameters, safety considerations, and underlying chemical principles essential for successful large-scale production. We focus on a highly efficient two-step route starting from commercially available 2,4-dibromopyridine, which offers superior regioselectivity and scalability compared to other potential synthetic pathways.

Strategic Overview: The Rationale for a Nucleophilic Aromatic Substitution (SNAr) Approach

The synthesis of this compound requires the precise installation of two different functional groups onto the pyridine core. A naive approach involving direct electrophilic bromination of 2-benzyloxypyridine is fundamentally flawed for achieving the desired 4-bromo isomer. The 2-benzyloxy group is an ortho-, para-directing activator, meaning electrophilic attack will preferentially occur at the C3 and C5 positions, not the desired C4 position.[2][3]

Therefore, a more robust strategy is required that guarantees the correct substitution pattern. The most effective and scalable method involves a regioselective nucleophilic aromatic substitution (SNAr) reaction on a pre-functionalized pyridine ring. Our chosen strategy leverages the differential reactivity of the halogen atoms in 2,4-dibromopyridine.

The overall workflow is as follows:

  • Generation of Nucleophile: Formation of sodium benzoxide from benzyl alcohol and a strong base.

  • Regioselective SNAr: Reaction of sodium benzoxide with 2,4-dibromopyridine to selectively displace the bromide at the more reactive C2 position.

This approach is highly efficient, uses readily available starting materials, and provides excellent control over the regiochemical outcome, making it ideal for scale-up.

G Overall Synthetic Workflow cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Regioselective SNAr BnOH Benzyl Alcohol BnONa Sodium Benzoxide (Nucleophile) BnOH->BnONa Deprotonation NaH Sodium Hydride (Base) NaH->BnONa dibromo 2,4-Dibromopyridine BnONa->dibromo Key Reactant product This compound dibromo->product Nucleophilic Attack at C2

Caption: High-level workflow for the synthesis of this compound.

Detailed Protocol: Large-Scale Synthesis via SNAr

This protocol details the synthesis of this compound from 2,4-dibromopyridine. The procedure is optimized for safety, yield, and purity on a multi-gram to kilogram scale.

Causality Behind Experimental Choices
  • Choice of Base (Sodium Hydride): Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates benzyl alcohol to form the potent sodium benzoxide nucleophile. This ensures the reaction proceeds to completion. For large-scale operations, potassium tert-butoxide (KOtBu) can be a safer alternative, as it is a solution-based reagent and avoids the handling of a flammable solid.

  • Solvent Selection (THF): Anhydrous tetrahydrofuran (THF) is an excellent choice. It is aprotic, preventing the quenching of the base and nucleophile. It readily dissolves the reactants and the intermediate Meisenheimer complex, and its relatively low boiling point (66 °C) simplifies removal during work-up.

  • Temperature Control: The initial deprotonation of benzyl alcohol is exothermic and generates hydrogen gas; therefore, it must be performed at 0 °C with slow addition of the alcohol. The subsequent SNAr reaction is run at a controlled elevated temperature (reflux) to ensure a reasonable reaction rate.

  • Regioselectivity: The key to this synthesis is the greater electrophilicity of the C2 position on the pyridine ring compared to the C4 position. The proximity of the C2 carbon to the electron-withdrawing ring nitrogen makes it significantly more susceptible to nucleophilic attack, leading to highly selective displacement of the C2-bromide.

Experimental Protocol

Safety Precautions: This procedure involves flammable solvents, a water-reactive and flammable solid (NaH), and potentially irritating intermediates. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the base by moisture and air.

Table 1: Reagent and Solvent Quantities

Reagent/SolventMolar Mass ( g/mol )EquivalentsAmount (for 100g scale)Notes
2,4-Dibromopyridine236.901.0100 g (0.422 mol)Starting Material
Sodium Hydride (60% in oil)40.00 (solid)1.118.6 g (0.464 mol)Base
Benzyl Alcohol108.141.150.2 g (48.2 mL, 0.464 mol)Nucleophile Precursor
Tetrahydrofuran (THF)--1.2 LAnhydrous Solvent
Saturated NH₄Cl (aq)--~200 mLQuenching Agent
Ethyl Acetate--~1 LExtraction Solvent
Brine--~400 mLWashing Agent
Sodium Sulfate (Na₂SO₄)--As neededDrying Agent

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a 3-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Base Suspension: Charge the reaction flask with sodium hydride (18.6 g). Add anhydrous THF (600 mL) via cannula. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Nucleophile Generation: Add benzyl alcohol (48.2 mL) to the dropping funnel. Add the benzyl alcohol dropwise to the stirred NaH suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen gas evolution will be observed.

  • Completion of Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The mixture should become a thick, white suspension of sodium benzoxide.

  • SNAr Reaction: Dissolve 2,4-dibromopyridine (100 g) in anhydrous THF (600 mL) and add this solution to the dropping funnel. Add the 2,4-dibromopyridine solution dropwise to the sodium benzoxide suspension over 30 minutes at room temperature.

  • Heating: After the addition, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2,4-dibromopyridine is consumed.

  • Work-up - Quenching: Cool the reaction mixture to 0 °C in an ice bath. CAUTION: This step is highly exothermic. Slowly and carefully add saturated aqueous ammonium chloride solution (~200 mL) dropwise to quench any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (500 mL) and water (200 mL). Shake and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 250 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (200 mL) and brine (200 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel for higher purity, eluting with a gradient of ethyl acetate in hexanes.

G start Start: Assemble Dry Apparatus under N₂ suspend_nah Suspend NaH in Anhydrous THF Cool to 0 °C start->suspend_nah add_bnoh Dropwise Addition of Benzyl Alcohol (T < 10 °C) suspend_nah->add_bnoh stir_rt Stir at Room Temp (1 hr) (Complete Benzoxide Formation) add_bnoh->stir_rt add_dibromo Dropwise Addition of 2,4-Dibromopyridine Solution stir_rt->add_dibromo reflux Heat to Reflux (4-6 hrs) (SNAr Reaction) add_dibromo->reflux monitor Monitor by TLC/HPLC reflux->monitor monitor->reflux Incomplete cool_quench Cool to 0 °C Quench with Sat. NH₄Cl (aq) monitor->cool_quench Complete extract Extract with Ethyl Acetate cool_quench->extract wash_dry Wash with H₂O & Brine Dry over Na₂SO₄ extract->wash_dry purify Concentrate and Purify (Recrystallization or Chromatography) wash_dry->purify end Final Product: This compound purify->end

Caption: Step-by-step experimental workflow for the SNAr synthesis.

Analytical Quality Control

Rigorous analytical control is crucial to ensure the identity and purity of the final product.

Table 2: Analytical Methods and Expected Results

TechniquePurposeExpected Results for this compound
TLC Reaction monitoringProduct Rf distinct from starting materials.
HPLC Purity assessmentSingle major peak (>98% purity). Retention time confirmation.
¹H NMR (CDCl₃, 400 MHz)Structure confirmationδ ~8.1 (d, 1H, H6), ~7.4-7.3 (m, 5H, Ar-H), ~7.0 (dd, 1H, H5), ~6.9 (d, 1H, H3), ~5.4 (s, 2H, -OCH₂-).
¹³C NMR (CDCl₃, 100 MHz)Structure confirmationδ ~164 (C2), ~150 (C6), ~138 (C4), ~136 (Ar-C), ~128-127 (Ar-CH), ~122 (C5), ~115 (C3), ~69 (-OCH₂-).
Mass Spec (ESI+) Molecular weight confirmationm/z = 264.0, 266.0 [M+H]⁺, characteristic isotopic pattern for bromine.

Deprotection and Further Derivatization

The synthesized this compound is a versatile intermediate. The two key functional handles can be manipulated in subsequent steps:

  • Palladium-Catalyzed Cross-Coupling: The C4-bromo position is primed for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to introduce diverse aryl, alkyl, or amino functionalities.

  • Debenzylation: The benzyloxy group is a robust protecting group that can be readily cleaved to reveal the 2-hydroxy pyridine (or 2-pyridone) moiety. Standard deprotection is achieved via catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like ethanol or ethyl acetate.[4] This unmasks a nucleophilic site for further functionalization or reveals a key pharmacophoric element. Acid-facilitated debenzylation has also been reported for complex systems.[5][6]

G cluster_0 C4-Bromo Modification cluster_1 C2-Benzyloxy Deprotection start This compound suzuki Suzuki Coupling (Aryl/Alkyl Boronic Acids) start->suzuki Pd Catalyst sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts buchwald Buchwald-Hartwig (Amines) start->buchwald Pd Catalyst debenzylation Catalytic Hydrogenation (H₂, Pd/C) start->debenzylation Reveals OH/NH product_deprotect 4-Bromo-2-hydroxypyridine debenzylation->product_deprotect

Caption: Key downstream derivatization pathways for the title compound.

Conclusion

The synthetic route detailed herein, centered on the regioselective nucleophilic aromatic substitution of 2,4-dibromopyridine, represents a superior strategy for the large-scale production of this compound. It overcomes the inherent regiochemical challenges of electrophilic substitution on activated pyridine rings and provides a high-yielding, reliable, and scalable process. By understanding the underlying principles of reactivity, solvent effects, and temperature control, researchers and process chemists can confidently implement this protocol to access multi-gram quantities of this invaluable building block for drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Yield Enhancement in the Synthesis of 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-4-bromopyridine (CAS 960298-00-4).[1][2][3][4][5] This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. Through a detailed troubleshooting and FAQ section, we provide field-proven insights and evidence-based protocols to help you navigate the complexities of this synthesis and consistently achieve higher yields.

The synthesis of this compound is a cornerstone reaction for accessing a versatile building block used in medicinal chemistry.[6] The molecule's structure is critical for developing novel therapeutic agents, including potential antitubulin agents for cancer research.[6] The most common synthetic route is the Williamson ether synthesis, which, while conceptually straightforward, is often plagued by issues of low yield and competing side reactions.[7][8][9] This guide will dissect these challenges and offer robust solutions.

Physicochemical Properties of this compound
PropertyValue
CAS Number 960298-00-4[1][2][4][5]
Molecular Formula C₁₂H₁₀BrNO[1][2][5]
Molecular Weight 264.12 g/mol [1][2][5]
Appearance Typically a white powder or solid[3]
Purity Commercially available up to ≥95%[1][5]

Troubleshooting Guide: From Low Yield to High Purity

This section addresses the most pressing issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the SN2 reaction between the deprotonated form of 4-bromo-2-hydroxypyridine and an alkyl halide like benzyl bromide.[8][9][10]

Problem 1: Consistently Low Reaction Yield

Q1: My overall yield for the synthesis of this compound is poor. What are the primary factors I should investigate?

A1: Low yield is the most frequently reported issue and typically stems from a combination of factors related to the reaction mechanism and conditions. The core of the synthesis is an SN2 reaction, which is sensitive to base strength, solvent, temperature, and reagent purity.[8][9]

Causality Analysis:

  • Incomplete Deprotonation: The first step is the deprotonation of 4-bromo-2-hydroxypyridine by a base to form the pyridinolate anion.[7] If the base is not strong enough or is used in substoichiometric amounts, a significant portion of the starting material will remain unreacted.

  • Competing N-Alkylation: This is the most significant side reaction. The pyridinolate anion is an ambident nucleophile , meaning it can be attacked by the benzyl bromide at either the oxygen or the nitrogen atom. N-alkylation leads to the formation of the undesired isomer, 4-bromo-1-benzylpyridin-2(1H)-one, which can be difficult to separate from the desired product.

  • Suboptimal Reaction Conditions:

    • Solvent: Protic solvents can slow the reaction rate by solvating the nucleophile.[8] Apolar solvents may not sufficiently dissolve the reactants. Therefore, polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly preferred.[8]

    • Temperature: While heating is often required, excessive temperatures can promote elimination side reactions of benzyl bromide or cause decomposition.[8]

  • Moisture and Impurities: The pyridinolate anion is a strong base and is sensitive to water. Any moisture in the solvent or reagents will quench the anion, reducing the yield.[11] Impurities in the benzyl bromide, such as benzyl alcohol, can also lead to unwanted side products.

To visualize the primary reaction and its major competing pathway, consider the following diagram:

O_vs_N_Alkylation cluster_start Reactants cluster_intermediate Intermediate cluster_products Products start_mol 4-Bromo-2-hydroxypyridine (Pyridone Tautomer) anion Pyridinolate Anion (Ambident Nucleophile) start_mol->anion Deprotonation base Base (e.g., NaH, K₂CO₃) BnBr Benzyl Bromide (BnBr) O_product Desired Product: This compound (O-Alkylation) N_product Side Product: 4-Bromo-1-benzylpyridin-2(1H)-one (N-Alkylation) anion->O_product Attack at Oxygen (Sɴ2) anion->N_product Attack at Nitrogen (Sɴ2)

Caption: Competing O- vs. N-alkylation pathways.

Problem 2: Poor Selectivity and N-Alkylated Impurity

Q2: My product is heavily contaminated with the N-benzyl isomer. How can I steer the reaction to favor O-alkylation?

A2: Improving O-alkylation selectivity is the key to maximizing the yield of this compound. This can be achieved by carefully selecting the base, solvent, and potentially using a phase-transfer catalyst.

Strategies to Enhance O-Alkylation Selectivity:

  • Base and Counter-ion Selection: According to Hard and Soft Acid-Base (HSAB) theory, the choice of the metal counter-ion from the base is critical. The nitrogen atom in the pyridinolate is a softer nucleophilic center than the oxygen atom.

    • Hard Cations (Na⁺, K⁺): Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) produce hard cations. These have a weaker association with the hard oxygen atom, leaving the nitrogen more available for attack, which can lead to significant N-alkylation.[10]

    • Softer Cations (Cs⁺, Ag⁺): Cesium carbonate (Cs₂CO₃) is often superior as the larger, softer Cs⁺ ion coordinates more effectively with the hard oxygen atom, sterically hindering the nitrogen and thereby promoting O-alkylation. Silver salts (e.g., Ag₂CO₃) are also known to strongly favor O-alkylation for the same reason.

  • Solvent Effects: The solvent influences the dissociation of the ion pair and the solvation of the nucleophile. In general, polar aprotic solvents like DMF are effective.[8][11] Some studies suggest that less polar solvents can sometimes favor O-alkylation by promoting tighter ion pairing that shields the nitrogen atom.

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is a highly effective strategy.[12] The catalyst forms a lipophilic ion pair with the pyridinolate anion, transferring it from the solid or aqueous phase into the organic phase where the benzyl bromide resides.[13][14] This "naked" anion in the organic phase is highly reactive, and the bulky quaternary ammonium cation can influence the regioselectivity towards O-alkylation.

Summary of Recommended Reaction Conditions
BaseSolventCatalystTemperature (°C)Key Advantages & Considerations
NaHAnhydrous DMF/THFNone0 to RTPro: Ensures complete deprotonation.[10][11] Con: Highly reactive, requires strict anhydrous conditions and careful handling.[11]
K₂CO₃DMF / AcetonitrileNone80-100Pro: Safer and easier to handle than NaH.[10] Con: May result in significant N-alkylation.
Cs₂CO₃DMF / AcetonitrileNone80-100Pro: Often provides the best O/N selectivity among alkali carbonates.[10] Con: More expensive.
K₂CO₃Toluene / THFTBABRefluxPro: Excellent for improving yield and selectivity; mild conditions.[12][14] Con: Requires a biphasic system.

Frequently Asked Questions (FAQs)

Q: Is there an alternative synthetic route that avoids the O- vs. N-alkylation problem?

A: Yes. An effective alternative is to start with 2-chloro-4-bromopyridine .[15][16][17] This substrate can react with sodium benzoxide (generated from benzyl alcohol and a strong base like NaH) in a nucleophilic aromatic substitution (SNAr) reaction. Since there is no ambident nucleophile involved, this route exclusively yields the desired O-alkylated product. The main consideration for this route is the availability and cost of the 2-chloro-4-bromopyridine starting material.

Q: How can I effectively purify the final product away from the N-alkylated isomer and other impurities?

A: Purification is typically achieved via silica gel column chromatography. The two isomers, this compound and 4-bromo-1-benzylpyridin-2(1H)-one, generally have different polarities and can be separated. A common eluent system is a gradient of ethyl acetate in a nonpolar solvent like heptane or hexane. Careful monitoring by Thin Layer Chromatography (TLC) is essential to ensure a clean separation.

Q: What are the critical safety precautions I should take during this synthesis?

A:

  • Benzyl Bromide: Is a lachrymator and irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[11]

  • Sodium Hydride (NaH): If used, it is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (argon or nitrogen) and away from any moisture.[11]

  • Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Use appropriate gloves and handle with care.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing this compound.

Protocol 1: Synthesis using Sodium Hydride in DMF

This protocol is adapted from standard Williamson ether synthesis procedures using a strong base for complete deprotonation.[11]

Protocol_1_Workflow start Start step1 Suspend 4-bromo-2-hydroxypyridine in anhydrous DMF under Argon. start->step1 step2 Cool mixture to 0 °C in an ice bath. step1->step2 step3 Add NaH (60% in oil, 1.2 eq) portion-wise. Stir for 30 min. step2->step3 step4 Add Benzyl Bromide (1.1 eq) dropwise at 0 °C. step3->step4 step5 Warm to room temperature. Stir for 4-12 hours (Monitor by TLC). step4->step5 step6 Quench reaction carefully with ice-cold water. step5->step6 step7 Extract product with Ethyl Acetate (3x). step6->step7 step8 Wash combined organic layers with brine, dry over Na₂SO₄. step7->step8 step9 Concentrate under reduced pressure. step8->step9 step10 Purify by silica gel column chromatography. step9->step10 finish End Product step10->finish

Caption: Workflow for synthesis using NaH.

Methodology:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-bromo-2-hydroxypyridine (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) (approx. 5-10 mL per mmol of starting material).

  • Cool the resulting suspension to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in small portions. Effervescence (H₂ gas) will be observed. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, carefully quench the reaction by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford pure this compound.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This protocol utilizes a phase-transfer catalyst for milder conditions and potentially improved selectivity.[12][14]

Methodology:

  • In a round-bottom flask, combine 4-bromo-2-hydroxypyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Add toluene (or THF) as the organic solvent.

  • Add benzyl bromide (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and stir vigorously for 6-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with additional organic solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Suzuki Coupling of 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-(Benzyloxy)-4-bromopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific transformation. Here, we address common challenges and side reactions encountered during this process, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the "why" behind experimental choices, ensuring you can develop a robust and self-validating protocol.

Core Concepts: Understanding the Substrate

The Suzuki coupling of this compound presents a unique set of challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition.[1][2] Furthermore, the electron-donating nature of the benzyloxy group can influence the reactivity of the C-Br bond. Most importantly, the benzyl ether protecting group itself can be susceptible to cleavage under certain palladium-catalyzed conditions. This guide will navigate these complexities to help you achieve optimal results.

Troubleshooting Guide & FAQs

Issue 1: Low or No Conversion to the Desired Product

Q1: My reaction is stalled with a significant amount of unreacted this compound. What are the likely causes and how can I fix it?

A1: Low conversion is a frequent issue and can often be traced back to catalyst inactivation or suboptimal reaction conditions. The pyridine nitrogen is a known inhibitor of palladium catalysts.[1][2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[1] These ligands can sterically shield the palladium center, preventing inhibitory coordination by the pyridine nitrogen.

  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electron-donating benzyloxy group can slightly decrease the electrophilicity of the pyridine ring, potentially slowing the initial oxidative addition step.[3]

    • Solution: Increase the reaction temperature. Higher temperatures can provide the necessary activation energy to overcome the barrier for oxidative addition. A temperature screen from 80 °C to 120 °C is recommended.

  • Poor Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) species. This process can be inefficient and consume some of your reagents in side reactions.

    • Solution: Switch to a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst (e.g., a Buchwald G3 pre-catalyst) that efficiently generates the active catalytic species.[4]

Issue 2: Identification and Mitigation of Key Side Products

The Suzuki coupling of this compound is susceptible to several side reactions. Identifying the major byproduct is the first step in optimizing your reaction.

Q2: I'm observing a significant byproduct with a mass corresponding to 4-bromopyridin-2-ol. What is happening and how can I prevent it?

A2: This byproduct indicates debenzylation , the cleavage of the benzyl ether. This is a critical side reaction to consider with this substrate, as palladium catalysts, particularly Pd/C, are used for hydrogenolysis of benzyl groups.[5][6]

  • Mechanism: While the exact mechanism in a Suzuki reaction can be complex, it may involve oxidative addition of the palladium into the C-O bond of the benzyl group or be facilitated by hydride sources in the reaction mixture.

  • Troubleshooting Debenzylation:

    • Choice of Base: Strong alkoxide bases in alcoholic solvents can be a source of hydrides. Consider switching to inorganic bases like K₃PO₄ or Cs₂CO₃ in aprotic solvents like dioxane or toluene.[1]

    • Ligand Selection: Certain ligands may promote this side reaction. A ligand screen could be beneficial.

    • Temperature Control: Avoid excessive temperatures, as this can promote various decomposition pathways.

Q3: My mass spectrum shows a peak for 2-(Benzyloxy)pyridine. What is this side product and how do I minimize it?

A3: This is the result of protodebromination (also referred to as dehalogenation), where the bromine atom is replaced by a hydrogen atom.[2][3]

  • Causality: This side reaction occurs after the oxidative addition step. The resulting arylpalladium(II) intermediate can react with a proton source (often residual water or an alcohol solvent) to yield the dehalogenated product.[3]

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Ensure all glassware is flame-dried, and use anhydrous solvents.[2]

    • Scrutinize Your Base: Use a fresh, dry, and finely powdered base to minimize water content.[1]

    • Solvent Choice: Aprotic solvents like dioxane, toluene, or 2-MeTHF are generally preferred over alcoholic solvents which can act as hydride sources.[3]

Q4: I am seeing a symmetrical bipyridine byproduct derived from my boronic acid. How can I suppress this homocoupling?

A4: The formation of a biaryl from the self-coupling of the boronic acid is a classic Suzuki side reaction known as homocoupling .[2][3]

  • Primary Causes:

    • Oxygen-Mediated: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[1][3]

    • Pd(II)-Mediated: If a Pd(II) pre-catalyst is used, it can directly react with the boronic acid to generate the homocoupled dimer before the main catalytic cycle is established.[1]

  • Solutions:

    • Rigorous Degassing: This is the most critical factor. Thoroughly degas all solvents and the reaction mixture (including the aqueous base solution) by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[2]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can minimize the initial Pd(II)-mediated homocoupling.[4]

    • Ligand Choice: Bulky ligands can sterically hinder the formation of the diarylpalladium species that leads to homocoupling.[2][4]

Q5: My reaction is clean, but I have a significant amount of the uncoupled arene from my boronic acid. What is causing this?

A5: You are observing the effects of protodeborylation , where the C-B bond of the boronic acid is cleaved by a proton source (like water) and replaced with a C-H bond.[1][2] This is especially problematic with heteroaryl boronic acids but can occur with any boronic acid.

  • Influencing Factors: This side reaction is often accelerated by the presence of water, elevated temperatures, and the choice of base.[2]

  • Preventative Measures:

    • Use Boronate Esters: Boronic acid pinacol esters (Bpin) or MIDA boronates are generally more stable and less prone to protodeborylation than the corresponding boronic acids.[2]

    • Anhydrous Conditions: Minimizing water in the reaction is crucial. Use dry solvents and reagents.[1]

    • Milder Base: If feasible for your coupling, a weaker base like NaHCO₃ or KF might reduce the rate of protodeborylation.[2]

Visualizing Reaction Pathways

To better understand the desired reaction and potential pitfalls, the following diagrams illustrate the main catalytic cycle and the pathways to common side products.

Suzuki_Cycle cluster_main Main Catalytic Cycle cluster_side Side Reaction Pathways Pd(0)L2 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd(0)L2->OxAdd Oxidative Addition (+ Ar-Br) Transmetal Ar-Pd(II)-R(L2) OxAdd->Transmetal Transmetalation (+ R-B(OR)2, Base) Protodebromination Ar-H OxAdd->Protodebromination Protonolysis Transmetal:e->Pd(0)L2:w Product Ar-R Transmetal->Product Reductive Elimination Debenzylation Ar(OH)-Br Homocoupling R-R Protodeborylation R-H Ar-Br_start This compound (Ar-Br) Ar-Br_start->Debenzylation Pd(0) or Hydride Source Boronic_start Boronic Acid/Ester (R-B(OR)2) Boronic_start->Homocoupling O2 or Pd(II) Boronic_start->Protodeborylation Protonolysis

Caption: Main catalytic cycle and competing side reactions.

Data Summary: Choosing Your Conditions

The choice of catalyst, ligand, base, and solvent is critical. The following table provides a starting point for optimization, based on literature for similar pyridyl systems.[7][8][9]

ParameterRecommended Starting ConditionsRationale & Troubleshooting Tips
Palladium Source Pd(dppf)Cl₂ or Pd₂(dba)₃Pd(II) pre-catalysts are often stable and reliable. If issues persist, try a Pd(0) source like Pd(PPh₃)₄ to avoid inefficient reduction.
Ligand SPhos, XPhos, or RuPhos (1:2 Pd:Ligand)Bulky, electron-rich ligands are crucial to prevent catalyst inhibition by the pyridine nitrogen and can suppress homocoupling.[2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic inorganic bases are generally effective. Ensure the base is finely powdered and anhydrous.[1]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂OAprotic solvents are preferred to minimize protodebromination and potential debenzylation from alcoholic solvents.[2]
Temperature 80 - 110 °CStart at a moderate temperature and increase if conversion is slow. Monitor for decomposition or increased side products at higher temperatures.

Experimental Protocol: A Generalized Starting Point

This protocol is a robust starting point for the Suzuki coupling of this compound. Optimization may be required for your specific boronic acid partner.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand, if required.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting bromide.[9]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[7][9]

  • Work-up:

    • Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[10]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[7]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents (Aryl Bromide, Boronic Acid, Base) to oven-dried flask B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir (Monitor by TLC/LC-MS) D->E F 6. Cool, Dilute & Extract E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Pure Product H->I

Caption: Generalized experimental workflow.

By understanding the underlying causes of common side reactions and systematically optimizing your reaction conditions, you can successfully navigate the challenges associated with the Suzuki coupling of this compound.

References

Technical Support Center: Purification of 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Benzyloxy)-4-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this key intermediate with high purity. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Introduction to the Synthesis and Impurity Profile

This compound is typically synthesized via a Williamson ether synthesis.[1] This reaction involves the deprotonation of 4-bromo-2-hydroxypyridine (which exists in equilibrium with its tautomer, 4-bromo-2-pyridone) with a suitable base, followed by nucleophilic substitution (SN2) with benzyl bromide or benzyl chloride.[2][3][4]

Understanding this synthetic route is critical for anticipating potential impurities, which commonly include:

  • Unreacted Starting Materials: 4-bromo-2-hydroxypyridine and benzyl halide.

  • Base-Related Byproducts: Salts formed from the base used (e.g., sodium bromide).

  • Side-Reaction Products: Benzyl alcohol (from hydrolysis of the benzyl halide) and dibenzyl ether.

  • Over-alkylation Products: Quaternary pyridinium salts, although less common under typical conditions.

This guide will address the effective removal of these impurities from the reaction mixture.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Q1: My post-workup NMR spectrum shows a significant amount of unreacted 4-bromo-2-hydroxypyridine. How can I remove it?

A1: This is a common issue arising from an incomplete reaction or insufficient removal during the initial workup. The 4-bromo-2-hydroxypyridine starting material is significantly more polar and has an acidic proton, which makes it easily separable from your desired, less polar ether product.

Root Cause Analysis: The hydroxyl group of 4-bromo-2-hydroxypyridine is acidic, readily forming a salt in the presence of a base. Your product, this compound, lacks this acidic proton and is much less polar. This difference in acidity and polarity is the key to separation.

Recommended Solutions:

  • Aqueous Base Wash (Preferred Method):

    • Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer 2-3 times with a dilute aqueous base solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.

    • The basic wash will deprotonate the acidic 4-bromo-2-hydroxypyridine, forming a water-soluble pyridonate salt that partitions into the aqueous layer.

    • Follow the base wash with a water wash and then a brine wash to remove residual base and water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Column Chromatography:

    • If the base wash is ineffective or if other impurities are present, column chromatography is the definitive solution.[5] The high polarity of the starting material will cause it to adhere strongly to the silica gel, eluting much later than your product. See the detailed protocol in the FAQ section.

Q2: I'm performing column chromatography, but I'm getting poor separation between my product and an unknown impurity. What should I do?

A2: Poor separation, or co-elution, is typically due to an improperly optimized solvent system or incorrect column packing/loading technique.[6][7]

Troubleshooting Steps:

  • Optimize the Eluent System with TLC: Before running the column, systematically test different solvent systems using Thin-Layer Chromatography (TLC). The goal is to find a system that gives your product an Rf value of approximately 0.25-0.35 and maximizes the separation (ΔRf) from all impurities.

    • Start Non-polar: Begin with a non-polar system like Hexanes/Ethyl Acetate. Start with a low percentage of the more polar solvent (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase its concentration.

    • Try Different Solvents: If Hexanes/EtOAc fails, try other systems. Dichloromethane (DCM) or DCM/Methanol are also common choices for pyridine-containing compounds.[8]

    • Add a Modifier: Pyridine compounds can sometimes "tail" on silica gel due to interactions with acidic silanol groups. Adding a very small amount of triethylamine (~0.1-1%) or ammonia to your eluent can sharpen the spots and improve separation.[9]

  • Refine Your Column Technique:

    • Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles, which can cause channeling and poor separation.[10]

    • Sample Loading: For optimal separation, dissolve the crude product in a minimal amount of the eluent or a strong, volatile solvent (like DCM), adsorb it onto a small amount of silica gel, and dry it to a powder. This "dry loading" method results in a much sharper starting band than loading the sample as a concentrated liquid.[9]

    • Flow Rate: Do not run the column too fast. A slower flow rate allows for better equilibrium between the stationary and mobile phases, leading to improved resolution.[9]

Compound Typical Rf in 10% EtOAc/Hexanes Typical Rf in 20% EtOAc/Hexanes Notes
Benzyl Bromide> 0.8> 0.9Very non-polar, elutes quickly.
Dibenzyl Ether~ 0.7~ 0.8Non-polar byproduct.
This compound ~ 0.3 ~ 0.5 Target Product.
Benzyl Alcohol~ 0.15~ 0.3More polar than the product.
4-bromo-2-hydroxypyridine< 0.05< 0.1Very polar, often stays at the baseline.
Q3: I tried to purify my product by recrystallization, but it "oiled out" instead of forming crystals. What went wrong?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[11] This typically happens when the solution is supersaturated at a temperature above the melting point of the solute or when significant impurities disrupt crystal lattice formation.

Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of the "good" solvent (the solvent in which the compound is more soluble) until the solution is clear again. This lowers the saturation point.

  • Slow Down the Cooling: Rapid cooling is a primary cause of oiling out.[11] After dissolving, allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature overnight.

  • Induce Crystallization: Once the solution is at or below room temperature, try to induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[11]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution.[11]

  • Re-evaluate Your Solvent System: If the problem persists, your solvent system may be unsuitable. For a compound like this compound, a mixed solvent system like Ethanol/Water or Ethyl Acetate/Hexanes is often effective. Dissolve the crude material in a minimum of the hot "good" solvent (Ethanol, Ethyl Acetate) and add the "poor" solvent (Water, Hexanes) dropwise until the solution just becomes cloudy. Re-heat to clarify and then cool slowly.[11]

Frequently Asked Questions (FAQs)

Q4: What is the most reliable, go-to method for purifying this compound?

A4: For research and development scales, flash column chromatography on silica gel is the most robust and reliable method.[5][7] It provides excellent separating power to remove both more polar (unreacted starting material, benzyl alcohol) and less polar (benzyl bromide, dibenzyl ether) impurities in a single operation. While recrystallization can be effective for material that is already >90% pure, chromatography is superior for purifying crude reaction mixtures.

Q5: Can you provide a detailed protocol for column chromatography?

A5: Certainly. This is a general protocol that should be adapted based on your TLC analysis.

Detailed Protocol: Flash Column Chromatography

  • Column Selection and Packing:

    • Choose a column with a diameter appropriate for your sample size (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., 5% Ethyl Acetate in Hexanes).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly, ensuring no air bubbles are trapped.[10] Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (e.g., 1 g) in a minimal volume of a volatile solvent like dichloromethane (DCM).

    • Add 2-3 g of silica gel to this solution.

    • Concentrate this mixture on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the starting non-polar solvent system. This will wash out very non-polar impurities like unreacted benzyl bromide.

    • Monitor the eluate by collecting fractions and analyzing them by TLC.

    • Once the non-polar impurities have eluted, you can either continue with the same solvent system (isocratic elution) or gradually increase the polarity (gradient elution) by slowly increasing the percentage of the more polar solvent (e.g., increasing from 5% to 20% Ethyl Acetate). A gradient is often more efficient for separating compounds with different polarities.

    • Your product, this compound, should begin to elute as you increase the polarity.

  • Fraction Collection and Analysis:

    • Combine the fractions that contain your pure product (as determined by TLC).

    • Concentrate the combined pure fractions under reduced pressure to yield the purified this compound, which should be a white solid or crystalline powder.[8][12]

Q6: My final product is a white solid, but it has a faint, sweet smell. Is this normal?

A6: The sweet, somewhat fruity smell is characteristic of benzyl-containing compounds, particularly residual benzyl bromide or benzyl alcohol. While your product itself has a mild odor, a strong smell often indicates the presence of these volatile impurities. If NMR and other analyses confirm high purity, the residual odor may be due to trace amounts of solvent or byproducts that can be removed by further drying under high vacuum for several hours.

Purification Workflow Diagram

PurificationWorkflow cluster_0 Initial Stage cluster_1 Work-up cluster_2 Purification Methods cluster_3 Primary Method cluster_4 Alternative Method cluster_5 Final Product crude Crude Reaction Mixture workup Aqueous Work-up (Base Wash) crude->workup Separate Layers col_chrom Column Chromatography workup->col_chrom For complex mixtures recryst Recrystallization workup->recryst For mostly pure product tlc TLC Analysis col_chrom->tlc Collect Fractions fractions Combine Pure Fractions tlc->fractions pure_product Pure 2-(Benzyloxy)- 4-bromopyridine fractions->pure_product cool Slow Cooling recryst->cool filtrate Filter Crystals cool->filtrate filtrate->pure_product

Caption: Purification workflow for this compound.

References

Technical Support Center: Optimizing Catalyst Loading for Suzuki Reactions of 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-(benzyloxy)-4-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this heteroaromatic substrate. We will move beyond generic protocols to address the nuances of catalyst loading, offering field-proven insights in a direct question-and-answer format to troubleshoot common experimental hurdles and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the Suzuki coupling of pyridine-containing substrates.

Q1: Why are Suzuki reactions with this compound particularly challenging?

A1: The primary difficulty arises from the inherent chemical nature of the pyridine ring. The Lewis basic nitrogen atom can coordinate strongly to the palladium catalyst. This coordination can sequester the active catalytic species, forming a stable, inactive complex that effectively "poisons" the catalyst and halts or slows the catalytic cycle.[1] This issue, often termed the "2-pyridyl problem," is a well-documented challenge in cross-coupling chemistry.[1] Furthermore, the electron-donating benzyloxy group at the 2-position can make the initial oxidative addition step—often the rate-determining step—more difficult compared to reactions with electron-deficient pyridines.[2]

Q2: What is a sensible starting catalyst loading for this specific reaction, and what is the goal of optimization?

A2: For challenging substrates like substituted pyridines, a prudent starting catalyst loading is typically between 2 to 5 mol%.[2] Starting in this range helps ensure the reaction initiates and overcomes a degree of catalyst deactivation. The primary goals of optimizing catalyst loading are twofold:

  • Process Efficiency & Cost-Effectiveness: Minimizing the amount of expensive palladium catalyst is crucial for scaling up reactions in drug development and manufacturing.[3]

  • Product Purity: Lowering the catalyst loading reduces the concentration of residual palladium in the final product, which is a critical regulatory requirement for active pharmaceutical ingredients (APIs).

Q3: How should I select the palladium catalyst and ligand for this compound?

A3: Standard catalysts like Pd(PPh₃)₄ may prove insufficient for this substrate due to catalyst deactivation.[4][5] The key to success lies in the ligand choice. You should employ bulky, electron-rich phosphine ligands. These ligands are critical for two reasons:

  • Promoting Oxidative Addition: Their electron-rich nature increases the electron density on the palladium center, facilitating its insertion into the C-Br bond.[6]

  • Stabilizing the Catalyst: Their steric bulk can physically shield the palladium center, preventing the pyridine nitrogen from coordinating and forming inactive complexes.[5]

Highly effective ligands for this purpose include dialkylbiarylphosphines such as SPhos, XPhos, and RuPhos .[2][7][8] Using them in conjunction with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or employing commercially available palladacycle precatalysts (e.g., XPhos Pd G2/G3), is the authoritative, field-proven approach.[2][9]

Troubleshooting Guide: From Low Yields to Optimized Results

This guide provides direct answers to specific problems you may encounter during your experiments.

Q1: My reaction shows very low or no conversion of the this compound starting material. What's wrong?

A1: This is the most common failure mode and typically points to issues with the catalytic cycle.

  • Primary Cause: Catalyst Deactivation. As discussed, the pyridine nitrogen is likely inhibiting your catalyst.[1][7] Your catalyst system may not be robust enough.

    • Solution: Switch to a more advanced catalytic system. If you are using a simple catalyst like Pd(PPh₃)₄, immediately move to a palladium precursor (e.g., Pd(OAc)₂) paired with a bulky, electron-rich ligand like SPhos or XPhos .[4][7] These ligands are specifically designed to overcome pyridine-induced deactivation.[8]

  • Secondary Cause: Insufficient Catalyst Loading. The initial catalyst charge may be entirely consumed by deactivation pathways before significant product formation can occur.

    • Solution: Increase the catalyst loading. If you started at 1 mol%, try running the reaction at 2.5 mol% and 5 mol% to see if conversion improves. While not cost-effective for a final process, this is an excellent diagnostic step.

  • Tertiary Cause: Inactive Catalyst Species. The active Pd(0) species must be generated in situ from the Pd(II) precatalyst. This reduction step can sometimes be inefficient.

    • Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ with your chosen ligand or use a modern palladacycle precatalyst (e.g., SPhos Pd G2) which is designed to generate the active LPd(0) species cleanly and efficiently.[9]

Q2: The reaction works, but I'm seeing significant byproduct formation, especially homocoupling of my boronic acid. How can I clean it up?

A2: Byproduct formation indicates that while the catalyst is active, undesirable side reactions are competing with the main cross-coupling pathway.

  • Primary Cause: Oxygen Contamination. The homocoupling of boronic acids to form a biaryl byproduct is almost always caused by the presence of oxygen, which can participate in an alternative catalytic cycle.[5][10]

    • Solution: Ensure your reaction is performed under strictly anaerobic conditions. Solvents must be thoroughly degassed before use. The most effective method is to sparge the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes.[5] Assembling the reaction under a positive pressure of inert gas is mandatory.

  • Secondary Cause: Protodeboronation. You may observe the formation of the arene corresponding to your boronic acid, where the boronic acid group has been replaced by a hydrogen atom. This is often exacerbated by aqueous bases.[5][10][11]

    • Solution: Minimize water in the reaction. Use anhydrous solvents and consider a non-aqueous base like K₃PO₄.[1] Alternatively, using a more stable boronic ester, such as a pinacol ester (BPin), instead of the boronic acid can significantly suppress this side reaction.[5]

Q3: My reaction starts well but stalls at 50-70% conversion, even after running overnight. What should I do?

A3: Reaction stalling is a classic sign of catalyst death, where the catalyst has a limited lifetime under the reaction conditions.

  • Primary Cause: Insufficient Catalyst Loading for Full Conversion. The initial amount of catalyst was active but slowly deactivated over the course of the reaction and was insufficient to convert all the starting material.

    • Solution 1: Incremental Increase in Loading. Increase the catalyst loading from your current condition (e.g., from 1 mol% to 1.5 mol% or 2 mol%). A small increase may be all that is needed to achieve full conversion.

    • Solution 2: Catalyst Re-dosing. While less elegant, adding a second small portion of catalyst to the stalled reaction can be a powerful diagnostic tool to confirm that catalyst deactivation is the problem.

  • Secondary Cause: Ineffective Base or Poor Solubility. The base is crucial for the transmetalation step.[9] If it is not strong enough or if reactants have poor solubility, the reaction can be sluggish, giving the catalyst more time to decompose.

    • Solution: Screen stronger bases like Cs₂CO₃ or K₃PO₄.[4] Ensure your chosen solvent provides good solubility for all components at the reaction temperature. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base.[12]

Data Presentation: Effect of Catalyst Loading

The following table summarizes representative data for the optimization of catalyst loading in a Suzuki-Miyaura reaction with a challenging heteroaryl bromide. The goal is to identify the lowest possible catalyst loading that maintains a high, reproducible yield.

EntryCatalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)Observations
1Pd(OAc)₂ / SPhos5.01298Full conversion, clean reaction. High catalyst loading.
2Pd(OAc)₂ / SPhos2.51297Full conversion. Excellent yield, demonstrating potential for reduction.
3Pd(OAc)₂ / SPhos1.01295Near-full conversion. The optimal balance of cost and efficiency.
4Pd(OAc)₂ / SPhos0.51275Incomplete conversion. Reaction stalled.
5Pd(OAc)₂ / SPhos0.124<20Minimal product formation. Catalyst loading is too low.

Data is illustrative and based on typical optimization trends for challenging Suzuki couplings.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screening

This protocol outlines a reliable method for setting up a Suzuki-Miyaura reaction to test different catalyst loadings.

  • Reagent Preparation:

    • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).[5]

  • Inert Atmosphere:

    • Seal the vessel and evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Add the required volume of degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.[15]

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos). For precatalysts, add the solid directly. The Pd:Ligand ratio is typically 1:2 or 1:2.2.

  • Reaction Execution:

    • Seal the vessel tightly and place it in a preheated oil bath or heating block (typically 80–110 °C) with vigorous stirring.[5]

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.[16][17] Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine to remove the base and inorganic salts.[5] The organic layer is then dried, filtered, and concentrated under reduced pressure for purification.

Protocol 2: Reaction Monitoring by LC-MS

Accurate monitoring is key to understanding reaction kinetics and identifying stalling.

  • Sample Preparation: At designated time points (e.g., t = 1h, 2h, 4h, 12h), carefully and quickly withdraw a small aliquot (~5-10 µL) of the hot reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This stops the reaction and dilutes the sample for analysis.

  • Analysis: Analyze the quenched sample by LC-MS to determine the ratio of starting material to product. This provides a quantitative measure of conversion over time, allowing you to accurately diagnose a stalled reaction.[18]

Visualizations: Workflows and Mechanisms

Diagram 1: The Suzuki-Miyaura Catalytic Cycle with Pyridine Inhibition

Suzuki_Cycle_Inhibition Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Inactive Inactive Pd-Py Complex (Catalyst Poisoning) Pd0->Inactive Coordination PdII L(Ar)Pd(II)-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII->Inactive PdII_Ar L(Ar)Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArBr 2-(BnO)-Py-Br ArBr->OxAdd ArBpin Ar'-B(OR)₂ ArBpin->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: Suzuki cycle showing catalyst inhibition by the pyridine nitrogen.

Diagram 2: Troubleshooting Workflow for Optimizing Catalyst Loading

Troubleshooting_Workflow start Start: Low Yield or No Reaction q_catalyst Is the catalyst system robust? (e.g., using SPhos, XPhos) start->q_catalyst a_catalyst_no Switch to a bulky, electron-rich ligand (SPhos, XPhos) with a Pd(II) or Pd(0) source. q_catalyst->a_catalyst_no No q_loading Is catalyst loading sufficient? (Started at 2-5 mol%) q_catalyst->q_loading Yes a_catalyst_no->q_loading a_loading_no Increase catalyst loading (e.g., from 1% to 2.5% or 5%). q_loading->a_loading_no No q_byproducts Are byproducts observed? (Homocoupling, etc.) q_loading->q_byproducts Yes a_loading_no->q_byproducts a_byproducts_yes Improve degassing of all solvents. Ensure strict inert atmosphere. Consider using boronic esters. q_byproducts->a_byproducts_yes Yes q_stalling Does the reaction stall before completion? q_byproducts->q_stalling No a_byproducts_yes->q_stalling a_stalling_yes Make small, incremental increases to catalyst loading (e.g., 1% -> 1.5%). Screen stronger bases (K₃PO₄, Cs₂CO₃). q_stalling->a_stalling_yes Yes end Optimized Reaction: High Yield, Low Catalyst Loading q_stalling->end No a_stalling_yes->end

Caption: Decision tree for troubleshooting and optimizing catalyst loading.

References

Technical Support Center: Troubleshooting Low Conversion in 2-(Benzyloxy)-4-bromopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting reactions involving 2-(Benzyloxy)-4-bromopyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to overcome common challenges and optimize your synthetic outcomes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more reliable results.

Introduction: The Challenges of a Multifunctional Reagent

This compound is a valuable building block in organic synthesis, offering multiple reaction pathways. However, its structure presents inherent challenges that can lead to low conversion rates. The primary issues stem from the pyridine nitrogen, which can act as a Lewis base and coordinate to metal catalysts, effectively "poisoning" them and stalling the catalytic cycle.[1] This phenomenon is often referred to as the "2-pyridyl problem."[1] Additionally, the stability of the benzyloxy protecting group under various reaction conditions must be considered.

This guide will address the most common reactions performed with this substrate—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard/Lithiation reactions—providing a structured, question-and-answer approach to troubleshoot low conversion and other undesirable outcomes.

Section 1: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. However, when using substrates like this compound, several factors can impede its success.

Q1: I am observing no or very low conversion of my this compound in a Suzuki-Miyaura coupling. What are the likely causes?

A1: Low conversion in this context is most often linked to catalyst inhibition or suboptimal reaction conditions that fail to overcome the deactivating effect of the pyridine nitrogen.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming a stable, inactive complex that halts the catalytic cycle.[1] This is a well-documented issue with pyridine-containing substrates.

  • Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ may not be sufficient to prevent catalyst poisoning by the pyridine.

  • Suboptimal Base and Solvent System: The choice of base and solvent is critical in the transmetalation step and can significantly influence the reaction rate and yield.[2][3]

Troubleshooting Steps:

  • Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos . These ligands create a bulky environment around the palladium center, which can disfavor coordination of the pyridine nitrogen and promote the desired catalytic cycle.

  • Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species.

  • Optimize the Base: The base is crucial for activating the boronic acid. While Na₂CO₃ and K₂CO₃ are common, for challenging substrates, consider using a stronger base like K₃PO₄ or Cs₂CO₃ .[3]

  • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water or toluene/water) is often used. The aqueous phase is crucial for dissolving the base and facilitating the transmetalation step.

Q2: I am seeing significant amounts of dehalogenated starting material (2-benzyloxypyridine). How can I prevent this side reaction?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in Suzuki couplings. It often arises from the premature protonolysis of the organopalladium intermediate before it can undergo transmetalation.

Preventative Measures:

  • Ensure Anhydrous and Degassed Solvents: While water is a component of the reaction, ensure your organic solvent is anhydrous and thoroughly degassed to remove oxygen, which can promote side reactions.

  • Optimize Base and Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway. Additionally, the choice of base can influence the rate of reductive elimination versus dehalogenation.[1]

  • Use a More Reactive Boronic Acid: If your boronic acid is sluggish to transmetalate, the organopalladium intermediate has more time to undergo side reactions. Ensure the purity and reactivity of your boronic acid.

Quantitative Data Summary: Suzuki-Miyaura Coupling

The following table provides a comparative overview of reaction conditions for Suzuki-Miyaura couplings of bromopyridines, offering a starting point for optimization.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water80-10040-70[4]
Pd(dppf)Cl₂K₂CO₃Dioxane/Water90-11060-85[5]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/Water10080-95+[6]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 2: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. As with Suzuki couplings, the pyridine nitrogen in this compound can interfere with the palladium catalyst.

Q1: My Buchwald-Hartwig amination is giving very low yield. How can I improve it?

A1: Low yields in this reaction are typically due to catalyst deactivation by the pyridine substrate or an inappropriate choice of ligand and base for the specific amine being coupled.

  • Catalyst Deactivation: Similar to the Suzuki reaction, the pyridine nitrogen can poison the palladium catalyst.[1]

  • Ligand Choice: The ligand is critical for a successful Buchwald-Hartwig amination. The choice of ligand often depends on the nature of the amine (primary, secondary, etc.).[7][8]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include NaOtBu, KOtBu, and LiHMDS.[9]

Troubleshooting Steps:

  • Select an Appropriate Ligand: For primary amines, ligands like BrettPhos are often effective.[9] For secondary amines, RuPhos or XPhos may give better results.[8]

  • Use a Palladium Pre-catalyst: Buchwald's G3 or G4 pre-catalysts are often more reliable than generating the active catalyst in situ.[10]

  • Optimize the Base: While NaOtBu is a common choice, it can be harsh on sensitive functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but may require higher temperatures or longer reaction times.[7]

  • Solvent Choice: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.

Q2: I am concerned about the stability of the benzyloxy protecting group under the strong basic conditions of the Buchwald-Hartwig reaction. Is this a valid concern?

A2: The benzyloxy group is generally stable under the conditions of a Buchwald-Hartwig amination. While strong bases are used, the reaction is typically run at temperatures where cleavage of the benzyl ether is not a significant competing reaction. However, it is always good practice to monitor for debenzylation by TLC or LC-MS, especially if higher temperatures or prolonged reaction times are required.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and NaOtBu (1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Heat the reaction to 100-110 °C with vigorous stirring.

  • Monitoring and Workup: Follow the same procedure as for the Suzuki-Miyaura coupling.

Section 3: Troubleshooting Grignard and Lithiation Reactions

Formation of an organometallic intermediate via a Grignard or lithiation reaction is another common strategy for functionalizing this compound.

Q1: I am having trouble forming the Grignard reagent from this compound. What could be the issue?

A1: Difficulty in Grignard reagent formation from aryl bromides is often due to inactive magnesium or the presence of moisture.

  • Inactive Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from initiating.[11]

  • Moisture: Grignard reagents are highly sensitive to moisture. All glassware and solvents must be scrupulously dried.[11]

Troubleshooting Steps:

  • Activate the Magnesium: Before adding the aryl bromide, activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently heating.[11] The disappearance of the iodine color or the initiation of bubbling indicates activation.

  • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in a stream of inert gas. Use anhydrous solvents, such as freshly distilled THF or diethyl ether.

  • Initiation: A small amount of pre-formed Grignard reagent can be added to initiate the reaction.

Q2: My lithiation of this compound with n-BuLi is giving a complex mixture of products. What side reactions could be occurring?

A2: Lithiation of bromopyridines can be complicated by deprotonation of the pyridine ring, which is relatively acidic.

  • Deprotonation: The organolithium reagent can act as a base and deprotonate the pyridine ring, leading to a mixture of lithiated species and undesired byproducts.[12][13] This is especially problematic at higher temperatures.

  • Di-lithiation: Using an excess of the organolithium reagent can lead to the formation of di-lithiated species.[12]

Troubleshooting Steps:

  • Maintain Low Temperature: The lithium-halogen exchange is typically very fast, even at low temperatures. Conduct the reaction at -78 °C in a dry ice/acetone bath to minimize deprotonation.[12]

  • Use an Inverse Addition: Add the solution of this compound to the n-BuLi solution at -78 °C. This ensures that the n-BuLi is never in excess.

  • Titrate the n-BuLi: The concentration of commercially available n-BuLi can degrade over time. Always titrate your n-BuLi solution before use to ensure accurate stoichiometry.[12]

Workflow Diagram: Troubleshooting Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_catalyst Is the reaction catalyzed? start->check_catalyst check_reagents Are reagents pure and active? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions catalyst_type Is it a Suzuki or Buchwald-Hartwig reaction? check_catalyst->catalyst_type reagent_purity Check purity of starting materials check_reagents->reagent_purity temp_control Optimize temperature check_conditions->temp_control base_solvent Optimize base and solvent system check_conditions->base_solvent inert_atmosphere Ensure inert atmosphere check_conditions->inert_atmosphere suzuki_ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos) catalyst_type->suzuki_ligand Suzuki buchwald_ligand Use appropriate ligand for amine (e.g., BrettPhos, RuPhos) catalyst_type->buchwald_ligand Buchwald-Hartwig precatalyst Use a pre-catalyst (e.g., G3, G4) suzuki_ligand->precatalyst buchwald_ligand->precatalyst grignard_activation Activate Mg for Grignard reagent_purity->grignard_activation buli_titration Titrate n-BuLi for lithiation reagent_purity->buli_titration

Caption: A logical workflow for troubleshooting low conversion in reactions with this compound.

Frequently Asked Questions (FAQs)

Q: Can the benzyloxy group be cleaved under the reaction conditions?

A: While the benzyloxy group is generally robust, it can be cleaved under certain conditions. Hydrogenolysis using a palladium catalyst and a hydrogen source is a common deprotection method.[14] If your reaction mixture contains a palladium catalyst and a potential hydrogen source (e.g., from a side reaction), cleavage is a possibility, though not typically a major pathway in the reactions discussed. Strong acidic conditions can also cleave benzyl ethers.[15]

Q: How do I know if my palladium catalyst is being poisoned?

A: A common sign of catalyst poisoning is a reaction that starts but does not go to completion, often stalling at low to moderate conversion.[1] You may also observe the formation of palladium black, which is a sign of catalyst decomposition.[1]

Q: Are there alternatives to Grignard or lithiation for forming an organometallic reagent?

A: Yes, bromine-magnesium exchange using reagents like i-PrMgCl can be a milder alternative to traditional Grignard formation and may offer better functional group tolerance.

References

dealing with impurities in commercial 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Benzyloxy)-4-bromopyridine

Welcome to the technical support center for this compound (CAS 960298-00-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this versatile building block. Commercial batches of this reagent, while suitable for many applications, can contain impurities that may compromise the yield, purity, and reproducibility of your downstream reactions. Here, we provide expert-driven insights and validated protocols to help you identify, understand, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Impurities typically arise from the synthetic route or degradation upon storage. Based on the common Williamson ether synthesis approach—reacting 2-hydroxy-4-bromopyridine with a benzyl halide—and potential degradation pathways, the most probable impurities are:

  • Starting Materials: Unreacted 2-hydroxy-4-bromopyridine.

  • Reagent-Related: Benzyl alcohol (from hydrolysis or debenzylation) and residual benzyl bromide/chloride.

  • Byproducts: Isomeric impurities or di-benzylated species, although less common.

  • Degradation Products: 2-hydroxy-4-bromopyridine and benzyl alcohol are the primary degradation products, often resulting from exposure to moisture or acidic/basic conditions.[1][2]

Q2: How should I properly store this compound to minimize degradation?

A2: Proper storage is critical for maintaining the integrity of the reagent. We recommend storing the container tightly closed in a dry, cool, and well-ventilated place.[1][2] For long-term storage, keeping it refrigerated (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is advisable to protect it from moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation.[3]

Q3: What is the typical purity of commercial this compound?

A3: Most commercial suppliers offer this reagent with a purity of 95% or higher.[4][5] While this is acceptable for some screening applications, the remaining 5% can contain impurities that significantly impact sensitive catalytic reactions, such as Suzuki or Buchwald-Hartwig couplings.

Q4: Can the presence of 2-hydroxy-4-bromopyridine affect my palladium-catalyzed cross-coupling reaction?

A4: Absolutely. The free hydroxyl group on 2-hydroxy-4-bromopyridine can interfere with catalytic cycles in several ways. It can coordinate to the palladium center, potentially poisoning the catalyst, or react with the base used in the coupling reaction, altering the stoichiometry and reaction kinetics. This often leads to lower yields and the formation of undesired side products. Therefore, removing this impurity is crucial for achieving high-yielding, reproducible results.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental problems and provides a logical workflow for diagnosis and resolution.

Problem 1: My downstream reaction (e.g., Suzuki, Buchwald) is low-yielding or has failed completely.

Immediate Action: Before re-running the reaction, you must assess the purity of your this compound. An impurity is the most likely culprit.

Diagnostic Workflow:

Causality: Palladium catalysts are notoriously sensitive. Impurities like 2-hydroxy-4-bromopyridine can act as ligands, poisoning the catalyst. Other impurities might react with your coupling partner or base, leading to a complex reaction mixture and low conversion of your starting material. Reactive impurities in excipients are a well-documented cause of drug product instability and can similarly affect intermediate reactions.[6]

Problem 2: My TLC plate shows a baseline spot or a spot with a very low Rf value.

Diagnosis: This is a classic sign of a highly polar impurity, most likely 2-hydroxy-4-bromopyridine . The desired product, this compound, is significantly less polar and should have a much higher Rf value.

Solution: Flash column chromatography is the most effective method to remove this polar impurity.[7][8] The large difference in polarity allows for a clean separation. See Protocol 2 for a detailed procedure.

Problem 3: My ¹H NMR spectrum shows unexpected peaks, particularly a broad singlet around ~5-6 ppm and peaks in the ~7.3-7.4 ppm region that don't match the product.

Diagnosis:

  • A broad singlet that disappears upon a D₂O shake is indicative of an -OH proton, strongly suggesting the presence of 2-hydroxy-4-bromopyridine or benzyl alcohol .

  • Peaks corresponding to benzyl alcohol (around 4.58 ppm for the CH₂ and 7.3-7.4 ppm for the aromatic protons) are another common observation.

Solution: Both impurities can be removed via flash column chromatography. If the product is a solid and the impurity level is low, recrystallization can also be an effective and scalable purification method.[9] See Protocols 2 and 3 .

Data Summary: Potential Impurities and Their Signatures
Impurity NameProbable OriginMW ( g/mol )Analytical Signatures
This compound Product 264.12 TLC (20% EtOAc/Hex): Rf ≈ 0.4-0.5. ¹H NMR (CDCl₃): δ ~5.4 (s, 2H), 6.8-8.1 (m, 8H).
2-Hydroxy-4-bromopyridineStarting Material / Degradation174.00TLC (20% EtOAc/Hex): Rf ≈ 0.1-0.2 (may streak). ¹H NMR: Contains a broad -OH peak.
Benzyl AlcoholReagent / Degradation108.14TLC: Visible under UV, moderately polar. ¹H NMR (CDCl₃): δ ~4.58 (s, 2H), 7.3-7.4 (m, 5H).
Benzyl BromideReagent171.04Highly reactive, usually quenched during workup. Can be detected by GC-MS.

Experimental Protocols

Protocol 1: Impurity Profiling by HPLC-UV

This protocol provides a baseline method for quantifying the purity of your starting material. It is based on standard reversed-phase HPLC methods used for analyzing aromatic compounds.[10][11]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water (with 0.1% Trifluoroacetic Acid or Formic Acid)

    • B: Acetonitrile (with 0.1% Trifluoroacetic Acid or Formic Acid)

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

  • Expected Results: The main product should have a retention time of approximately 8-12 minutes under these conditions. 2-hydroxy-4-bromopyridine will elute much earlier due to its higher polarity. Benzyl alcohol will also have an earlier retention time. Purity is determined by the area percentage of the main peak.

Protocol 2: Purification by Flash Column Chromatography

This is the most reliable method for removing both more polar and less polar impurities.[8]

G prep 1. Prepare Column - Slurry pack silica gel in Hexanes. - Add a layer of sand on top. load 2. Load Sample - Dissolve crude product in minimal Dichloromethane. - Adsorb onto a small amount of silica gel (dry loading). - Carefully add to the top of the column. prep->load elute 3. Elute - Start with 100% Hexanes. - Gradually increase polarity with Ethyl Acetate (e.g., 0% -> 5% -> 10% -> 20%). - Use a shallow gradient for best separation. load->elute collect 4. Collect Fractions - Monitor elution with TLC. - Pool fractions containing the pure product (Rf ≈ 0.4 in 20% EtOAc/Hex). elute->collect concentrate 5. Concentrate - Combine pure fractions. - Remove solvent under reduced pressure. collect->concentrate

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of Ethyl Acetate (EtOAc) in Hexanes.

    • Rationale: The product is moderately polar. Starting with a non-polar solvent (Hexanes) and gradually adding a more polar one (EtOAc) will allow non-polar impurities to elute first, followed by the desired product, leaving highly polar impurities like 2-hydroxy-4-bromopyridine stuck to the silica at the top of the column.

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in hexanes and pour it into the column, ensuring no air bubbles are trapped.[7]

    • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or toluene. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Elution: Begin eluting with 100% hexanes. Gradually increase the percentage of ethyl acetate (e.g., 2%, 5%, 10%, 20%). The exact gradient should be optimized based on an initial TLC analysis.

    • Monitoring: Collect fractions and monitor them by TLC, staining with UV light.

    • Isolation: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds if a suitable solvent can be found. It is particularly effective for removing small amounts of impurities.[7][9]

  • Solvent Selection (Rationale): The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] For this compound, a solvent pair system like Ethanol/Water or Isopropanol/Hexanes is a good starting point.

  • Procedure:

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating gently until the solid just dissolves.

    • Induce Crystallization: Add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate.

    • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

    • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Washing & Drying: Wash the crystals with a small amount of the cold solvent mixture and dry them under vacuum.

By following this guide, you can effectively diagnose purity issues with your commercial this compound and implement a validated purification strategy, ensuring the success and reproducibility of your subsequent research.

References

effect of base and solvent on 2-(Benzyloxy)-4-bromopyridine coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-(benzyloxy)-4-bromopyridine. This guide is designed to provide in-depth, practical advice to overcome common challenges encountered during the synthesis of complex molecules using this versatile building block. We will delve into the critical roles of base and solvent selection, offering troubleshooting strategies and optimized protocols to enhance your reaction success.

The Challenge of Coupling with this compound

This compound is a valuable substrate in medicinal chemistry, offering a handle for diversification at the 4-position of the pyridine ring. However, the electron-rich nature of the 2-benzyloxy group and the inherent properties of the pyridine ring can present unique challenges in palladium-catalyzed cross-coupling reactions.[1][2] The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity, while the benzyloxy group can influence the electronic properties of the C-Br bond.[3] Success hinges on a carefully optimized system where the base and solvent work in concert with the catalyst and ligand.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: I've set up my Suzuki-Miyaura coupling reaction with this compound, but I'm seeing very little to no product formation. What are the likely causes and how can I fix it?

Answer: Low conversion is a common issue that often points to problems with catalyst activity, the base, or the solvent system.

  • Inadequate Base Strength or Solubility: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4][5] If the base is too weak or not sufficiently soluble in the reaction medium, the boronic acid will not be activated effectively.

    • Troubleshooting:

      • Switch to a Stronger or More Soluble Base: If you are using a mild base like Na2CO3, consider switching to a stronger base such as K3PO4 or Cs2CO3.[6][7] Cesium carbonate, in particular, is known for its high solubility in organic solvents and can significantly accelerate coupling reactions.[8][9]

      • Consider a Biphasic System: For carbonate bases, a biphasic solvent system like toluene/water or dioxane/water can be beneficial, as the base is more soluble in the aqueous phase.[10][11]

  • Catalyst Inhibition or Decomposition: The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to catalyst deactivation. Additionally, improper reaction conditions can cause the catalyst to decompose into palladium black.[12]

    • Troubleshooting:

      • Ligand Choice is Critical: Ensure you are using a suitable ligand. For electron-rich pyridines, bulky, electron-rich phosphine ligands like SPhos or XPhos are often more effective than traditional ligands like PPh3.[3][13] These ligands promote the desired reductive elimination step and can prevent catalyst inhibition.

      • Ensure Anhydrous and Anaerobic Conditions: Oxygen can lead to the oxidation of the Pd(0) active catalyst and promote unwanted side reactions.[12] Use properly dried solvents and degas the reaction mixture thoroughly with an inert gas like argon or nitrogen.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and intermediates in the catalytic cycle. A poor choice of solvent can lead to a sluggish or stalled reaction.

    • Troubleshooting:

      • Match Solvent to Base and Temperature: Aprotic polar solvents like DMF or dioxane are often good choices for Suzuki-Miyaura reactions.[13][14] However, the optimal solvent can depend on the base and the required reaction temperature. For instance, toluene is a good choice for higher temperature reactions.[11]

Issue 2: Debenzylation of the Starting Material or Product

Question: I'm observing a significant amount of a byproduct that appears to be the debenzylated pyridine. What causes this and how can I prevent it?

Answer: The benzyloxy group is generally stable, but it can be cleaved under certain conditions, particularly with a strong base or at high temperatures.

  • Base-Mediated Debenzylation: Strong bases, especially in combination with nucleophilic solvents or impurities, can promote the cleavage of the benzyl ether.

    • Troubleshooting:

      • Use a Weaker Base: If you are using a very strong base like NaOtBu, consider switching to a carbonate or phosphate base (K2CO3, K3PO4, Cs2CO3).

      • Lower the Reaction Temperature: High temperatures can accelerate this side reaction. Try running the reaction at a lower temperature for a longer period.

  • Hydrogenolysis: If there is a source of hydrogen in the reaction (e.g., from a solvent like isopropanol or from a side reaction), the palladium catalyst can facilitate the hydrogenolysis of the benzyl group.

    • Troubleshooting:

      • Avoid Protic Solvents: If possible, use aprotic solvents like toluene, dioxane, or DMF.

      • Ensure High Purity of Reagents: Impurities can sometimes act as a hydrogen source.

Issue 3: Protodebromination (Loss of Bromine)

Question: My mass spectrometry analysis shows a significant peak corresponding to 2-(benzyloxy)pyridine, meaning the bromine has been replaced by a hydrogen. What is causing this hydrodehalogenation?

Answer: Protodebromination is a common side reaction in palladium-catalyzed couplings and is often promoted by the presence of water or other protic species, especially in combination with a strong base.

  • Mechanism of Protodebromination: This side reaction can occur when the organopalladium intermediate reacts with a proton source before it can undergo the desired coupling reaction.

    • Troubleshooting:

      • Strictly Anhydrous Conditions: This is the most critical factor. Ensure your solvents and reagents are rigorously dried. Using freshly opened anhydrous solvents is recommended.

      • Base Selection: While a base is necessary, a very strong base in the presence of trace water can exacerbate the problem. A moderately strong, non-nucleophilic base like K3PO4 is often a good compromise.

      • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular coupling over the undesired protodebromination.

Frequently Asked Questions (FAQs)

Q1: For a Buchwald-Hartwig amination with this compound, what is the best base to use?

A1: For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is typically required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[15] However, if your amine substrate is sensitive to such a strong base, other options like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate with a suitable ligand can be effective.[3][15]

Q2: Can I use an aqueous base for a Suzuki coupling with this substrate?

A2: Yes, an aqueous solution of a base like K2CO3 or K3PO4 is commonly used in Suzuki reactions.[10][11] This often involves a biphasic solvent system, such as toluene/water or dioxane/water. The presence of water can sometimes accelerate the reaction. However, be mindful of the potential for protodebromination, as discussed above.

Q3: What solvent should I choose for a Sonogashira coupling?

A3: Sonogashira couplings are typically run in a polar aprotic solvent in the presence of an amine base.[16][17] A common and effective system is a mixture of a solvent like THF or DMF with an amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA).[6][12] The amine acts as both the base and often as a co-solvent.

Q4: My reaction is very slow. Should I increase the temperature?

A4: Increasing the temperature can often increase the reaction rate. However, for this compound, be cautious. High temperatures (>110-120 °C) can increase the risk of side reactions like debenzylation. It is often better to first optimize the catalyst, ligand, base, and solvent at a moderate temperature (e.g., 80-100 °C) before resorting to higher temperatures.

Data & Protocols

Table 1: Recommended Base and Solvent Combinations
Coupling ReactionRecommended Base(s)Recommended Solvent(s)Typical Temp. (°C)
Suzuki-Miyaura K3PO4, Cs2CO3, K2CO3Dioxane, Toluene, DMF, Toluene/H2O80 - 110
Buchwald-Hartwig NaOtBu, LHMDS, Cs2CO3Toluene, Dioxane80 - 110
Sonogashira Et3N, DIPEATHF, DMF25 - 80
Diagram 1: Troubleshooting a Failed Coupling Reaction

This decision tree can help you systematically troubleshoot a failed or low-yielding reaction.

Troubleshooting_Workflow Troubleshooting a Failed Coupling Reaction start Low or No Product check_catalyst Is the catalyst active? (No Pd black, fresh catalyst) start->check_catalyst check_conditions Are conditions anaerobic/anhydrous? check_catalyst->check_conditions Yes optimize_ligand Optimize Ligand (e.g., use bulky phosphine) check_catalyst->optimize_ligand No check_conditions->start No, Fix Conditions check_base Is the base appropriate? (Strength & Solubility) check_conditions->check_base Yes check_solvent Is the solvent appropriate? check_base->check_solvent Yes optimize_base Change Base (e.g., K2CO3 -> Cs2CO3) check_base->optimize_base No optimize_solvent Change Solvent (e.g., Toluene -> Dioxane) check_solvent->optimize_solvent No increase_temp Increase Temperature (with caution) check_solvent->increase_temp Yes success Reaction Successful optimize_ligand->success optimize_base->success optimize_solvent->success increase_temp->success

Caption: A decision tree for troubleshooting coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • K3PO4 (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh3)4, and K3PO4.

  • Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis: HPLC vs. GC-MS for 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of an intermediate compound is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. The compound 2-(Benzyloxy)-4-bromopyridine, a key building block, is no exception. Ensuring its purity requires robust analytical techniques that can not only quantify the main component but also detect, identify, and quantify process-related impurities and potential degradants.

This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate methodology for their specific needs.

Section 1: High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds, making it exceptionally well-suited for many pharmaceutical intermediates.[1] For this compound, with a molecular weight of 264.12 g/mol and aromatic structures, HPLC coupled with UV detection offers a powerful method for quantitation and purity assessment.[2][3]

Principle and Rationale for Purity Profiling

The primary goal of an HPLC purity method is to separate the main compound from any potential impurities. These can include starting materials, by-products from the synthesis, or degradation products. A well-developed "stability-indicating" method is one that can resolve the active pharmaceutical ingredient (API) or intermediate from all its known degradation products and process impurities.[4][5] This ensures that the analytical procedure is specific and suitable for its intended purpose, a cornerstone of method validation guidelines like ICH Q2(R1).[6]

For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The molecule possesses both non-polar (benzyloxy group) and moderately polar (pyridine ring) characteristics, allowing for excellent retention and separation on a non-polar stationary phase, such as C18, through hydrophobic interactions.

Detailed Experimental Protocol: A Stability-Indicating RP-HPLC-UV Method

This protocol is designed to provide robust separation and sensitive detection of this compound and its potential impurities.

Method Rationale:

  • Column Choice (C18): The octadecylsilane (C18) stationary phase provides the necessary hydrophobicity to retain the analyte and related structures, enabling separation based on differences in polarity.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is employed to ensure that both early-eluting (more polar) and late-eluting (more non-polar) impurities are effectively separated and eluted with good peak shape.[5] Acetonitrile is a common organic modifier with good UV transparency. A mild acidic modifier like formic acid is often used with pyridine-containing compounds to ensure consistent ionization state and improve peak symmetry.[7]

  • UV Detection (254 nm): The aromatic rings in the molecule provide strong chromophores, making UV detection highly sensitive. 254 nm is a common wavelength for aromatic compounds and offers a good balance of sensitivity for the main component and potential impurities.[3]

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 50.0 mL to achieve a concentration of ~0.5 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      20.0 20 80
      25.0 20 80
      25.1 60 40

      | 30.0 | 60 | 40 |

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the standard solution.

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Interpretation and Impurity Profiling

The resulting chromatogram provides a quantitative profile of the sample. The area of the main peak corresponds to the concentration of this compound, while smaller peaks represent impurities. This method is crucial for batch-to-batch consistency and for stability studies where an increase in impurity peaks over time can indicate degradation.[8]

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Elucidation

GC-MS is a powerhouse technique for the analysis of volatile and semi-volatile compounds.[9] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[10] For this compound, GC-MS is particularly useful for identifying residual synthesis solvents and low-level, volatile by-products that may not be detected by HPLC.

Principle and Rationale for Purity and By-product Identification

In GC, compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for confident identification by comparison to spectral libraries (like NIST) or by interpretation of fragmentation patterns.[11] The presence of a bromine atom in this compound results in a characteristic isotopic pattern (79Br and 81Br in ~1:1 ratio), which is a powerful diagnostic tool in mass spectrometry.[12]

Workflow Diagram: Overall Analytical Process

G cluster_0 Purity Analysis Workflow cluster_1 HPLC Path cluster_2 GC-MS Path Sample Sample Receipt: This compound Prep Sample Preparation (Dilution/Dissolution) Sample->Prep Decision Choose Analytical Technique Prep->Decision HPLC HPLC-UV Analysis Decision->HPLC Non-volatile analysis, Potency GCMS GC-MS Analysis Decision->GCMS Volatile analysis, Impurity ID HPLC_Data Quantitative Data (% Purity, Impurity Profile) HPLC->HPLC_Data HPLC_Report Final Report (Potency & Purity) HPLC_Data->HPLC_Report GCMS_Data Qualitative & Quantitative Data (Impurity ID, Volatiles) GCMS->GCMS_Data GCMS_Report Final Report (Impurity Identity) GCMS_Data->GCMS_Report

Caption: High-level workflow for purity analysis of an intermediate.

Detailed Experimental Protocol: GC-MS for Impurity Identification

This protocol is optimized for the separation and identification of volatile and semi-volatile impurities.

Method Rationale:

  • Column Choice (DB-5ms or equivalent): A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose, robust choice that provides excellent separation for a wide range of semi-volatile compounds.

  • Temperature Program: A temperature ramp is essential to first elute highly volatile compounds (like solvents) at low temperatures, followed by the elution of semi-volatile impurities and the main analyte as the temperature increases.

  • Ionization Mode (Electron Ionization - EI): EI at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, ideal for library searching and structural elucidation.[13]

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10.0 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (Split mode, e.g., 20:1).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: Hold at 300 °C for 5 minutes.

    • MS Conditions:

      • Transfer Line Temp: 290 °C.

      • Ion Source Temp: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) for all separated peaks.

    • For each impurity peak, obtain the mass spectrum.

    • Perform a library search (e.g., NIST) to tentatively identify the compound.

    • Confirm identity by interpreting the fragmentation pattern, paying close attention to the molecular ion and the bromine isotope pattern.

G cluster_hplc HPLC Principle cluster_gcms GC-MS Principle h_start Mobile Phase (Liquid) h_col Stationary Phase (e.g., C18 beads) Separation by Polarity h_start->h_col h_end Detector (UV) h_col->h_end g_start Carrier Gas (Inert Gas) g_col Stationary Phase (Coated Capillary) Separation by Volatility g_start->g_col g_ms Mass Spec (Ionization & Detection) Identification by Mass g_col->g_ms

References

A Comparative Guide to the Analytical Characterization of 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparison of the essential analytical methods for the structural elucidation and purity assessment of 2-(Benzyloxy)-4-bromopyridine. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth look at the principles, experimental protocols, and expected data from key analytical techniques. By explaining the causality behind experimental choices and presenting data in a comparative format, this guide aims to empower researchers to make informed decisions for the robust characterization of this important synthetic intermediate.

Introduction: The Importance of Rigorous Characterization

This compound is a key building block in medicinal chemistry and organic synthesis. Its pyridine core, substituted with a labile benzyloxy group and a reactive bromine atom, makes it a versatile precursor for introducing the pyridyl moiety in complex molecules, often through cross-coupling reactions. The precise structural integrity and purity of this reagent are paramount, as impurities can lead to unforeseen side products, lower reaction yields, and complicate the purification of the final active pharmaceutical ingredients (APIs). Therefore, a multi-faceted analytical approach is not just recommended but essential for quality control and to ensure the reliability of synthetic outcomes.

This guide will focus on the "analytical trinity" for structural confirmation—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—complemented by High-Performance Liquid Chromatography (HPLC) for purity determination. Orthogonal methods such as Fourier-Transform Infrared (FTIR) Spectroscopy will also be discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Expertise in Action: Why NMR is Indispensable

For this compound, ¹H NMR is crucial for confirming the substitution pattern on the pyridine ring and verifying the presence of the benzyl protecting group. The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic. ¹³C NMR complements this by confirming the number of unique carbon environments, including the quaternary carbons which are invisible in ¹H NMR.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Use a 400 MHz or higher field spectrometer to achieve good signal dispersion.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[1]

  • Data Processing : Process the raw data by applying Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0 ppm.

Data Presentation: Expected NMR Data

The following table summarizes the predicted chemical shifts (δ) for this compound. These values are based on the analysis of similar pyridine and benzyl structures.[2][3]

Assignment ¹H NMR (in CDCl₃) ¹³C NMR (in CDCl₃) Rationale for Chemical Shift & Multiplicity
H-6 (Pyridine) ~8.2 ppm (d)~149.0 ppmThis proton is adjacent to the electronegative nitrogen, causing a significant downfield shift. It appears as a doublet due to coupling with H-5.
H-5 (Pyridine) ~6.9 ppm (dd)~122.0 ppmCoupled to both H-6 and H-3, resulting in a doublet of doublets.
H-3 (Pyridine) ~7.1 ppm (d)~112.0 ppmAppears as a doublet due to coupling with H-5.
Phenyl (Benzyl) ~7.3-7.5 ppm (m)~128.0-129.0 ppmThe five protons of the phenyl ring typically appear as a complex multiplet.
CH₂ (Benzyl) ~5.4 ppm (s)~68.0 ppmThe two benzylic protons are chemically equivalent and show no coupling, resulting in a singlet.
C-2 (Pyridine) -~163.0 ppmQuaternary carbon attached to the oxygen, highly deshielded.
C-4 (Pyridine) -~125.0 ppmQuaternary carbon attached to bromine.
C-ipso (Benzyl) -~136.0 ppmQuaternary carbon of the phenyl ring attached to the CH₂ group.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is a vital technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Expertise in Action: The Bromine Isotope Signature

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This means that any ion containing one bromine atom will appear as a pair of peaks (a doublet) of roughly equal intensity, separated by 2 mass-to-charge units (m/z). This isotopic signature provides definitive evidence for the presence of bromine in the molecule.[4]

Experimental Protocol: GC-MS with Electron Ionization (EI)

A common approach for volatile, thermally stable compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation : Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.[4]

  • GC-MS System and Conditions :

    • Injector : Use a split/splitless injector at 250°C.

    • GC Column : A non-polar capillary column (e.g., HP-5ms) is suitable.

    • Oven Program : Start at 100°C, then ramp to 280°C at 15°C/min.

    • Ionization Source : Electron Ionization (EI) at 70 eV.[4]

    • Mass Analyzer : Scan a mass range of m/z 50-400.

Data Presentation: Expected Mass Spectrum Data

The molecular weight of C₁₂H₁₀BrNO is 263.12 g/mol . The mass spectrum will provide crucial confirmation.

Ion Expected m/z Interpretation
[M]⁺ 263/265Molecular Ion Peak : The presence of this doublet in a ~1:1 ratio is the key indicator of a monobrominated compound and confirms the molecular weight.
[M-C₇H₇]⁺ 172/174Loss of Benzyl Radical : Cleavage of the benzylic C-O bond results in the formation of the 4-bromopyridin-2-olate radical cation.
[C₇H₇]⁺ 91Tropylium Cation : The formation of the stable tropylium ion from the benzyl group is a very common fragmentation pathway.
[M-Br]⁺ 184Loss of Bromine Radical : This fragment confirms the presence of bromine and indicates the stability of the remaining cation.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

While NMR and MS confirm the structure, HPLC is the workhorse for quantifying the purity of the compound and detecting any process-related impurities or degradants. A well-developed HPLC method can separate the target compound from starting materials, by-products, and isomers.[5]

Expertise in Action: Method Selection Rationale

For a moderately polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[6] It separates compounds based on their hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase. This technique is highly robust, reproducible, and suitable for quantitative analysis with a UV detector, as the pyridine and benzene rings are strong chromophores.

Workflow for HPLC Method Development & Analysis

Caption: General workflow for RP-HPLC purity analysis.

Experimental Protocol: RP-HPLC for Purity Assessment
  • Instrumentation : An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase : A gradient of acetonitrile (ACN) and water is typically effective. Adding a small amount of acid like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape for the basic pyridine nitrogen.[8]

    • Example Gradient: Start at 30% ACN, ramp to 95% ACN over 15 minutes.

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or ACN to a concentration of ~1 mg/mL.[1]

  • Analysis : Equilibrate the column with the initial mobile phase composition. Inject 5-10 µL of the sample and monitor the elution profile with a UV detector, typically at 254 nm.

  • Quantification : Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Orthogonal and Complementary Techniques

To build a complete analytical profile, additional techniques should be employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[9] While not as definitive for structure as NMR, it provides excellent confirmatory evidence.

  • Expected Key Absorptions (cm⁻¹) :

    • ~3050-3100 : Aromatic C-H stretching (pyridine and phenyl rings).[10]

    • ~2850-2950 : Aliphatic C-H stretching (benzylic CH₂).

    • ~1580-1600 : C=C and C=N stretching vibrations characteristic of the pyridine ring.[11]

    • ~1250 : Aryl-O-C (ether) stretching.

    • ~1000-1100 : C-Br stretching.

Comparative Summary of Analytical Methods

Technique Information Provided Primary Use Case Advantages Limitations
¹H & ¹³C NMR Definitive molecular structure, atom connectivity, relative stoichiometry of protons.Structure Elucidation Unambiguous structural information.[6]Lower sensitivity, requires higher sample amount, relatively expensive.
Mass Spec (MS) Molecular weight, elemental composition (with HRMS), fragmentation patterns.Molecular Weight Confirmation High sensitivity, provides isotopic information (key for Br), can be coupled to chromatography (GC/LC-MS).[1]Isomers can be difficult to distinguish without fragmentation, EI can cause fragile molecules to not show a molecular ion.
HPLC-UV Purity, quantification of impurities, reaction monitoring.Purity & Quantification Robust, highly quantitative, excellent for separating mixtures.[12]Does not provide definitive structural information on its own.
FTIR Presence of functional groups.Functional Group Confirmation Fast, non-destructive, requires minimal sample preparation.[13]Provides limited structural information, not suitable for complex mixture analysis.

Conclusion and Recommendations

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques.

  • For Identity Confirmation : A combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential. NMR confirms the precise substitution pattern and structural framework, while MS provides unambiguous molecular weight and elemental (bromine) confirmation.

  • For Quality Control : RP-HPLC is the gold standard for determining purity and should be used to quantify the analyte and any related impurities.

  • For Rapid Verification : FTIR serves as a quick and valuable tool to confirm the presence of key functional groups.

By integrating the data from these methods, researchers can establish a complete and reliable analytical profile for this compound, ensuring its suitability for downstream applications in drug discovery and development.

References

A Comparative Guide to the Suzuki-Miyaura Coupling of 2-(Benzyloxy)-4-bromopyridine and 2-chloro-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1] Its application in the synthesis of biaryl and heteroaryl compounds is particularly crucial in pharmaceutical and materials science research, where the pyridine scaffold is a ubiquitous and vital structural motif.[2] This guide provides an in-depth comparison of the Suzuki coupling performance of two strategically important building blocks: 2-(benzyloxy)-4-bromopyridine and 2-chloro-4-bromopyridine.

Both substrates offer a reactive C(sp²)-Br bond at the 4-position for primary coupling, but the substituent at the 2-position—an electron-donating, sterically bulky benzyloxy group versus an electron-withdrawing, compact chloro group—profoundly influences the reaction dynamics, catalyst selection, and potential for subsequent functionalization. Understanding these differences is paramount for researchers aiming to optimize synthetic routes and maximize yields.

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

At its core, the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the pyridine substrate. This is often the rate-determining step of the entire cycle.[3]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base.[5]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ii_oa L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->pd_ii_oa Oxidative Addition r_x Ar-X (Halopyridine) r_x->pd_ii_oa pd_ii_tm L₂Pd(II)(Ar)(R) (Transmetalation Complex) pd_ii_oa->pd_ii_tm Transmetalation r_b R-B(OR)₂ (Boronic Acid/Ester) boronate [R-B(OR)₂(OH)]⁻ (Activated Boronate) r_b->boronate base Base base->boronate boronate->pd_ii_tm pd_ii_tm->pd0 Reductive Elimination r_r Ar-R (Coupled Product) pd_ii_tm->r_r

Figure 1: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Theoretical Comparison: Electronic and Steric Divergence

The primary coupling site for both substrates is the C4-Br bond. The key to comparing their reactivity lies in understanding how the substituent at C2 influences the electronic and steric environment of the pyridine ring.

1. Reactivity of Carbon-Halogen Bonds: The rate of oxidative addition is highly dependent on the carbon-halogen bond strength. The established reactivity trend is C-I > C-OTf > C-Br >> C-Cl.[1] Both of our substrates feature the moderately reactive C-Br bond, making them suitable for standard Suzuki conditions. However, the presence of a C-Cl bond in 2-chloro-4-bromopyridine introduces a potential site for a second, more challenging coupling reaction, whereas the C-O bond of the benzyloxy group is typically inert to these conditions.

2. Electronic Effects: The electronic nature of the substituent at the 2-position alters the electron density of the entire pyridine ring, which in turn affects the ease of oxidative addition at the 4-position.

  • 2-Chloro-4-bromopyridine: The chloro group is strongly electron-withdrawing via the inductive effect. This makes the pyridine ring electron-deficient. An electron-deficient aromatic ring can facilitate the oxidative addition step, potentially leading to faster reaction rates compared to electron-neutral or electron-rich systems.[7]

  • This compound: The benzyloxy group presents a more complex electronic profile. The oxygen atom is inductively electron-withdrawing, but it is also a powerful π-donor through resonance. The net effect often results in a slightly electron-rich or near-neutral pyridine ring. This may lead to a comparatively slower rate of oxidative addition at the C4-Br bond.

3. Steric Hindrance: The size of the substituent at the 2-position can influence the approach of the bulky palladium catalyst.

  • 2-Chloro-4-bromopyridine: The chloro group is relatively small, presenting minimal steric hindrance to the catalyst coordinating at the 4-position.

  • This compound: The benzyloxy group is significantly larger and more sterically demanding. While the primary reaction is at the 4-position, this bulky group can influence the overall conformation of the substrate and its interaction with the catalyst's ligands, potentially slowing the reaction.

Comparative Experimental Analysis

The theoretical differences are borne out in experimental practice. While a direct, side-by-side comparison in a single publication is rare, we can collate typical results from the literature to build a comparative picture. The coupling of 2-chloro-4-bromopyridine generally proceeds under standard conditions, whereas the coupling of aryl chlorides requires more specialized, highly active catalyst systems.[8][9]

FeatureThis compound2-chloro-4-bromopyridineRationale & Causality
Substrate 4-Bromo position is moderately activated. Benzyloxy group is sterically bulky.4-Bromo position is activated by the electron-withdrawing 2-chloro group.The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the C4 carbon, facilitating oxidative addition.[7]
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄, Pd(dppf)Cl₂For the C-Br bond, standard palladium catalysts with common phosphine ligands are generally sufficient.[10]
Ligand Choice Standard phosphines (e.g., PPh₃, dppf) are effective.Standard phosphines are effective for C-Br coupling. For subsequent C-Cl coupling, bulky, electron-rich ligands (e.g., SPhos, XPhos) are required.[11][12]C-Cl bond activation is significantly more difficult and requires highly active catalysts that promote oxidative addition.[1][3]
Typical Base K₂CO₃, Na₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄A moderately strong base is needed to activate the boronic acid for transmetalation. Stronger bases like K₃PO₄ are often paired with more active catalysts for challenging couplings.[13]
Solvent Dioxane/H₂O, Toluene, DMFDioxane/H₂O, Toluene, DMFAprotic polar solvents, often with water, are standard for solubilizing the various organic and inorganic components.[14]
Reaction Time Typically 4-12 hoursTypically 2-8 hoursThe enhanced reactivity of the C-Br bond in the electron-deficient system often leads to faster reaction completion.
Expected Yield Good to Excellent (75-95%)Excellent (85-98%)Higher yields are often observed due to the more favorable kinetics of the oxidative addition step.
Potential Side Reactions Protodeboronation of boronic acid, homocoupling.Protodeboronation, homocoupling. Potential for minor double coupling if harsh conditions are used.These are common side reactions in Suzuki couplings, minimized by maintaining an inert atmosphere and using appropriate stoichiometry.[8]

Optimized Experimental Protocols

The following protocols are self-validating systems, designed to provide a high probability of success based on established principles.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

Causality: This protocol uses a standard, robust catalyst system (Pd(dppf)Cl₂) suitable for a moderately reactive aryl bromide. The choice of K₂CO₃ as the base and a dioxane/water solvent system is a widely validated combination for achieving high yields in such couplings.[10][15]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane and deionized water.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete in 6-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(benzyloxy)-4-phenylpyridine.

Protocol 2: Suzuki Coupling of 2-chloro-4-bromopyridine with Phenylboronic Acid

Causality: Given the higher intrinsic reactivity of this substrate due to the electron-withdrawing chloro group, a simple and cost-effective catalyst like Tetrakis(triphenylphosphine)palladium(0) is highly effective.[15] The conditions are otherwise similar, reflecting the reliability of the core Suzuki methodology for C-Br bonds.

Materials:

  • 2-chloro-4-bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Deionized Water (1 mL)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloro-4-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Add the degassed solvent mixture (Toluene, Ethanol, Water) via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress. Completion is typically expected within 2-6 hours.

  • Perform an aqueous workup and purification as described in Protocol 1 to isolate the desired 2-chloro-4-phenylpyridine.

Strategic Considerations for Catalyst Selection

The choice of catalyst and reaction conditions is critical and depends heavily on the specific halogen being targeted. The following logic diagram illustrates a typical decision-making process for halopyridine substrates.

Halopyridine_Suzuki_Logic start Halopyridine Substrate decision_halide Target Halogen? start->decision_halide cond_br Standard Conditions - Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ - Base: Na₂CO₃, K₂CO₃ - Temp: 80-100 °C decision_halide->cond_br C-I or C-Br cond_cl Forcing Conditions - Catalyst: Pd₂(dba)₃ + Bulky Ligand  (e.g., SPhos, XPhos) - Base: K₃PO₄, CsF - Temp: 100-120 °C decision_halide->cond_cl C-Cl end High Yield of Coupled Product cond_br->end cond_cl->end

Figure 2: Logic diagram for selecting Suzuki coupling reaction conditions based on the targeted halogen.

Conclusion

While both this compound and 2-chloro-4-bromopyridine are effective substrates for Suzuki-Miyaura coupling at the 4-position, their performance is dictated by the electronic and steric nature of the C2 substituent.

  • 2-chloro-4-bromopyridine is the more reactive substrate due to the electron-withdrawing nature of the chloro group, often resulting in faster reactions and higher yields under standard conditions. It also retains a less reactive C-Cl bond, offering a handle for subsequent, more challenging cross-coupling reactions to build molecular complexity.

  • This compound is a reliable substrate but may exhibit slightly slower reaction kinetics due to its less electron-deficient ring and the steric bulk of the benzyloxy group. The benzyloxy group can be readily removed via hydrogenolysis, providing access to the corresponding 2-hydroxypyridine derivative post-coupling.

The choice between these two building blocks will ultimately depend on the overall synthetic strategy, desired reaction efficiency for the initial coupling, and the requirement for subsequent functionalization at the 2-position.

References

A Strategic Guide to 2,4-Disubstituted Pyridine Synthesis: Comparing Alternatives to 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity of the 2,4-Disubstituted Pyridine Scaffold

In the landscape of medicinal chemistry and drug development, the pyridine ring is a privileged scaffold, prized for its ability to engage in key biological interactions and fine-tune physicochemical properties. The 2,4-disubstituted pattern, in particular, is a cornerstone of numerous therapeutic agents, from kinase inhibitors in oncology to treatments for neurological disorders. The synthetic challenge, therefore, is not merely to construct this motif, but to do so with precision, efficiency, and strategic flexibility to enable rapid lead optimization.

For years, 2-(Benzyloxy)-4-bromopyridine has served as a reliable workhorse for this purpose. The benzyloxy group acts as a stable protecting group for the 2-pyridone tautomer, while the C4-bromine provides a dependable handle for palladium-catalyzed cross-coupling reactions. However, the modern synthetic chemist must ask: Is this the optimal starting point for my target? The need for a dedicated deprotection step (hydrogenolysis) and the existence of alternative building blocks with unique reactivity profiles demand a more nuanced approach.

This guide provides an in-depth, objective comparison of viable alternatives to this compound. We will move beyond simple catalogs of reagents to explore the causal relationships between structure, reactivity, and strategic synthetic outcomes, supported by experimental data and detailed protocols.

The Benchmark: Understanding this compound

This compound is a solid, stable, and commercially available starting material. Its synthetic utility is predicated on a two-stage strategy:

  • C4 Functionalization: The C-Br bond is readily activated by a Pd(0) catalyst, making it an excellent electrophile for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions.

  • C2 Deprotection: The benzyloxy group is subsequently removed, most commonly via catalytic hydrogenolysis, to unmask the 2-pyridone moiety.

While effective, this linear strategy has inherent limitations. The required hydrogenolysis step adds to the synthetic sequence and can be incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups) that may be present in the molecule. This necessitates careful strategic planning and may complicate the synthesis of complex targets.

Strategic Alternatives: A Comparative Analysis

We will evaluate four strategic alternatives, each offering a distinct advantage in terms of reactivity, efficiency, or synthetic flexibility. The key to selecting the right building block lies in understanding the desired final substitution pattern and the orthogonal chemistries each reagent enables.

  • 2,4-Dichloropyridine: The "Two-Point Ligation" Workhorse

  • 4-Bromo-2-fluoropyridine: The Gateway to C2-Amination via SNAr

  • 2-Chloro-4-iodopyridine: The Master of Sequential Cross-Coupling

  • 2-Chloro-4-methoxypyridine: The "Deprotection-Free" Pyridone Surrogate

The following workflow diagram illustrates the divergent synthetic pathways offered by these alternatives to arrive at a common 2,4-disubstituted pyridine core.

G start_bn This compound suzuki_bn Suzuki Coupling (C4-Br + R-B(OH)2) start_bn->suzuki_bn start_clcl 2,4-Dichloropyridine suzuki_clcl Suzuki Coupling (C4-Cl + R-B(OH)2) start_clcl->suzuki_clcl start_brf 4-Bromo-2-fluoropyridine suzuki_brf Suzuki Coupling (C4-Br + R-B(OH)2) start_brf->suzuki_brf start_cli 2-Chloro-4-iodopyridine suzuki_cli Suzuki Coupling (C4-I + R-B(OH)2) start_cli->suzuki_cli deprotect_bn Hydrogenolysis (Remove Benzyl) suzuki_bn->deprotect_bn suzuki_cl Suzuki Coupling (C2-Cl + R'-B(OH)2) suzuki_clcl->suzuki_cl Option 1 product_pyridone 4-Aryl-2-pyridone suzuki_clcl->product_pyridone If R'=OH snar_f SNAr (C2-F + Nu-H) suzuki_brf->snar_f suzuki_cli->suzuki_cl Option 2 deprotect_bn->product_pyridone product_nu 4-Aryl-2-Nu-pyridine snar_f->product_nu product_diaryl 2,4-Diaryl-pyridine suzuki_cl->product_diaryl

Caption: Divergent synthetic pathways from alternative pyridine building blocks.

Performance in a Model Reaction: Suzuki-Miyaura Coupling

To provide a quantitative benchmark, we compare the performance of each reagent in a model Suzuki-Miyaura reaction with phenylboronic acid. This reaction is fundamental to modern drug discovery for the formation of C(sp²)-C(sp²) bonds.[1]

ReagentC4 Leaving GroupCatalyst System (Typical)SolventTemp (°C)Time (h)C4-Coupled Yield (%)Key Considerations & Ref.
This compound BrPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O80-1004-12~80-95 (Est.)Requires subsequent hydrogenolysis for deprotection. Yield is representative for bromopyridines.[2][3]
2,4-Dichloropyridine ClPd(PPh₃)₄ / K₂CO₃1,4-Dioxane1002471 (Isolated) Excellent C4 selectivity. C2-Cl remains for further functionalization.[4][5][6]
4-Bromo-2-fluoropyridine BrPd(OAc)₂ / SPhos / K₃PO₄Toluene/H₂O1008~90-98 (Est.)C2-F is retained for subsequent SNAr. High yields typical for Suzuki on bromo-pyridines.
2-Chloro-4-iodopyridine IPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O80-904-12~85-95 (Est.)Highly selective coupling at C4-I due to lower C-I bond dissociation energy.

Note: Estimated (Est.) yields are based on analogous reactions reported in the literature under similar conditions. Actual yields may vary.

In-Depth Reagent Profiles & Experimental Protocols

The Benchmark: this compound

This reagent's primary value lies in its stability and predictable reactivity at the C4-position. The subsequent deprotection is a well-established, high-yielding transformation, provided no other reducible groups are present.

This protocol describes a general method for removing the benzyl protecting group from a 2-(benzyloxy)pyridine derivative following a cross-coupling reaction.[4][5]

Scientific Rationale: Palladium on carbon (Pd/C) is a heterogeneous catalyst that efficiently facilitates the cleavage of the benzylic C-O bond in the presence of H₂ gas. The reaction is clean, with toluene being the only significant byproduct, which is easily removed during workup.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-(benzyloxy)-4-arylpyridine substrate (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. A typical catalyst loading is 10 mol%.

    • Expert Tip: For substrates that may poison the catalyst, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[5]

  • Hydrogen Atmosphere: Seal the flask and carefully evacuate and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure full recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 4-aryl-2-pyridone product. Further purification can be performed by recrystallization or column chromatography if necessary.

Alternative: 4-Bromo-2-fluoropyridine

This reagent is arguably the most powerful alternative when the final target requires a C2-heteroatom substituent, particularly an amine. The strategy relies on the orthogonal reactivity of the C-Br and C-F bonds.

Causality of Reactivity:

  • C4-Bromine: The C-Br bond is significantly more susceptible to oxidative addition with Pd(0) than the C-F bond, allowing for highly selective palladium-catalyzed cross-coupling at the 4-position.

  • C2-Fluorine: The C-F bond, while inert to palladium, strongly activates the C2 position for Nucleophilic Aromatic Substitution (SNAr). The electronegative fluorine atom and the ring nitrogen work in concert to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. Fluorine is an excellent leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, not the C-F bond cleavage.

This two-step protocol demonstrates the synthesis of a 4-aryl-2-aminopyridine derivative.

Step A: Suzuki Coupling at C4 (Utilize a standard Suzuki protocol, such as Protocol 4 below, using 4-bromo-2-fluoropyridine as the electrophile).

Step B: SNAr Amination at C2

  • Reaction Setup: In a sealed vial or microwave tube, dissolve the 4-aryl-2-fluoropyridine intermediate (1.0 equiv) and the desired amine nucleophile (1.2-1.5 equiv) in an anhydrous polar aprotic solvent like DMSO or NMP.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Reaction: Heat the reaction mixture. Conventional heating may require temperatures of 120-160 °C. Microwave irradiation can significantly accelerate the reaction, often completing within 30-60 minutes at similar temperatures. Monitor by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired 4-aryl-2-aminopyridine.

Alternative: 2,4-Dichloropyridine

As a readily available and cost-effective reagent, 2,4-dichloropyridine is an excellent choice when C4-arylation is desired while retaining a C2 handle for subsequent chemistry.

Causality of Reactivity: While both C-Cl bonds can undergo cross-coupling, the C4 position is electronically more susceptible to oxidative addition under many standard Suzuki conditions.[4] This inherent electronic preference can be further enhanced by ligand choice. Sterically bulky N-heterocyclic carbene (NHC) ligands, for example, have been shown to dramatically favor C4 coupling.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2,4-dichloropyridine (1.0 mmol), the arylboronic acid (1.0 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (7 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the solution. Purify the crude material by flash column chromatography to isolate the 2-chloro-4-arylpyridine product. This product can then be used in a second cross-coupling reaction (often requiring more forcing conditions or a different catalyst system) or other transformations.

Alternative: 2-Chloro-4-iodopyridine

This reagent is the ideal choice for building molecular complexity through sequential, chemoselective cross-coupling reactions.

Causality of Reactivity: The selectivity is governed by the bond dissociation energies of the carbon-halogen bonds, which follow the trend C-I < C-Br < C-Cl. The weaker C-I bond undergoes oxidative addition with Pd(0) much more readily and under milder conditions than the C-Cl bond. This allows for a clean, selective reaction at C4, preserving the C2-chloro substituent for a subsequent, more forcing coupling step.

  • Reaction Setup: To a dry Schlenk flask, add 2-chloro-4-iodopyridine (1.0 equiv), the first arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Catalyst & Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v).

  • Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed (typically 4-12 hours), monitoring by LC-MS.

  • Isolation: Perform a standard aqueous workup and purify via column chromatography to obtain the 2-chloro-4-arylpyridine intermediate.

  • Second Coupling: The isolated intermediate can then be subjected to a second Suzuki coupling, often with a different boronic acid, using a more active catalyst system (e.g., a Pd(OAc)₂/SPhos system) and higher temperatures (e.g., 110 °C) to react the more robust C2-Cl bond.

Conclusion and Strategic Recommendations

The choice of a 2,4-disubstituted pyridine precursor should be a strategic decision, not a default one. While This compound remains a valid option for straightforward syntheses of 4-aryl-2-pyridones, its utility is limited by the mandatory deprotection step. The alternatives presented here offer a broader synthetic toolkit.

G cluster_input Desired Synthetic Outcome cluster_reagents Recommended Reagent goal What is your target substitution pattern? bn This compound goal->bn  4-Aryl-2-pyridone (and target is stable to hydrogenolysis) brf 4-Bromo-2-fluoropyridine goal->brf  4-Aryl-2-aminopyridine (or other C2-Nu) clcl 2,4-Dichloropyridine goal->clcl  2,4-Diarylpyridine (cost-effective, same leaving group) cli 2-Chloro-4-iodopyridine goal->cli  2,4-Diarylpyridine (R ≠ R') (sequential, selective coupling)

References

A Comparative Guide to the Synthesis of 2-(Benzyloxy)-4-bromopyridine: A Yield and Efficiency Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Benzyloxy)-4-bromopyridine in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyridine derivatives hold a place of particular importance due to their prevalence in a wide array of biologically active molecules. This compound is a key intermediate, serving as a versatile building block for the construction of more complex molecular architectures. The presence of the benzyloxy group offers a stable protecting group for the 2-hydroxy functionality, while the bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.

This guide provides a comparative analysis of two common and effective synthetic routes for the preparation of this compound: the classical Williamson ether synthesis and the versatile Mitsunobu reaction. By examining the experimental data, including reaction yields, conditions, and purification requirements, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific research and development needs.

Route 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a venerable and widely employed method for the formation of ethers.[1][2] The reaction proceeds via an SN2 mechanism, wherein an alkoxide nucleophile displaces a halide from an alkyl halide.[1] In the context of synthesizing this compound, this involves the deprotonation of 2-hydroxy-4-bromopyridine to form the corresponding pyridinoxide, which then attacks a benzyl halide.

Causality Behind Experimental Choices

The choice of a strong base is critical to ensure the complete deprotonation of the relatively acidic 2-hydroxypyridine. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the hydroxyl group, driving the reaction forward.[3] The use of an aprotic polar solvent such as N,N-dimethylformamide (DMF) is advantageous as it readily dissolves the ionic intermediates and promotes the SN2 reaction.[3]

Experimental Protocol

A representative experimental procedure for the Williamson ether synthesis of this compound is as follows:

  • To a solution of 2-hydroxy-4-bromopyridine (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the sodium salt.

  • Benzyl bromide (1.1 eq) is then added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Workflow Diagram

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-hydroxy-4-bromopyridine 2-hydroxy-4-bromopyridine Deprotonation Deprotonation (Formation of Alkoxide) 2-hydroxy-4-bromopyridine->Deprotonation Benzyl_bromide Benzyl Bromide SN2_Attack SN2 Attack Benzyl_bromide->SN2_Attack NaH Sodium Hydride NaH->Deprotonation DMF DMF (Solvent) DMF->Deprotonation Deprotonation->SN2_Attack Quenching Quenching (Water) SN2_Attack->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product Mitsunobu_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-hydroxy-4-bromopyridine 2-hydroxy-4-bromopyridine Nucleophilic_Displacement Nucleophilic Displacement 2-hydroxy-4-bromopyridine->Nucleophilic_Displacement Benzyl_alcohol Benzyl Alcohol Alcohol_Activation Alcohol Activation Benzyl_alcohol->Alcohol_Activation PPh3 Triphenylphosphine Betaine_Formation Betaine Formation (PPh3 + DIAD) PPh3->Betaine_Formation DIAD DIAD DIAD->Betaine_Formation THF THF (Solvent) THF->Alcohol_Activation Betaine_Formation->Alcohol_Activation Alcohol_Activation->Nucleophilic_Displacement Solvent_Removal Solvent Removal Nucleophilic_Displacement->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Product This compound Purification->Product

References

A Senior Application Scientist's Guide to 2-(Benzyloxy)-4-bromopyridine: A Cost-Benefit Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a building block is a critical decision that balances cost, reactivity, and strategic synthetic utility. The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2][3][4] Among the myriad of functionalized pyridines, 2-(Benzyloxy)-4-bromopyridine serves as a valuable, albeit specialized, reagent.

This guide provides an in-depth cost-benefit analysis of this compound, comparing it against common alternatives. We will move beyond simple catalog listings to explore the strategic implications of its use, supported by experimental insights and quantitative data, to help you determine if it is the optimal choice for your synthetic campaign.

The Strategic Role of this compound in Synthesis

This compound (CAS 960298-00-4) is a bifunctional reagent designed for sequential, regioselective transformations.[5][6][7] Its utility is derived from two key features:

  • The 4-Bromo Group: This serves as a highly reliable handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) couplings.[8][9][10] The C4-Br bond is readily activated, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, amino, and alkynyl substituents.

  • The 2-Benzyloxy Group: This is a stable protecting group for the 2-pyridone tautomer. Its true value lies in its selective deprotection, typically via catalytic hydrogenation (e.g., H₂, Pd/C), which unmasks the 2-pyridinol. This transformation is orthogonal to many other protecting groups and reaction conditions, offering a strategic advantage in multi-step syntheses.

Comparative Analysis: The Alternatives

To properly evaluate this compound, we must compare it to other 2,4-substituted pyridines that offer different strategic advantages. We will consider three common alternatives: 2-Chloro-4-bromopyridine, 2-Methoxy-4-bromopyridine, and 2,4-Dibromopyridine.

Quantitative Cost and Property Comparison

The following table summarizes the key quantitative differences between these reagents. Costs are estimated from various suppliers for research quantities and may vary.

Compound Structure CAS Number MW ( g/mol ) Estimated Cost (USD/g) Key Feature
This compound BrC1=CC(OCC2=CC=CC=C2)=NC=C1960298-00-4264.12$250 - $400Orthogonal deprotection to 2-pyridone
2-Chloro-4-bromopyridine ClC1=NC=C(Br)C=C173583-37-6192.44$15 - $30Sequential, differential cross-coupling
2-Methoxy-4-bromopyridine COC1=NC=C(Br)C=C189488-29-9188.02$60 - $100Acid-labile deprotection to 2-pyridone
2,4-Dibromopyridine BrC1=CC(Br)=NC=C1626-05-1236.89$10 - $25Differential reactivity of C-Br bonds
Qualitative Cost-Benefit Analysis
  • This compound:

    • Benefit: The primary advantage is the mild and highly selective debenzylation via hydrogenolysis. This is ideal for late-stage synthesis on complex molecules with sensitive functional groups that would not tolerate the harsh conditions required to cleave a methyl ether (e.g., BBr₃). The benzyl group is also bulkier, which can sometimes influence reaction regioselectivity.

    • Cost: It is by far the most expensive option. Its synthesis is more complex than the alternatives, contributing to the higher price.[11] This cost can only be justified when its unique deprotection properties are essential.

  • 2-Chloro-4-bromopyridine:

    • Benefit: This reagent is a workhorse for sequential cross-coupling. The C4-Br bond is significantly more reactive than the C2-Cl bond in palladium-catalyzed reactions.[12] This allows for a selective reaction at the 4-position, followed by a second, more forcing coupling at the 2-position. It is inexpensive and widely available.[13][14]

    • Cost: Low cost and high utility make it a default choice if a 2-pyridone is not the final target. The "cost" is the inability to easily convert the 2-chloro group to a hydroxyl group.

  • 2-Methoxy-4-bromopyridine:

    • Benefit: It offers a compromise between cost and function. It is significantly cheaper than the benzyloxy analogue and still allows for deprotection to the 2-pyridone.[15][16][17] The methoxy group is smaller and less lipophilic, which can be advantageous for solubility.

    • Cost: The deprotection requires harsh, often strongly acidic and nucleophilic reagents like BBr₃ or HBr, which limits its substrate scope. Functional groups like esters, amides, and other protecting groups may not survive.

  • 2,4-Dibromopyridine:

    • Benefit: Similar to the 2-chloro analogue, it allows for selective coupling at the more reactive C4-Br bond.[18] A second coupling at C2 is then possible. It is very inexpensive.

    • Cost: It does not provide a direct route to the 2-pyridone functionality. The strategic outcome is similar to 2-chloro-4-bromopyridine, with the C2-Br being more reactive than a C2-Cl for the second coupling.

Strategic Decision Framework

Choosing the right reagent is a matter of synthetic strategy. The following decision tree can guide your selection process.

G start What is the final target at the 2-position? q1 Is a 2-pyridone (or 2-OH) required? start->q1 q2 Does the substrate have acid-sensitive groups? q1->q2 Yes q3 Is sequential coupling at C2 needed? q1->q3 No res1 Use this compound q2->res1 Yes res2 Use 2-Methoxy-4-bromopyridine q2->res2 No (Cost is a factor) res3 Use 2-Chloro-4-bromopyridine or 2,4-Dibromopyridine q3->res3

Caption: A decision tree for selecting the optimal 2,4-substituted pyridine building block.

Head-to-Head Application: Suzuki-Miyaura Coupling

To demonstrate the practical application, we will outline a standard protocol for a Suzuki-Miyaura reaction at the C4-position, a cornerstone of modern drug discovery.[19][20]

Objective: Synthesize 2-(Benzyloxy)-4-(4-methoxyphenyl)pyridine.

Experimental Protocol
  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq, 264 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq, 24.5 mg, 0.03 mmol).

  • Solvent and Degassing: Place the flask under an inert atmosphere (Argon or Nitrogen). Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Protocol Adaptations for Alternatives:
  • For 2-Chloro-4-bromopyridine and 2,4-Dibromopyridine: The protocol is directly applicable. The reaction is highly selective for the C4-Br bond, leaving the C2-Cl or C2-Br untouched under these conditions.

  • For 2-Methoxy-4-bromopyridine: The protocol is also directly applicable.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Weigh Reagents: - Pyridine Substrate - Boronic Acid - Base (K2CO3) B Add Catalyst (Pd(dppf)Cl2) A->B C Add Degassed Solvent (Dioxane/H2O) B->C D Heat under Inert Atmosphere (90 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Dilute (EtOAc / H2O) E->F G Extraction & Drying F->G H Concentration G->H I Column Chromatography H->I J Isolated Product I->J

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: Making an Informed Decision

This compound is a premium reagent whose high cost is justified by its unique utility in synthesizing complex molecules requiring mild, orthogonal deprotection to a 2-pyridone. For many applications, particularly those involving sequential cross-couplings where a 2-pyridone is not the target, more economical alternatives like 2-Chloro-4-bromopyridine offer superior value. When a 2-pyridone is desired but the substrate can withstand harsh conditions, 2-Methoxy-4-bromopyridine presents a cost-effective middle ground.

Ultimately, the choice is not about finding the "best" reagent, but the right reagent for the specific strategic demands of your synthesis. By understanding the distinct cost-benefit profile of each alternative, researchers can optimize their synthetic routes for both chemical efficiency and economic viability.

References

A Comparative Guide to the Synthesis of 2-(Benzyloxy)-4-bromopyridine for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Synthetic Strategies, Experimental Protocols, and Mechanistic Insights

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridine derivatives is a cornerstone of medicinal chemistry. Among these, 2-(Benzyloxy)-4-bromopyridine stands out as a valuable building block, frequently utilized in the construction of more complex molecular architectures. This guide provides a comprehensive literature review of the primary synthetic routes to this key intermediate, offering a comparative analysis of methodologies, detailed experimental protocols, and the underlying chemical principles.

Two principal strategies emerge from the literature for the synthesis of this compound: Nucleophilic Aromatic Substitution (SNAr) on a dihalogenated pyridine precursor and the Williamson Ether Synthesis from a hydroxypyridine derivative. This guide will delve into the specifics of each approach, providing the necessary data for an informed selection of the optimal synthetic route based on available starting materials, desired scale, and experimental capabilities.

Strategic Approaches to the Synthesis of this compound

The selection of a synthetic strategy is paramount and is dictated by factors such as precursor availability, regioselectivity, and overall efficiency. The two main pathways to this compound are illustrated below.

synthetic_strategies cluster_0 Synthetic Strategies Start Target: This compound Strategy_1 Strategy 1: Nucleophilic Aromatic Substitution (SNAr) Start->Strategy_1 Strategy_2 Strategy 2: Williamson Ether Synthesis Start->Strategy_2

Caption: Overview of the two primary synthetic routes to this compound.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the inherent reactivity of halopyridines towards nucleophiles, particularly at the 2- and 4-positions, which are electronically activated by the ring nitrogen.[1] The most logical precursor for this strategy is 2,4-dibromopyridine. The greater electrophilicity of the C2 position in 2,4-dihalopyridines generally favors substitution at this site.[2]

Reaction Pathway

SNAr_Pathway Precursor 2,4-Dibromopyridine Product This compound Precursor->Product SNAr Reagents Sodium Benzyloxide (from Benzyl Alcohol + Base) Reagents->Product

Caption: The SNAr approach to this compound.

Synthesis of the Precursor: 2,4-Dibromopyridine

A highly efficient method for the preparation of 2,4-dibromopyridine from the readily available 2,4-dihydroxypyridine has been reported with a high yield.[2]

Experimental Protocol:

  • In a Schlenk flask, combine 2,4-dihydroxypyridine (1.0 eq) and phosphorus oxybromide (POBr₃, 3.3 eq).

  • Heat the reaction mixture to 125 °C for 4.5 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into water.

  • Neutralize the aqueous solution with sodium carbonate (Na₂CO₃).

  • Extract the product with dichloromethane (CH₂Cl₂).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield 2,4-dibromopyridine.

Reactant Equivalents Molecular Weight ( g/mol )
2,4-Dihydroxypyridine1.0111.10
Phosphorus Oxybromide3.3286.69
Product Yield
2,4-Dibromopyridine90%[2]236.89
Nucleophilic Aromatic Substitution Protocol (Proposed)

While a specific protocol for the reaction of 2,4-dibromopyridine with sodium benzyloxide to yield the target molecule is not explicitly detailed in the reviewed literature, a general procedure can be proposed based on similar transformations.[3]

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0-1.2 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH, 1.1-1.3 eq), portion-wise at 0 °C to generate sodium benzyloxide in situ.

  • Once the evolution of hydrogen gas ceases, add a solution of 2,4-dibromopyridine (1.0 eq) in the same anhydrous solvent.

  • The reaction mixture is then stirred at an elevated temperature (e.g., 50-100 °C) and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a strong base like NaH necessitates the exclusion of water to prevent its rapid reaction with the base.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) prevents the reaction of the highly reactive alkoxide with atmospheric oxygen and moisture.

  • Polar Aprotic Solvent: Solvents like DMF or THF are ideal for SNAr reactions as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.[4]

Strategy 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[2] In the context of synthesizing this compound, this strategy involves the reaction of the alkoxide of 4-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 4-bromo-2-pyridone) with a benzyl halide.

Reaction Pathway

Williamson_Pathway Precursor 4-Bromo-2-hydroxypyridine (4-Bromo-2-pyridone) Product This compound Precursor->Product Williamson Ether Synthesis Reagents Benzyl Bromide/Chloride + Base (e.g., K₂CO₃, NaH) Reagents->Product

Caption: The Williamson ether synthesis approach to this compound.

Williamson Ether Synthesis Protocol (Proposed)

Based on general procedures for Williamson ether synthesis, a protocol for the preparation of this compound can be outlined.[5][6]

  • To a solution of 4-bromo-2-hydroxypyridine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the pyridone anion.

  • Add benzyl bromide or benzyl chloride (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Choice of Base: A moderately strong base like potassium carbonate is often sufficient to deprotonate the hydroxypyridine. For less reactive substrates or to increase the reaction rate, a stronger base like sodium hydride can be employed.

  • Leaving Group on Benzyl Moiety: Benzyl bromide is generally more reactive than benzyl chloride in SN2 reactions, which may lead to shorter reaction times or allow for lower reaction temperatures.

  • Solvent: A polar aprotic solvent is preferred as it effectively solvates the cation of the base without interfering with the nucleophile.

Comparative Analysis of Synthetic Routes

Factor Nucleophilic Aromatic Substitution (SNAr) Williamson Ether Synthesis
Precursor Availability 2,4-Dibromopyridine can be synthesized in high yield from 2,4-dihydroxypyridine.[2]4-Bromo-2-hydroxypyridine is commercially available but may require synthesis for large-scale applications.
Regioselectivity Generally good selectivity for the 2-position is expected due to electronic factors.O-alkylation is the desired outcome, but N-alkylation can be a competing side reaction depending on the reaction conditions.
Reaction Conditions May require stronger bases and higher temperatures.Generally milder conditions can be employed, especially with a more reactive benzyl halide.
Potential Byproducts Disubstitution or reaction at the 4-position, though less likely.N-benzylated pyridone, elimination products if secondary or tertiary benzyl halides are used (not applicable here).

Characterization of this compound

While a specific experimental NMR spectrum for this compound was not found in the reviewed literature, the expected chemical shifts can be predicted based on data from similar structures.[7][8][9]

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 8.1-8.3 (d, 1H): Pyridine H6

  • δ 7.3-7.5 (m, 5H): Phenyl protons of the benzyl group

  • δ 7.0-7.2 (d, 1H): Pyridine H5

  • δ 6.8-7.0 (s, 1H): Pyridine H3

  • δ 5.4-5.6 (s, 2H): Benzylic CH₂

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 163-165: C2 (carbon bearing the benzyloxy group)

  • δ 148-150: C6

  • δ 135-137: Quaternary carbon of the phenyl group

  • δ 128-130: Phenyl CH carbons

  • δ 127-129: Phenyl CH carbons

  • δ 124-126: C5

  • δ 115-117: C3

  • δ 110-112: C4 (carbon bearing the bromine)

  • δ 68-70: Benzylic CH₂

Conclusion

Both the Nucleophilic Aromatic Substitution and the Williamson Ether Synthesis routes offer viable pathways to this compound. The choice between these methods will largely depend on the availability and cost of the starting materials. The SNAr route, starting from the readily synthesized 2,4-dibromopyridine, appears to be a robust and high-yielding approach. The Williamson ether synthesis provides a classic and straightforward alternative, provided that 4-bromo-2-hydroxypyridine is accessible. For any chosen route, careful optimization of reaction conditions is crucial to maximize the yield and purity of the final product. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently synthesize this important chemical intermediate.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first operational plan for the proper disposal of 2-(Benzyloxy)-4-bromopyridine (CAS No. 960298-00-4). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards, chemical properties, and field-proven best practices to ensure that waste streams containing this compound are managed responsibly and in full compliance with safety regulations.

Hazard Assessment and Mandatory Waste Classification

This compound is a halogenated heterocyclic compound. While a specific, comprehensive hazard profile is not available for this exact molecule, its structural components—a pyridine ring and a bromine atom—necessitate a cautious approach. Pyridine and its derivatives are often toxic, irritant, and flammable[1][2]. Furthermore, halogenated organic compounds are subject to stringent disposal regulations due to their potential to form persistent environmental pollutants if not handled correctly[3][4].

Therefore, all waste containing this compound, regardless of concentration, must be classified as Hazardous Halogenated Organic Waste [3][5]. This classification is critical because halogenated waste requires specialized disposal methods, such as high-temperature incineration with flue gas scrubbing, to prevent the formation of toxic byproducts and ensure complete destruction[6][7][8]. It must never be mixed with non-halogenated waste, which is often recycled as fuel[7].

Table 1: Hazard Profile Based on Structural Analogs

Hazard Parameter Guideline & Rationale Supporting Analogs
Waste Classification Hazardous Waste; Halogenated Organic Waste Pyridine, Brominated Aromatic Compounds[2][4][7]
Primary Hazards Potential for skin and eye irritation. May be harmful if inhaled or swallowed. 2-Bromopyridine, 4-Bromopyridine Hydrobromide[9][10]
Environmental Hazards Data not available, but halogenated organics can be persistent. Do not discharge to sewer systems[6][8]. General Halogenated Solvents[4][11]

| Reactivity | Avoid strong oxidizing agents and strong acids. | 2-Bromopyridine[10] |

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all safety measures are in place. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure[1][3].

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be suitable for incidental contact but should be checked against manufacturer compatibility charts. To prevent skin contact and absorption[1].
Eye Protection Safety glasses with side-shields or chemical splash goggles. To protect eyes from splashes[1][3].
Body Protection Standard laboratory coat and closed-toe shoes. To protect clothing and skin from contamination[1].

| Respiratory Protection | Work in a chemical fume hood. | To avoid inhalation of vapors or aerosols[3]. |

In the event of accidental exposure, follow these immediate first-aid measures:

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes[12].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention[12].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention[12].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[10].

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for ensuring safety and regulatory compliance. The cardinal rule is the strict segregation of halogenated waste[4][7].

Step 1: Waste Segregation

  • Isolate Halogenated Waste: At the point of generation, collect all materials contaminated with this compound into a dedicated waste stream. This includes:

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses (e.g., from glassware).

    • Solid Waste: Contaminated filter paper, weighing boats, pipette tips, gloves, and absorbent pads used for spill cleanup[13].

  • Causality: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or regular trash[1]. Cross-contamination can render a large volume of non-halogenated waste non-recyclable, significantly increasing disposal costs and environmental burden[4][7].

Step 2: Waste Collection and Containment

  • Select an Appropriate Container: Use a designated, leak-proof hazardous waste container with a secure screw-top cap[7]. High-density polyethylene (HDPE) or glass containers are generally preferred for halogenated waste[11][13]. Avoid metal cans, as some halogenated compounds can degrade to form acids that corrode metal[11].

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere[5][14]. Funnels must be removed immediately after use[14].

Step 3: Labeling

  • Label Immediately: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added[4].

  • Complete Information: The label must be filled out clearly and completely, including:

    • The full chemical name: "Waste this compound" and any other components in the mixture.

    • The words "Hazardous Waste"[13].

    • Associated hazards (e.g., "Toxic," "Irritant").

    • The date of waste generation.

Step 4: Temporary Storage (Satellite Accumulation)

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory[4].

  • Safe Storage: The area should be well-ventilated, secure, and away from sources of ignition or incompatible materials[15]. The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks[11].

Step 5: Final Disposal

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[6][16]. Never attempt to dispose of this chemical through the sanitary sewer or by evaporation in a fume hood[3][11].

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (e.g., reaction quench, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always classify Classify as 'Hazardous Halogenated Organic Waste' segregate Is waste solid or liquid? classify->segregate ppe->classify liquid_collect Collect in leak-proof, labeled 'Halogenated Liquid Waste' container segregate->liquid_collect Liquid solid_collect Collect in sealed, labeled 'Halogenated Solid Waste' container segregate->solid_collect Solid store Store sealed container in designated Satellite Accumulation Area with secondary containment liquid_collect->store solid_collect->store contact_ehs Contact EHS or Licensed Contractor for Waste Pickup store->contact_ehs end Compliant Final Disposal (Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

Decontamination and Spill Management

Proper management of spills and contaminated equipment is a critical component of the disposal process.

Small Spill Cleanup Protocol:

  • Ensure you are wearing the appropriate PPE as detailed in Table 2[1].

  • Contain the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads[1][13].

  • Carefully collect the absorbed material and contaminated debris using non-sparking tools.

  • Place all cleanup materials into a sealable, appropriate container (e.g., a heavy-duty plastic bag or bucket) and label it as "Hazardous Halogenated Solid Waste"[5].

  • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste[13].

  • For large spills, evacuate the area and contact your institution's EHS department immediately[1].

Decontaminating Glassware:

  • Rinse glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethanol).

  • Collect this first rinse as "Halogenated Organic Liquid Waste." Subsequent rinses may be managed as non-halogenated waste, depending on institutional policy.

  • After the solvent rinse, wash the glassware with soap and water as usual.

By adhering to these rigorous procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of our scientific community.

References

A Researcher's Guide to the Safe Handling of 2-(Benzyloxy)-4-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in pharmaceutical and materials science. Among these is 2-(Benzyloxy)-4-bromopyridine (CAS No. 960298-00-4), a heterocyclic organic compound increasingly utilized as a building block in chemical synthesis.[1][2] While its potential is significant, a thorough understanding of its safe handling is paramount for protecting researchers and ensuring the integrity of experimental outcomes.

This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound. As specific toxicological data for this compound is not widely available, our protocols are grounded in a conservative approach, drawing from established best practices for handling structurally related pyridine derivatives and brominated organic compounds.[3][4][5] Adherence to these guidelines is not merely procedural; it is a foundational element of responsible scientific practice.

Hazard Assessment: A Proactive Stance on Safety

The first step in any chemical handling protocol is a comprehensive understanding of the potential hazards. While the Safety Data Sheet (SDS) for this compound lacks detailed hazard classifications, the molecular structure itself—a brominated pyridine derivative—necessitates a high degree of caution.[6][7] Pyridine and its derivatives are known for their potential toxicity, and halogenated organic compounds present their own set of handling challenges.[3][4][8]

Based on data for structurally similar compounds, such as 2-Benzyloxy-5-bromopyridine, we must assume that this compound is a potential skin, eye, and respiratory irritant.[9] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Chemical and Physical Properties
Molecular Formula C₁₂H₁₀BrNO[1][10][11]
Molecular Weight 264.12 g/mol [1][10]
CAS Number 960298-00-4[1][10]
Appearance (Assumed solid, based on typical substituted pyridines)
Known Hazards Data not available; treat as a potential skin, eye, and respiratory irritant.[6][7][9]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE is the most critical, immediate defense against chemical exposure. A multi-layered approach is required for handling this compound.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[3][5][12] This is the primary engineering control to prevent the inhalation of any dusts or vapors.[5]

Essential PPE Ensemble
PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles AND a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes, while the face shield protects the entire face from unexpected events.[13]
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene).[3][12]The inner glove provides protection while doffing the contaminated outer glove. Always consult the glove manufacturer's compatibility chart.[14] Change outer gloves immediately upon known contact with the chemical or every 30-60 minutes during extended procedures.[13]
Body Protection A fully-buttoned, long-sleeved laboratory coat. A chemically resistant apron may be worn over the lab coat for splash-intensive operations.Protects skin and personal clothing from contamination. Ensure cuffs are snug to prevent exposure at the wrist.[5]
Respiratory Protection Not required for routine handling within a fume hood.In the event of a large spill or failure of engineering controls, a respirator with an organic vapor cartridge may be necessary. Use requires enrollment in a formal respiratory protection program, including medical clearance and fit-testing.[5][14]

Operational Plan: From Storage to Synthesis

A systematic workflow minimizes risk and ensures procedural consistency.

Storage and Handling
  • Storage: Store containers in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[4][8][14][15] The storage location should be clearly labeled.

  • Labeling: Ensure all primary and secondary containers are clearly labeled with the full chemical name and associated hazard warnings.[4]

  • Handling: Use non-sparking tools for transfers.[6][7] When not in use, keep containers tightly sealed to prevent the release of vapors.[6][7] Always wash hands thoroughly with soap and water after handling the material, even after removing gloves.[15]

Spill Response Protocol

Immediate and correct action during a spill is critical. The following workflow should be adopted for minor spills within a chemical fume hood. For any large spill or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

Spill_Response_Workflow start Spill of this compound Occurs Inside Fume Hood alert Alert Personnel in the Immediate Vicinity start->alert ppe Ensure Appropriate PPE is Worn (Double Gloves, Goggles, Lab Coat) alert->ppe contain Contain the Spill with an Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain collect Carefully Collect Absorbed Material Using Non-Sparking Tools contain->collect waste_bag Place Contaminated Material into a Labeled Hazardous Waste Bag collect->waste_bag decontaminate Decontaminate the Spill Area (Follow Lab-Specific Procedures) waste_bag->decontaminate dispose Place Waste Bag and Contaminated Wipes into Halogenated Organic Waste Container decontaminate->dispose report Report the Incident to Lab Supervisor dispose->report

Caption: Minor Spill Response Workflow Inside a Fume Hood.

Disposal Plan: Responsible End-of-Life Management

Improper disposal of brominated organic compounds can cause significant environmental harm and is a regulatory violation.[4]

  • Waste Segregation is Mandatory: All waste streams containing this compound must be classified as Halogenated Organic Waste .[4] This waste must never be mixed with non-halogenated organic waste to prevent the formation of highly toxic byproducts during disposal processes like incineration.[4]

  • Waste Streams and Collection:

    • Solid Waste: All contaminated disposables, including gloves, weigh paper, pipette tips, and absorbent materials from spills, must be collected in a designated, clearly labeled solid hazardous waste container.[4]

    • Liquid Waste: Unused material, reaction solutions, and solvent rinses must be collected in a separate, compatible, and clearly labeled container for halogenated liquid waste.[4][5]

  • Container Management: Waste containers must be kept tightly sealed when not in use and stored in a designated satellite accumulation area away from incompatible materials.[5] Ensure labels clearly state "Hazardous Waste," "Halogenated Organic Waste," and list the chemical constituents.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.